PD 123319
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVFDAKLDMYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024634 | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130663-39-7, 114785-14-7 | |
| Record name | PD 123319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of PD 123319: A Technical Guide for Researchers
An In-depth Examination of the Selective AT2 Receptor Antagonist
PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its primary mechanism of action involves the competitive blockade of this receptor, thereby inhibiting the physiological effects mediated by Angiotensin II (Ang II) through the AT2 receptor. This targeted action has made this compound an invaluable pharmacological tool for elucidating the nuanced roles of the AT2 receptor in various physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Receptor Binding and Selectivity
This compound exhibits a high affinity for the AT2 receptor, with a significantly lower affinity for the Angiotensin II Type 1 (AT1) receptor, underscoring its selectivity. This preferential binding is crucial for its utility in isolating AT2 receptor-specific functions.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 nM | Rat adrenal tissue | [1][2][3] |
| 210 nM | Rat brain | ||
| 6.9 nM | Bovine adrenal glomerulosa cells (this compound-sensitive site) | [1][2][3] | |
| Ki | ~12 nM | Not specified | [4] |
| Selectivity | ~10,000-fold for AT2 over AT1 receptor | Not specified | [4] |
Downstream Signaling Pathways
The antagonistic action of this compound at the AT2 receptor modulates several key intracellular signaling cascades. A primary pathway influenced is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Inhibition of NF-κB Signaling
In inflammatory conditions, Ang II binding to the AT2 receptor can lead to the activation of NF-κB. This compound effectively blocks this activation, resulting in the downregulation of pro-inflammatory gene expression.[4] This includes the reduced expression of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS).[4]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of PLZF Translocation
This compound has been shown to interfere with the Ang II-induced signaling pathway involving the promyelocytic leukemia zinc finger (PLZF) protein. Ang II stimulation of the AT2 receptor promotes the co-localization of PLZF with the receptor at the plasma membrane and its subsequent translocation to the nucleus. This process is dependent on the G proteins Giα2 and Giα3. Pre-treatment with this compound blocks this nuclear translocation of PLZF.[5]
Figure 2: this compound blocks Ang II-induced nuclear translocation of PLZF.
Experimental Protocols
The following sections provide an overview of methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a typical radioligand binding assay to determine the inhibitory concentration (IC50) of this compound for the AT2 receptor.
Objective: To quantify the affinity of this compound for the AT2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing AT2 receptors (e.g., bovine adrenal glomerulosa cells).
-
Radiolabeled Angiotensin II (e.g., 125I-Ang II).
-
This compound.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a multi-well plate, add a constant amount of membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve.
Figure 3: Workflow for a radioligand binding assay.
In Vitro Functional Assay: Inhibition of Ang II-Induced NF-κB Activation
This protocol describes how to assess the ability of this compound to inhibit Ang II-induced NF-κB activation in a cell-based assay.
Objective: To determine the functional antagonistic activity of this compound on AT2 receptor-mediated NF-κB activation.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the AT2 receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Cell culture medium and supplements.
-
Angiotensin II.
-
This compound.
-
Reagents for protein extraction and Western blotting (e.g., lysis buffer, antibodies against total and phosphorylated NF-κB p65).
Procedure:
-
Cell Culture: Culture the cells to a suitable confluency in multi-well plates.
-
Starvation: Serum-starve the cells for a period (e.g., 12 hours) to reduce basal signaling activity.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM) for a defined period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline and lyse them to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of the NF-κB p65 subunit and total p65 (as a loading control).
-
Incubate with a suitable secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of phosphorylated p65 to total p65. Compare the levels of p65 phosphorylation in Ang II-stimulated cells with and without this compound pre-treatment.
In Vivo Applications and Effects
This compound has been extensively used in animal models to investigate the in vivo functions of the AT2 receptor.
Table 2: In Vivo Effects of this compound
| Animal Model | Effect of this compound | Reference |
| Rat model of DNBS-induced colitis | Ameliorates colon injury and inflammation, reduces myeloperoxidase activity, and downregulates IL-1β, IL-6, and iNOS expression. | [4][6] |
| Newborn rat model of hyperoxia-induced lung injury | Attenuates cardiopulmonary injury at low doses. | [7] |
| Conscious hypertensive rats | Elicits a dose-dependent increase in mean arterial pressure. | [2] |
| Mouse model of hindlimb ischemia | No significant effect on ischemia-induced angiogenesis in AT1a receptor knockout mice. | [8] |
Conclusion
This compound serves as a cornerstone tool for the pharmacological investigation of the Angiotensin II Type 2 receptor. Its high selectivity and well-characterized mechanism of action, primarily the competitive antagonism leading to the inhibition of downstream signaling pathways such as NF-κB activation, have been instrumental in advancing our understanding of the AT2 receptor's role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
PD 123319: A Comprehensive Technical Guide to a Selective AT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, mechanism of action, experimental protocols, and the signaling pathways it modulates.
Chemical Properties
| Property | Value |
| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
| Molecular Formula | C35H34F6N4O7 |
| Molecular Weight | 736.7 g/mol |
| CAS Number | 136676-91-0 |
| Solubility | Soluble in water to 100 mM. |
| Purity | >96% |
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits a high affinity for the AT2 receptor and remarkable selectivity over the AT1 receptor. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Potency (IC50) of this compound
| Tissue/Cell Type | IC50 (nM) | Reference |
| Rat Adrenal Tissue | 34 | [1][2] |
| Rat Brain Tissue | 210 | [1][2] |
| Bovine Adrenal Glomerulosa Cells (AT2 sites) | 6.9 | [3][4][5] |
Table 2: Binding Affinity (Ki) and Selectivity
| Parameter | Value | Reference |
| Ki for AT2 Receptor | ~12 nM | [6] |
| Selectivity for AT2 over AT1 Receptor | ~10,000-fold | [6] |
Mechanism of Action
This compound exerts its effects by competitively binding to the AT2 receptor, thereby blocking the binding of the endogenous ligand, Angiotensin II. The AT2 receptor is a G protein-coupled receptor, and its activation triggers signaling cascades that are distinct from and often opposing to those mediated by the AT1 receptor. The primary signaling pathways modulated by AT2 receptor activation, and thus inhibited by this compound, include the activation of protein phosphatases and the stimulation of the bradykinin-nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[7]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the AT2 receptor in a membrane preparation.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat adrenal cortex) or cells expressing the AT2 receptor in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[8]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[8]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[8]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue).[8]
-
50 µL of competing compound (a range of concentrations of this compound or a known ligand for determining non-specific binding, such as a high concentration of unlabeled Angiotensin II).[8]
-
50 µL of a suitable radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) at a concentration near its Kd.[8][9]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Wash the filters multiple times with ice-cold wash buffer.[8]
-
Dry the filters and measure the radioactivity using a scintillation counter.[8]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.[8]
-
For competition assays, calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assay: Nitric Oxide (NO) Release
This protocol describes a method to assess the antagonistic activity of this compound by measuring its ability to block agonist-induced NO release in endothelial cells.
1. Cell Culture and Preparation:
-
Culture human aortic endothelial cells (HAECs) or another suitable cell line endogenously expressing the AT2 receptor.[10]
-
Seed the cells into 96-well plates and allow them to adhere and grow to an appropriate confluency.[11]
-
48 hours after seeding, load the cells with an NO-sensitive fluorescent probe, such as DAF-FM diacetate (e.g., 5 µM), for approximately 30 minutes.[11]
2. Antagonist and Agonist Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Stimulate the cells with a known AT2 receptor agonist (e.g., Angiotensin II or C21) for a short duration (e.g., 15 minutes).[11] Include appropriate controls (vehicle, agonist alone).
3. Measurement and Analysis:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with automated image analysis.[11]
-
The antagonistic effect of this compound is determined by its ability to reduce the agonist-induced increase in fluorescence in a concentration-dependent manner.
-
Calculate the IC50 of this compound for the inhibition of the agonist response.
In Vivo Studies
The following is a general protocol for evaluating the effects of this compound in a rat model of colitis, which can be adapted for other disease models.
1. Animal Model and Treatment Groups:
-
Utilize a relevant animal model, such as the 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[6]
-
Randomly assign animals to different treatment groups: sham, colitis control, and colitis treated with various doses of this compound (e.g., 0.3, 3, and 10 mg/kg/day).[6][12]
2. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).[6]
-
Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection or subcutaneous (s.c.) infusion using osmotic minipumps.[6][13] The administration can be initiated before or after disease induction, depending on the study's objective.
3. Monitoring and Endpoint Analysis:
-
Monitor the animals for relevant physiological parameters throughout the study (e.g., body weight, blood pressure).[6]
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., colon, heart).
-
Perform histological analysis to assess tissue damage and inflammation.[6]
-
Conduct biochemical assays to measure markers of inflammation (e.g., myeloperoxidase activity, cytokine levels) and oxidative stress.[6]
Caption: General workflow for an in vivo study.
Signaling Pathways
The AT2 receptor, upon activation, initiates several intracellular signaling cascades that often oppose the actions of the AT1 receptor. This compound, by blocking the AT2 receptor, inhibits these pathways.
Caption: Major AT2 receptor signaling pathways.
Conclusion
This compound is a cornerstone tool for investigating the nuanced roles of the AT2 receptor in health and disease. Its high selectivity allows for the precise dissection of AT2 receptor-mediated signaling and its functional consequences. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust studies aimed at further unraveling the complexities of the renin-angiotensin system and exploring the therapeutic potential of modulating the AT2 receptor.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
PD 123319: A Technical Guide to its Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4][5] It is a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor.[4] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including detailed experimental protocols and visualizations of key signaling pathways.
Chemical and Physical Properties
This compound is synthetically derived and is typically available as a ditrifluoroacetate salt hydrate.[6][7][8] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | [4] |
| Synonyms | S-(+)-1-[(4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid di(trifluoroacetate) salt hydrate, PD 123,319 | [6] |
| Molecular Formula | C₃₁H₃₂N₄O₃ · 2CF₃CO₂H | [1][8] |
| Molecular Weight | 736.67 g/mol (ditrifluoroacetate salt) | [1][7][8] |
| CAS Number | 136676-91-0 (ditrifluoroacetate salt) | [1][4][7][8] |
| Appearance | Powder | [6] |
| Purity | ≥98% (by HPLC) | [1][6][7][8] |
| Solubility | Soluble in water to 100 mM | [1][4] |
| SMILES String | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | [4] |
| Storage | Store at -20°C, desiccated | [1][4][6][8] |
Mechanism of Action and Receptor Binding Profile
This compound functions as a selective antagonist at the Angiotensin II AT2 receptor. Its high affinity and selectivity make it an invaluable tool for distinguishing the effects of AT2 receptor signaling from those of the AT1 receptor.
Receptor Affinity and Selectivity
The binding affinity of this compound for the AT2 receptor has been characterized in various tissues and cell preparations. The following table summarizes key quantitative data regarding its receptor binding profile.
| Parameter | Value | Tissue/Cell Type | Reference |
| IC₅₀ | 34 nM | Rat Adrenal Tissue | [1][2][3][4][5] |
| IC₅₀ | 210 nM | Rat Brain | [1][4][7][8] |
| IC₅₀ | 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2 site) | [2][3][5] |
| Ki | ≈ 12 nM | AT2 Receptor | [9] |
| Selectivity | ~10,000-fold for AT2 over AT1 receptor | [9] |
This compound shows minimal to no effect on the DuP-753 sensitive AT1 receptor binding sites.[2][3][5]
AT2 Receptor Signaling Pathways
The AT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates several signaling cascades that are distinct from and often oppose the actions of the AT1 receptor. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathways modulated by the AT2 receptor are:
-
Activation of Serine/Threonine Phosphatases: The AT2 receptor is coupled to Gαi/o proteins, leading to the activation of phosphatases such as SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2][10] These phosphatases can dephosphorylate and inactivate kinases like ERK1/2, thereby inhibiting cell growth and promoting apoptosis.[6]
-
Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: AT2 receptor stimulation can increase the production of bradykinin, which in turn activates bradykinin B2 receptors, leading to the synthesis of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[2][6] NO then stimulates soluble guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes vasodilation.[2][6]
-
Activation of Phospholipase A₂: The AT2 receptor can also stimulate phospholipase A₂ (PLA₂), leading to the release of arachidonic acid, which can be further metabolized to various eicosanoids that have diverse biological effects.[2][10]
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field for studying AT2 receptor antagonists like this compound. Researchers should optimize these protocols for their specific experimental systems.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the inhibitory constant (Ki) of this compound for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor
-
Radiolabeled Angiotensin II (e.g., ¹²⁵I-Angiotensin II)
-
This compound
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing AT2 receptors in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, a high concentration of unlabeled Angiotensin II, and the membrane preparation to the wells.
-
Competitive Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, varying concentrations of this compound, and the membrane preparation to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Administration in Rodent Models
This protocol provides a general guideline for administering this compound to rats to study its in vivo effects. Dosing and route of administration may vary depending on the specific research question.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rats (strain and age appropriate for the study)
-
Administration equipment (e.g., syringes and needles for injection, osmotic minipumps for continuous infusion)
Procedure:
-
Dose Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile if administered parenterally.
-
Animal Handling: Acclimatize animals to the experimental conditions to minimize stress.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Doses ranging from 0.3 to 10 mg/kg have been used to study inflammatory conditions.[11]
-
Subcutaneous (s.c.) Infusion: For chronic studies, osmotic minipumps can be implanted subcutaneously to deliver a continuous dose, for example, 30 mg/kg/day.[12][13]
-
Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, direct administration into the cerebral ventricles may be required.
-
-
Monitoring: Observe the animals for any adverse effects and monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.
Biological Effects and Research Applications
This compound has been utilized in a wide range of studies to investigate the role of the AT2 receptor in various physiological and pathological processes. Key findings include:
-
Cardiovascular System: The AT2 receptor, and thus its blockade by this compound, is implicated in the regulation of blood pressure, cardiac hypertrophy, and fibrosis.[4][14]
-
Inflammation and Oxidative Stress: this compound has been shown to reduce Angiotensin II-induced oxidative stress and exhibit anti-inflammatory properties in models of colitis.[4][9][11]
-
Renal Function: The AT2 receptor plays a role in renal physiology, and this compound can be used to dissect its specific contributions.[4]
-
Neuropathic Pain: The AT2 receptor is a target for the development of novel analgesics for neuropathic pain, with this compound serving as a key research tool.[10]
Conclusion
This compound is an indispensable pharmacological tool for the specific investigation of the Angiotensin II Type 2 receptor. Its high selectivity allows for the clear differentiation of AT2 receptor-mediated effects from those of the AT1 receptor. This technical guide has provided a detailed overview of its properties, mechanism of action, and experimental applications, serving as a valuable resource for researchers in the fields of pharmacology, cardiovascular biology, and drug discovery.
References
- 1. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 2. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 3. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. ahajournals.org [ahajournals.org]
In-Depth Technical Guide: PD 123319 Binding Affinity and Selectivity for the Angiotensin II Type 2 Receptor (AT2R)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PD 123319, a selective antagonist for the Angiotensin II Type 2 Receptor (AT2R). The document details its binding affinity, selectivity over the Angiotensin II Type 1 Receptor (AT1R), the experimental protocols used to determine these properties, and the key signaling pathways associated with AT2R activation.
Introduction to this compound and the AT2 Receptor
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. Its primary effector, Angiotensin II (Ang II), mediates its effects through two main G protein-coupled receptors: the AT1R and the AT2R. While the AT1R is responsible for the well-known vasoconstrictive, proliferative, and pro-inflammatory actions of Ang II, the AT2R often counteracts these effects, promoting vasodilation, anti-inflammatory responses, and tissue protection.[1][2]
This compound is a potent and highly selective, non-peptide antagonist of the AT2R. Its discovery and characterization have been instrumental in elucidating the physiological and pathophysiological roles of the AT2R, distinguishing its functions from those of the AT1R. This selectivity makes this compound an invaluable pharmacological tool in RAS research and a potential starting point for the development of therapeutic agents targeting the AT2R.
Quantitative Binding Data
The binding affinity and selectivity of this compound for the AT2R have been determined in various tissues and cell systems using radioligand binding assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of this compound for the AT2 Receptor
| Tissue/Cell Line | Radioligand | Affinity Metric (Value) | Reference |
| Rat Adrenal Glomerulosa | 125I-Angiotensin II | IC50: 34 nM | [3][4][5] |
| Rat Brain | 125I-Angiotensin II | IC50: 210 nM | [4][5] |
| Bovine Adrenal Glomerulosa Cells | 125I-Angiotensin II | IC50: 6.9 nM | [3] |
| HEK-293 Cells (transfected with AT2R) | 125I-[Sar1,Ile8]AngII | IC50: ≥PD123319 | [6] |
| Rat AT2R | Angiotensin II | KD: 71.7 nM | [7][8] |
Table 2: Selectivity of this compound for AT2R over AT1R
| Comparison Metric | Fold Selectivity | Reference |
| Ki Ratio (AT1R/AT2R) | ~10,000-fold | [9] |
| Binding Affinity (IC50) | 3 to 4 orders of magnitude higher for AT2R | [10] |
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies heavily on competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay in Bovine Adrenal Glomerulosa Membranes
This protocol is based on methodologies used to characterize angiotensin II receptor subtypes in adrenal tissues.
Objective: To determine the inhibitory concentration (IC50) of this compound for the AT2 receptor in a membrane preparation from bovine adrenal glomerulosa cells.
Materials:
-
Bovine adrenal glands
-
125I-Angiotensin II (Radioligand)
-
This compound (unlabeled competitor)
-
Losartan or DuP 753 (for blocking AT1 receptors)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the adrenal glomerulosa zone from fresh bovine adrenal glands on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
For all tubes, add a constant amount of membrane preparation (e.g., 50 µg of protein).
-
Add a fixed concentration of 125I-Angiotensin II (typically at a concentration close to its Kd for the AT2R).
-
To define non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
To the competitor tubes, add increasing concentrations of this compound.
-
To ensure specific binding to AT2R, a saturating concentration of an AT1R-selective antagonist (e.g., Losartan) can be included in all tubes.
-
Bring the final reaction volume to 250 µL with assay buffer.
-
Incubate the tubes at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the AT2 receptor and a typical experimental workflow for a competitive binding assay.
AT2 Receptor Signaling Pathways
Caption: Major signaling pathways of the AT2 receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a cornerstone tool for investigating the function of the AT2 receptor. Its high affinity and remarkable selectivity for the AT2R over the AT1R allow for the precise dissection of the roles of these two receptor subtypes in the complex Renin-Angiotensin System. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The continued use of this compound and the development of new AT2R-selective ligands will undoubtedly lead to a deeper understanding of AT2R biology and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inducing death in tumor cells: roles of the... | F1000Research [f1000research.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Downstream Signaling Pathways Affected by PD 123319: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS).[1][2][3][4] While the physiological roles of the Angiotensin II Type 1 (AT1) receptor are well-characterized, the AT2 receptor often exhibits opposing effects, playing crucial roles in vasodilation, anti-inflammation, and inhibition of cell growth.[4] this compound serves as an invaluable pharmacological tool to elucidate the downstream signaling cascades regulated by the AT2 receptor. This technical guide provides an in-depth overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by this compound
Blockade of the AT2 receptor by this compound has been shown to impact a multitude of intracellular signaling pathways, primarily related to inflammation, cell proliferation, apoptosis, and vascular tone. The following sections detail these effects.
Inhibition of Inflammatory Pathways
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
-
NF-κB Signaling: In a rat model of colitis, administration of this compound was found to inhibit the activation of NF-κB.[5][6] This, in turn, leads to the dose-dependent downregulation of pro-inflammatory cytokines and enzymes.
-
Cytokine and iNOS Expression: Treatment with this compound resulted in a significant reduction in the colonic expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).[5][6]
Modulation of Cell Growth and Apoptosis
The AT2 receptor is implicated in the regulation of cell proliferation and programmed cell death (apoptosis). This compound, by blocking this receptor, can influence these processes.
-
Cell Proliferation: The AT2 receptor is generally considered to have anti-proliferative effects. Therefore, blockade with this compound can, in some contexts, prevent these anti-proliferative signals, potentially allowing for cell growth.
-
Apoptosis: The role of the AT2 receptor in apoptosis is complex and cell-type dependent. Some studies suggest that AT2 receptor activation is pro-apoptotic. In such cases, this compound would be expected to have an anti-apoptotic effect.
Involvement in Kinase Cascades
This compound can influence intracellular signaling by affecting various protein kinase cascades, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.
-
Protein Kinase C (PKC): The AT2 receptor has been linked to the activation of PKC.[2] Blockade of the AT2 receptor with this compound has been shown to antagonize Angiotensin II-induced activation of PKC in a dose-dependent manner.[2]
-
ERK1/2 Signaling: The effect of AT2 receptor signaling on the ERK1/2 pathway is context-dependent. While some studies suggest AT2 receptor activation can inhibit ERK1/2, the precise role of this compound in modulating ERK1/2 phosphorylation requires further investigation in various cell types.
Regulation of Intracellular Calcium and Nitric Oxide
The AT2 receptor plays a role in regulating intracellular second messengers like calcium (Ca2+) and nitric oxide (NO).
-
Intracellular Calcium (Ca2+): Angiotensin II can induce changes in intracellular calcium concentrations through both AT1 and AT2 receptors. The specific effect of this compound on calcium signaling can vary depending on the cell type and the relative expression of AT1 and AT2 receptors.
-
Nitric Oxide (NO) Signaling: AT2 receptor activation is often associated with the production of nitric oxide, a key signaling molecule in vasodilation. By blocking the AT2 receptor, this compound can attenuate this NO production.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor | Tissue/Cell Line | Reference |
| IC50 | 34 nM | AT2 | Rat Adrenal Tissue | [1][3][4] |
| IC50 | 6.9 nM | AT2 (sensitive site) | Bovine Adrenal Glomerulosa Cells | [1][3] |
| IC50 | 210 nM | AT2 | Rat Brain Tissue | [2][4] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Marker | Treatment | Dose | % Change | Animal Model | Reference |
| IL-1β expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| IL-1β expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| IL-6 expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| IL-6 expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| iNOS expression | This compound | 3 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| iNOS expression | This compound | 10 mg/kg | Downregulated | Rat (DNBS-induced colitis) | [5][6] |
| NF-κB p65 subunit | This compound | 3 mg/kg | Decreased expression | Rat (DNBS-induced colitis) | [6] |
| NF-κB p65 subunit | This compound | 10 mg/kg | Decreased expression | Rat (DNBS-induced colitis) | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Experimental Workflow: Induction of Colitis and Treatment
1. Western Blot for NF-κB p65 Subunit
-
Tissue Preparation: Colon tissue samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities were quantified using densitometry software and normalized to a loading control such as β-actin.
2. TUNEL Assay for Apoptosis
-
Tissue/Cell Preparation: Paraffin-embedded tissue sections or cultured cells were deparaffinized and rehydrated, or fixed with 4% paraformaldehyde, respectively.
-
Permeabilization: Samples were permeabilized with a solution containing proteinase K or Triton X-100 to allow entry of the labeling reagents.
-
Labeling: The samples were incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a biotin- or fluorophore-conjugated dUTP.
-
Detection: For biotinylated dUTP, a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) was used for visualization. For fluorescently labeled dUTP, the signal was detected directly using a fluorescence microscope.
-
Counterstaining: Nuclei were counterstained with a suitable dye (e.g., hematoxylin (B73222) or DAPI).
-
Analysis: The percentage of TUNEL-positive cells was determined by counting the number of stained nuclei relative to the total number of nuclei in multiple fields of view.
3. Measurement of Intracellular Calcium using Fura-2 AM
-
Cell Loading: Cultured cells were incubated with Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., HBSS) for a specified time (e.g., 30-60 minutes) at 37°C.[1][7][8][9] The AM ester allows the dye to cross the cell membrane.
-
De-esterification: After loading, the cells were washed and incubated in fresh buffer to allow intracellular esterases to cleave the AM group, trapping the Fura-2 in the cytoplasm.[1]
-
Fluorescence Measurement: The cells were excited at two wavelengths, typically 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission was recorded at ~510 nm using a fluorescence microscope or a plate reader.[7][8]
-
Stimulation: this compound and/or Angiotensin II were added to the cells, and the change in fluorescence intensity was recorded over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) was calculated. This ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and buffers with known calcium concentrations to convert the ratio to absolute calcium concentrations.[10]
Conclusion
This compound is a critical tool for dissecting the complex and often counter-regulatory signaling pathways mediated by the AT2 receptor. Its ability to selectively block this receptor has provided significant insights into the roles of the RAS in inflammation, cell growth, apoptosis, and vascular function. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the AT2 receptor. Further research is warranted to fully elucidate the intricate downstream effects of this compound in various physiological and pathological contexts.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The angiotensin II subtype 2 (AT2) receptor is linked to protein kinase C but not cAMP-dependent pathways in the cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of angiotensin II type 2 receptor gene by the protein kinase C-calcium pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. moodle2.units.it [moodle2.units.it]
The Role of PD 123319 in Cardiovascular Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of PD 123319, a critical pharmacological tool used to investigate the cardiovascular system. It details its mechanism of action, summarizes its effects in various preclinical models, provides established experimental protocols, and illustrates key pathways and workflows.
Introduction: Understanding this compound and the Angiotensin II Type 2 Receptor
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation. Its primary effector, Angiotensin II (Ang II), exerts its multifaceted effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1] While the AT1R is well-known for mediating the classical "detrimental" effects of Ang II—vasoconstriction, inflammation, fibrosis, and cellular proliferation—the AT2R is largely understood to counteract these actions.[2][3][4]
This compound is a potent, non-peptide, and highly selective antagonist for the AT2R, with an IC50 of approximately 34 nM.[5] Its high selectivity makes it an invaluable tool for isolating and studying the specific functions of the AT2R.[4][5] By blocking the AT2R, researchers can elucidate its role in various physiological and pathophysiological states, including hypertension, cardiac hypertrophy, fibrosis, and ischemia-reperfusion injury.[2][6][7][8] This guide explores the application of this compound in cardiovascular research, summarizing key findings and methodologies.
Mechanism of Action and Key Signaling Pathways
As a selective antagonist, this compound works by binding to the AT2R and preventing its activation by Ang II. This blockade allows for the investigation of AT2R-mediated signaling cascades, which are distinct from the AT1R pathways. Two prominent pathways are detailed below.
The AT2R-PLZF-PI3K Pathway in Cardiac Hypertrophy
One novel signaling mechanism suggests a potential role for the AT2R in promoting protein synthesis, which may contribute to cardiac hypertrophy under certain conditions.[9] In this pathway, Ang II stimulation induces the AT2 receptor to bind to the transcription factor Promyelocytic Zinc Finger (PLZF). This complex is internalized, and PLZF translocates to the nucleus where it activates the p85α PI3K gene, leading to increased protein synthesis.[9] this compound blocks the initial step of this cascade by preventing Ang II from activating the AT2R.[9]
The AT2R-Bradykinin-NO-cGMP Vasodilation Pathway
The AT2R is widely implicated in vasodilation, acting as a functional antagonist to the AT1R's vasoconstrictive effects.[10] Activation of the AT2R stimulates the bradykinin (B550075) B2 receptor, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), an increase in cyclic guanosine (B1672433) monophosphate (cGMP), and subsequent smooth muscle relaxation and vasodilation.[10] this compound is used experimentally to block this pathway and confirm the AT2R's role in mediating these vasodilatory responses.
Quantitative Data on the Role of this compound in Cardiovascular Models
This compound has been used extensively across various animal models to probe the function of the AT2R. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Hemodynamic Parameters
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |
| Mean Arterial Pressure (MAP) | Adult (20 weeks) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | |
| Mean Arterial Pressure (MAP) | Senescent (20 months) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP. | [7][11] |
| Mean Arterial Pressure (MAP) | Obese Zucker Rats | This compound | 30 µg/kg/min, s.c. infusion | 2 weeks | MAP increased by ~13 mmHg (from 122.0±3.4 to ~135 mmHg), suggesting a protective role of AT2R against hypertension. | [12] |
| Mean Arterial Pressure (MAP) | Healthy Human Volunteers | This compound | 10 µ g/min , intra-brachial arterial infusion | Acute | Significant increase in systemic MAP (from 80±9 to 92±17 mmHg). | [13] |
| MAP (in combination therapy) | Spontaneously Hypertensive Rats (SHR) | Candesartan (AT1R blocker) + CGP42112 (AT2R agonist) + this compound | 50 µg/kg/min, i.v. infusion | 2 hours | Markedly attenuated the antihypertensive effect of the Candesartan/CGP42112 combination. | [14] |
Table 2: Effects of this compound on Cardiac Remodeling (Hypertrophy and Fibrosis)
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cardiac Hypertrophy (LV weight/body weight) | Ang II-infused Rats | Ang II + this compound | 10 mg/kg/day, s.c. infusion | 72 hours | Did not alter Ang II-induced increases in LV weight/body weight ratio. |[6] | | Hypertrophic Gene Expression (c-fos) | Ang II-infused Rats | Ang II + this compound | 10 mg/kg/day, s.c. infusion | 12-72 hours | Significantly augmented the Ang II-induced increase in c-fos mRNA levels, suggesting AT2R opposes AT1R-mediated growth signals. |[6] | | Right Ventricular Hypertrophy (RVH) | Newborn Rats (Hyperoxia-induced BPD model) | this compound | 0.1 mg/kg/day | 10 days | Prevented hyperoxia-induced RVH. |[15][16] | | Perivascular Fibrosis | Senescent (20 months) SHR | Candesartan (AT1R blocker) + this compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the anti-fibrotic effect of Candesartan, demonstrating an anti-fibrotic role for the AT2R. |[7][11] | | Vascular Hypertrophy | Senescent (20 months) SHR | Candesartan (AT1R blocker) + this compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the reduction in vascular hypertrophy caused by Candesartan. |[7][11] | | Cardiac & Renal Fibrosis | High Salt-Fed Mice | β-Pro7-AngIII (AT2R agonist) + this compound | N/A | 4 weeks | Attenuated the anti-fibrotic effects of the AT2R agonist. |[17][18] |
Table 3: Effects of this compound in Myocardial Ischemia-Reperfusion (I/R) Injury
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cardiodynamic Parameters (LVDP, EDP) | Isolated Rat Heart (Langendorff) | this compound + I/R | 20 mg/kg (pre-treatment) | Acute | Showed more remarkable recovery of cardiodynamic parameters compared to Losartan (B1675146) (AT1R blocker). |[8][19] | | Oxidative Stress | Isolated Rat Heart (Langendorff) | this compound + I/R | 20 mg/kg (pre-treatment) | Acute | Significantly lowered the increase in oxidative stress parameters and increased antioxidant parameters post-I/R. |[8][19] | | Post-ischemic LV Function | Isolated Rat Heart | this compound (pre-ischemia) | N/A | Acute | Significantly improved the post-ischemic recovery of LV mechanical function. |[20] | | Apoptosis Markers (Fas-ligand, Caspase-3) | Rat model of Myocardial Infarction (MI) | C21 (AT2R agonist) + this compound | 3 mg/kg/day, i.p. | Post-MI | Blocked the anti-apoptotic effect of the AT2R agonist C21. |[21] |
Experimental Protocols
The following sections provide detailed methodologies for common experimental setups using this compound to study cardiovascular function.
In Vivo Model: Chronic Infusion in Hypertensive Rats
This protocol is adapted from studies investigating the long-term effects of AT2R blockade on hypertension and cardiac remodeling in Spontaneously Hypertensive Rats (SHRs).[7]
Objective: To determine the chronic effects of AT2R blockade on blood pressure and cardiovascular structure.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), age-matched (e.g., 20 weeks or 20 months).
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Osmotic minipumps (e.g., Alzet).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for subcutaneous implantation.
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff).
-
Histology supplies (formalin, Picrosirius Red stain).
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Baseline Measurements: Measure baseline blood pressure and heart rate for several consecutive days to ensure stable and reliable readings before treatment initiation.
-
Minipump Preparation: Prepare osmotic minipumps to deliver this compound at the desired dose (e.g., 10 mg/kg/day) or vehicle, according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and sterilize the dorsal thoracic area.
-
Make a small incision and create a subcutaneous pocket.
-
Implant the filled osmotic minipump into the pocket.
-
Suture the incision and provide post-operative analgesia and care.
-
-
Hemodynamic Monitoring: Monitor blood pressure and heart rate throughout the treatment period (e.g., 4 weeks).
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the heart, blot dry, and weigh it. Calculate the left ventricular weight to body weight ratio to assess hypertrophy.
-
Fix a portion of the heart tissue in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Picrosirius Red to quantify collagen deposition and assess fibrosis.
-
Analyze other tissues (e.g., aorta) for vascular remodeling as required.
-
Ex Vivo Model: Ischemia-Reperfusion in a Langendorff Perfused Heart
This protocol is based on studies evaluating the cardioprotective effects of this compound against I/R injury.[2][8][19]
Objective: To assess the direct effects of AT2R blockade on myocardial function and injury following ischemia-reperfusion in an isolated heart.
Materials:
-
Male Wistar rats.
-
This compound.
-
Krebs-Henseleit (KH) buffer.
-
Langendorff apparatus with integrated pressure transducer.
-
Surgical instruments for heart excision.
Methodology:
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle to the rats via a consistent route (e.g., intraperitoneal injection) prior to heart isolation.
-
Heart Isolation:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer.
-
Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure.
-
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes), during which baseline cardiodynamic parameters (Left Ventricular Developed Pressure, Heart Rate, etc.) are recorded.
-
Ischemia-Reperfusion Protocol:
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and record cardiodynamic parameters for a subsequent period (e.g., 60-120 minutes) to assess functional recovery.
-
-
Biochemical Analysis: At the end of the experiment, freeze the heart tissue for subsequent biochemical analysis of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzyme levels.
General Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study involving this compound.
Conclusion
This compound is an indispensable pharmacological tool for dissecting the complex role of the Angiotensin II Type 2 receptor in the cardiovascular system. Its high selectivity allows researchers to confidently attribute observed effects to the blockade of the AT2R. While the AT2R is generally considered a protective, counter-regulatory component of the Renin-Angiotensin System—mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects—the use of this compound has also helped uncover more complex and sometimes controversial roles, such as its potential involvement in certain hypertrophic signaling pathways.[7][9][11] The quantitative data and established protocols summarized in this guide provide a robust foundation for scientists and drug developers aiming to further explore the therapeutic potential of modulating the AT2R in cardiovascular disease.
References
- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 11. scilit.com [scilit.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
PD 123319: An In-Depth Technical Guide to its Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the renin-angiotensin system (RAS) in the brain. While the classical effects of angiotensin II are primarily mediated by the AT1 receptor, the AT2 receptor is increasingly recognized for its distinct and often opposing roles in neuronal function, cerebral blood flow, and neuroinflammation. This technical guide provides a comprehensive overview of the applications of this compound in neuroscience research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the AT2 receptor.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the binding of angiotensin II to the AT2 receptor. This receptor is a G-protein coupled receptor, and its activation is linked to a variety of intracellular signaling cascades that are distinct from those of the AT1 receptor. The precise signaling mechanisms of the AT2 receptor are complex and can be cell-type specific, but generally involve the activation of phosphatases, production of nitric oxide (NO), and modulation of ion channels. By antagonizing the AT2 receptor, this compound allows for the elucidation of its physiological and pathophysiological roles in the central nervous system. It is noteworthy that some studies suggest that under certain conditions, this compound may exhibit partial agonist activity, a factor to consider in experimental design and data interpretation.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in neuroscience research, providing a reference for experimental design and comparison.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | Rat | Brain | 210 nM | [2][3] |
| IC₅₀ | Rat | Adrenal Tissue | 34 nM | [2][3] |
| IC₅₀ | Bovine | Adrenal Glomerulosa Cells (AT2 site) | 6.9 nM | [4] |
| Kᵢ | Rat | AT2 Receptor | ~12 nM | [5] |
| Selectivity | - | AT2 vs. AT1 Receptor | ~10,000-fold | [5] |
Table 2: In Vivo Dosages and Administration Routes in Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference |
| Spontaneously Hypertensive Rats (SHR) | Cerebral Blood Flow Autoregulation | 0.36 mg/kg/min | Intravenous (i.v.) | [5] |
| Pentobarbital-anesthetized Rats | Cerebral Blood Flow Autoregulation | 7-10 mg/kg | Intravenous (i.v.) bolus or infusion | [6] |
| Adult Male Rats | Central AT2 Receptor Blockade | 1 mg/kg/day | Subcutaneous (s.c.) via osmotic minipumps | [7] |
| Rat Model of Colitis | Anti-inflammatory and Anti-oxidant Effects | 0.3, 3, and 10 mg/kg | Intraperitoneal (i.p.) | [8] |
| Conscious Rats (Stroke Model) | Neuroprotection Study | 104 µg/kg per dose | Intracerebroventricular (i.c.v.) | [9] |
| AT1a-/- Mice (Ischemia Model) | Angiogenesis Study | 30 mg/kg/day | Subcutaneous (s.c.) via osmotic pump | [10] |
| Sodium Replete/Deplete Rats | Blood Pressure and Heart Rate Regulation | 6.25-200 nmol | Intracerebroventricular (i.c.v.) |
Key Applications and Experimental Protocols
Investigation of Cerebral Blood Flow Autoregulation
This compound has been instrumental in dissecting the role of the AT2 receptor in the regulation of cerebral blood flow (CBF). Studies have utilized this antagonist to explore how AT2 receptor signaling contributes to the maintenance of constant blood flow to the brain amidst changes in systemic blood pressure.
Experimental Protocol: Assessment of Cerebral Blood Flow Autoregulation in Rats
-
Animal Preparation: Anesthetize spontaneously hypertensive rats (SHR) or other appropriate strains and maintain ventilation. Insert catheters for intravenous drug administration and continuous monitoring of arterial blood pressure.
-
Cerebral Blood Flow Measurement: Measure CBF using techniques such as the intracarotid ¹³³Xenon injection method or laser-Doppler flowmetry from the parietal cortex.[5][6]
-
Induction of Blood Pressure Changes: Systematically raise mean arterial blood pressure (MABP) via intravenous infusion of a vasopressor (e.g., noradrenaline or phenylephrine) and lower it by controlled hemorrhage.[5][6]
-
This compound Administration: Administer this compound intravenously, either as a continuous infusion (e.g., 0.36 mg/kg/min) or as a bolus injection (e.g., 7-10 mg/kg).[5][6] A control group should receive a vehicle infusion.
-
Data Analysis: Plot CBF against MABP to generate autoregulation curves. Determine the lower and upper limits of autoregulation using a computed least-sum-of-squares analysis. Compare the limits between the this compound-treated and control groups to assess the impact of AT2 receptor blockade.
Elucidation of Neuroprotective and Pro-apoptotic Mechanisms
The role of the AT2 receptor in neuronal survival is complex, with evidence suggesting both neuroprotective and pro-apoptotic functions depending on the context. This compound is a critical tool for differentiating these effects.
Experimental Protocol: In Vitro Neuronal Culture and Hypoxia Model
-
Cell Culture: Culture primary cortical neurons from mice or rats.
-
Induction of Hypoxia: Induce chemical hypoxia by exposing the neuronal cultures to a substance like sodium azide (B81097) (e.g., 10 mM for 5 minutes).[11]
-
Treatment with this compound: Pre-treat the cultured neurons with this compound at various concentrations before inducing hypoxia. A control group should be treated with a vehicle. To study the interplay with angiotensin II, another group can be co-treated with angiotensin II and this compound.[11]
-
Assessment of Apoptosis: After a suitable incubation period (e.g., 24 hours), assess the level of apoptosis using methods such as in situ nick-end labeling (TUNEL) staining or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[11]
-
Data Analysis: Quantify the percentage of apoptotic cells or the amount of LDH release in each treatment group to determine the effect of AT2 receptor blockade on neuronal cell death.
Investigation of Cognitive Function
The renin-angiotensin system has been implicated in cognitive processes, and this compound has been used to explore the specific contribution of the AT2 receptor to learning and memory.
Experimental Protocol: Intracerebroventricular (ICV) Administration in Rodent Models of Cognitive Impairment
-
Animal Model: Utilize a relevant animal model of cognitive impairment, such as transgenic mouse models of Alzheimer's disease or rats with induced cognitive deficits.[12]
-
Stereotaxic Surgery: Surgically implant a guide cannula into the lateral ventricle of the brain of each animal under anesthesia. Allow for a recovery period.
-
This compound Administration: Dissolve this compound in an appropriate vehicle (e.g., sterile saline). Administer the solution directly into the cerebral ventricles via the implanted cannula using a microinjection pump. Doses can range from nanomolar to micromolar concentrations depending on the specific experimental question. For example, a study in a rat model of stroke used a dose of 104 µg/kg per injection.[9]
-
Behavioral Testing: Following drug administration, assess cognitive function using a battery of behavioral tests, such as the Morris water maze for spatial learning and memory, or the shuttle avoidance test.[13]
-
Data Analysis: Compare the performance of the this compound-treated group to control groups (vehicle-treated and/or sham-operated) to evaluate the impact of central AT2 receptor blockade on cognitive function.
Stroke and Ischemic Brain Injury Studies
This compound is frequently used in animal models of stroke to investigate the role of the AT2 receptor in the pathophysiology of ischemic brain damage and subsequent recovery.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize rats and perform a midline neck incision to expose the carotid arteries.
-
Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the MCA.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
This compound Administration: Administer this compound either before, during, or after the ischemic insult. Administration can be systemic (e.g., intraperitoneal) or central (intracerebroventricular). For example, in a study investigating cerebral ischemia/reperfusion injury, rats were intraperitoneally injected with 1 mg/kg per day of this compound.[14][15]
-
Assessment of Infarct Volume and Neurological Deficits: After a set period of reperfusion (e.g., 24 or 48 hours), euthanize the animals and determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Assess neurological deficits using a standardized scoring system.
-
Immunohistochemistry: Perfuse the brains and process for immunohistochemical analysis of markers for inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), apoptosis (e.g., cleaved caspase-3), and neuronal survival (e.g., NeuN).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
AT2 Receptor Signaling in Neurons
Activation of the AT2 receptor by Angiotensin II initiates several downstream signaling cascades that are often counter-regulatory to the AT1 receptor pathway. These pathways are implicated in neurite outgrowth, neuronal differentiation, and modulation of ion channel activity. This compound, by blocking the AT2 receptor, prevents the initiation of these signaling events.
Caption: AT2 receptor signaling cascade leading to neuronal effects.
Experimental Workflow for MCAO Stroke Model
This diagram outlines the key steps in a typical preclinical study using the middle cerebral artery occlusion (MCAO) model to investigate the effects of this compound on ischemic stroke.
Caption: Workflow for MCAO stroke studies with this compound.
Logical Relationship of this compound's Effect on Neuronal Apoptosis
This diagram illustrates the logical flow of an experiment designed to determine the role of the AT2 receptor in neuronal apoptosis using this compound.
Caption: Logical workflow for apoptosis studies using this compound.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the multifaceted roles of the AT2 receptor in the central nervous system. Its high selectivity allows for the precise dissection of AT2-mediated effects on cerebral hemodynamics, neuronal survival, and cognitive function. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute robust studies aimed at further unraveling the complexities of the brain renin-angiotensin system. As our understanding of the protective and regenerative potential of AT2 receptor signaling grows, the continued application of this compound will be crucial in the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II-triggered kinase signaling cascade in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. ahajournals.org [ahajournals.org]
- 13. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin AT1 and AT2 receptor antagonists modulate nicotine-evoked [3H]dopamine and [3H]norepinephrine release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonpeptide angiotensin AT1 and AT2 receptor ligands modulate the upper limit of cerebral blood flow autoregulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Renal Effects of PD 123319
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. While the physiological roles of the Angiotensin II Type 1 (AT1) receptor in the kidney are well-characterized, the functions of the AT2 receptor, and by extension the effects of its blockade by this compound, are more nuanced and context-dependent. This technical guide provides a comprehensive overview of the known renal effects of this compound, synthesizing data from key preclinical studies. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in renal physiology and pharmacology.
Introduction: The Angiotensin II Type 2 Receptor in the Kidney
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector peptide, Angiotensin II (Ang II), exerts its physiological effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor mediates most of the classical effects of Ang II, such as vasoconstriction, aldosterone (B195564) release, and sodium retention, the AT2 receptor often appears to counteract the actions of the AT1 receptor. In the kidney, AT2 receptors are present in various locations, including the renal vasculature, glomeruli, and tubular structures.[1] The investigation of the AT2 receptor's function has been greatly facilitated by the development of selective antagonists like this compound.
This compound is a non-peptide molecule that selectively binds to and blocks the AT2 receptor, with an IC50 of 34 nM.[2] Its high selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the AT2 receptor in the kidney. This guide will delve into the observed renal effects of this compound, focusing on hemodynamics, excretory function, and cellular signaling pathways.
Renal Hemodynamic and Excretory Effects of this compound
Numerous studies have investigated the impact of this compound on renal hemodynamics and excretory function. A general observation is that under normal physiological conditions, this compound has minimal to no effect on renal blood flow (RBF), glomerular filtration rate (GFR), or systemic blood pressure.[3][4] However, in specific experimental contexts, such as during sodium depletion or following ischemia-reperfusion injury, the effects of AT2 receptor blockade with this compound become more apparent.
Data Presentation
The following tables summarize the quantitative data from key studies on the renal effects of this compound.
Table 1: Effects of this compound on Renal Hemodynamics and Excretion in Anesthetized Dogs
| Parameter | Vehicle (Control) | This compound | Losartan (AT1 Antagonist) | Saralasin (Non-selective Ang II Antagonist) |
| Renal Blood Flow | No significant change | No effect[3] | Increased[3] | Increased[3] |
| Urine Volume | No significant change | Dose-related increase[3] | Mildly natriuretic[3] | Mildly natriuretic[3] |
| Free Water Clearance | No significant change | Dose-related increase[3] | Not reported | Not reported |
| Circulating Vasopressin | No significant change | No effect[3] | Not reported | Not reported |
Table 2: Effects of this compound on Renal Function in Anesthetized, Enalaprilat-Treated Rats
| Parameter | Angiotensin II | This compound |
| Mean Arterial Pressure | Increased[5] | No significant effect[5] |
| Renal Vascular Resistance | Increased[5] | No significant effect[5] |
| Glomerular Filtration Rate | Unchanged[5] | No significant effect[5] |
| Effective Renal Blood Flow | Decreased[5] | No significant effect[5] |
| Urine Volume | Increased[5] | No significant effect[5] |
| Urinary Sodium Excretion | Increased[5] | No significant effect[5] |
Table 3: Effects of this compound on Systemic and Renal Hemodynamics in Conscious Lambs
| Parameter | Vehicle (Control) | This compound | ZD 7155 (AT1 Antagonist) |
| Mean Arterial Pressure | No significant change | No detectable effect[4] | Decreased[4] |
| Renal Blood Flow | No significant change | No detectable effect[4] | Increased[4] |
| Renal Vascular Resistance | No significant change | No detectable effect[4] | Decreased[4] |
Table 4: Effects of this compound on Renal Blood Flow Response to Angiotensin II after Ischemia/Reperfusion in Rats
| Animal Model | Treatment | Change in Renal Blood Flow in Response to Ang II |
| Female Rats | Vehicle | Dose-related reduction[1] |
| Female Rats | This compound | Intensified reduction[1] |
| Male Rats | Vehicle | Dose-related reduction[1] |
| Male Rats | This compound | No significant change compared to vehicle[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the renal effects of this compound.
In Vivo Assessment of Renal Hemodynamics and Excretory Function in Anesthetized Animals (Dogs/Rats)
Objective: To measure the effects of this compound on GFR, RBF, urine output, and electrolyte excretion.
Protocol:
-
Animal Preparation:
-
Adult mongrel dogs or Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital).
-
The animals are placed on a heated surgical table to maintain body temperature.
-
A tracheotomy is performed to ensure a patent airway, and animals are mechanically ventilated.
-
Catheters are placed in the femoral artery for continuous blood pressure monitoring and in the femoral vein for infusion of anesthetics, maintenance fluids, and experimental compounds.
-
For renal-specific measurements, a catheter can be placed in the renal artery for direct infusion of agents.
-
The ureters are catheterized for separate urine collection from each kidney.
-
-
Renal Function Measurement:
-
Glomerular Filtration Rate (GFR): A continuous intravenous infusion of a filtration marker (e.g., inulin (B196767) or creatinine) is administered. After an equilibration period, timed urine samples and arterial blood samples are collected. GFR is calculated using the clearance formula: GFR = (Urine Concentration of Marker × Urine Flow Rate) / Plasma Concentration of Marker.
-
Renal Blood Flow (RBF): An electromagnetic flow probe is placed around the renal artery to continuously measure RBF.
-
-
Experimental Procedure:
-
After a stabilization period with baseline measurements, a continuous intravenous or intra-renal infusion of this compound is initiated.
-
Dose-response studies can be performed by sequentially increasing the concentration of the infused this compound.
-
Throughout the infusion period, arterial blood pressure, RBF, and heart rate are continuously recorded.
-
Urine and blood samples are collected at regular intervals to determine GFR and electrolyte excretion.
-
-
Data Analysis:
-
Changes in hemodynamic and renal parameters from baseline are calculated for each dose of this compound.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed changes.
-
Western Blotting for AT1 Receptor Expression in Renal Proximal Tubule Cells
Objective: To determine the effect of AT2 receptor stimulation or blockade on AT1 receptor protein expression.
Protocol:
-
Cell Culture and Treatment:
-
Immortalized renal proximal tubule cells (e.g., from Wistar-Kyoto rats) are cultured to confluence.
-
Cells are treated with vehicle, an AT2 receptor agonist (e.g., CGP42112), and/or this compound for a specified duration (e.g., 24 hours).[6]
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
The cell lysate is centrifuged to remove cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the AT1 receptor.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin) to confirm equal protein loading.
-
-
Densitometric Analysis:
-
The intensity of the AT1 receptor and housekeeping protein bands is quantified using densitometry software.
-
The expression of the AT1 receptor is normalized to the expression of the housekeeping protein.
-
Measurement of Na+-K+-ATPase Activity in Renal Proximal Tubule Cells
Objective: To assess the functional consequence of altered AT1 receptor expression by measuring Na+-K+-ATPase activity.
Protocol:
-
Cell Culture and Treatment:
-
Renal proximal tubule cells are cultured and treated as described in the Western blotting protocol.[6]
-
-
Sample Preparation:
-
After treatment, cells are harvested and homogenized in a buffer solution.
-
-
ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by Na+-K+-ATPase.
-
The reaction is initiated by adding ATP to the cell homogenate in the presence and absence of ouabain, a specific inhibitor of Na+-K+-ATPase.
-
The amount of inorganic phosphate (B84403) (Pi) released is measured colorimetrically.
-
Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
-
Data Analysis:
-
The specific activity of Na+-K+-ATPase is expressed as nmol of Pi released per mg of protein per minute.
-
Statistical analysis is used to compare the activity between different treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound's renal effects.
Signaling Pathway of AT2 Receptor-Mediated Regulation of AT1 Receptor Expression
Caption: AT2R signaling cascade leading to downregulation of AT1R expression.
Experimental Workflow for In Vivo Renal Function Assessment
Caption: Workflow for in vivo studies of this compound's renal effects.
Logical Relationship of this compound's Effect in Ischemia/Reperfusion
Caption: this compound's impact on renal vascular response post-ischemia.
Conclusion
This compound has been a pivotal tool in dissecting the complex role of the AT2 receptor in renal physiology. The collective evidence suggests that while the AT2 receptor does not play a dominant role in the direct regulation of renal hemodynamics under normal conditions, it is a significant modulator of renal function in response to pathological stimuli such as ischemia-reperfusion and conditions of RAS activation like sodium depletion. Furthermore, the AT2 receptor is implicated in crucial intracellular signaling pathways that regulate the expression and function of the AT1 receptor, thereby influencing tubular sodium handling. The anti-inflammatory and anti-fibrotic potential of AT2 receptor activation, inferred from blockade studies with this compound, highlights this receptor as a potential therapeutic target for chronic kidney diseases.[7] This guide provides a foundational resource for researchers aiming to further investigate the renal effects of this compound and the broader role of the AT2 receptor in kidney health and disease. Future studies should continue to explore the sex-specific differences in AT2 receptor function and its potential as a therapeutic target in various renal pathologies.
References
- 1. In vivo glomerular filtration rate measurement based solely on image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 生理学报 [actaps.sinh.ac.cn]
- 3. A kinetic assay for Na-K-ATPase activity in isolated renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and this compound after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 7. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
PD 123319 and Its Impact on Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 is a selective antagonist of the Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS). While the primary role of the RAS in blood pressure regulation via the AT1 receptor is well-established, the function of the AT2 receptor, particularly in inflammation, is an area of active and complex research. This technical guide synthesizes current experimental findings on the impact of this compound on inflammatory processes. It details the compound's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the signaling pathways involved. The evidence presents a nuanced, and at times paradoxical, role for the AT2 receptor in inflammation, with this compound serving as a critical tool for its investigation.
Introduction to this compound
This compound is a potent and selective non-peptide antagonist of the Angiotensin II (Ang II) AT2 receptor, with an IC50 of 34 nM.[1] It is widely used in experimental settings to investigate the physiological and pathophysiological roles of the AT2 receptor by blocking its activation by Ang II. The AT2 receptor is generally considered to counterbalance the pro-inflammatory, proliferative, and fibrotic effects mediated by the AT1 receptor.[2][3] However, the specific impact of AT2 receptor blockade by this compound on inflammation appears to be highly context-dependent, varying with the specific tissue, disease model, and inflammatory milieu. Some studies have also suggested that this compound may possess partial agonistic properties, which could further complicate the interpretation of experimental outcomes.[4][5]
Mechanism of Action in Inflammation
The primary mechanism of action of this compound is the competitive blockade of the AT2 receptor. The downstream effects on inflammation hinge on the specific signaling pathways engaged by the AT2 receptor in a given cellular context. The literature suggests two main, seemingly contradictory, roles for the AT2 receptor in inflammation, and consequently, for the effects of this compound.
2.1. Anti-Inflammatory Role of the AT2 Receptor (Pro-inflammatory effect of this compound)
A significant body of evidence supports an anti-inflammatory function for the AT2 receptor. In these scenarios, this compound, by blocking this protective pathway, can lead to an exacerbation of the inflammatory response.
-
Inhibition of NF-κB: Activation of the AT2 receptor by agonists like Compound 21 (C21) has been shown to inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway.[2][3][6] This effect is abolished by pre-treatment with this compound, indicating that the anti-inflammatory action is mediated through the AT2 receptor.[2][3][6]
-
Reduction of Pro-inflammatory Cytokines: AT2 receptor stimulation has been demonstrated to reduce the expression of key inflammatory cytokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α).[6][7] this compound reverses these effects, confirming the AT2 receptor's role in suppressing cytokine production.[2][6]
-
STAT3 Pathway: In PC12W cells, which express AT2 but not AT1 receptors, AT2 receptor activation reduces STAT3 phosphorylation and TNF-α production.[7] Conversely, treatment with this compound increases STAT3 phosphorylation and TNF-α production, suggesting a pro-inflammatory outcome upon AT2 receptor blockade.[7]
2.2. Pro-Inflammatory Role of the AT2 Receptor (Anti-inflammatory effect of this compound)
Conversely, some studies have demonstrated that this compound itself can exert anti-inflammatory effects, suggesting that in certain pathological conditions, the AT2 receptor may contribute to the inflammatory process.
-
Experimental Colitis: In a rat model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis, administration of this compound ameliorated colon injury and reduced inflammatory markers.[4][8][9] The treatment led to a dose-dependent downregulation of myeloperoxidase (MPO) activity, as well as the expression of IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[8][9] The proposed mechanism is the inhibition of NF-κB activation, which is implicated in the pro-inflammatory effects of the AT2 receptor in this specific model.[4][8][9]
-
Gout Model: In a mouse model of gout, this compound treatment reduced articular edema, neutrophil migration (myeloperoxidase activity), and IL-1β production.[10]
Quantitative Data on the Effects of this compound on Inflammation
The following tables summarize the quantitative findings from key studies investigating the impact of this compound on inflammatory markers.
Table 1: Effects of this compound in a Rat Model of DNBS-Induced Colitis [8][9]
| Parameter | Model/Treatment | Effect of this compound (at 3 and 10 mg/kg) |
| Myeloperoxidase (MPO) Activity | DNBS-induced colitis in rats | Dose-dependent downregulation |
| IL-1β Expression | DNBS-induced colitis in rats | Dose-dependent downregulation |
| IL-6 Expression | DNBS-induced colitis in rats | Dose-dependent downregulation |
| iNOS mRNA Expression | DNBS-induced colitis in rats | Dose-dependent downregulation |
| NF-κB p65 Expression | DNBS-induced colitis in rats | Significant decrease |
| Reactive Oxygen Species (ROS) | DNBS-induced colitis in rats | Dose-dependent downregulation |
Table 2: Effects of this compound on AT2R Agonist-Mediated Anti-Inflammation [2][3][6][7]
| Parameter | Model/Cell Line | AT2R Agonist Effect | Effect of this compound Pre-treatment |
| TNF-α-induced IL-6 mRNA | Human Dermal Fibroblasts | Reduction by C21 | Abolished the inhibitory effect of C21 |
| NF-κB p50 Nuclear Translocation | Human Dermal Fibroblasts | Inhibition by C21 | Blocked the inhibitory effect of C21 |
| TNF-α Production | PC12W Cells | Reduction by CGP-42112 | Increased TNF-α production by 84% |
| STAT3 Phosphorylation | PC12W Cells | Reduction by CGP-42112 | Increased STAT3 phosphorylation by 67% |
Table 3: Effects of this compound in a Mouse Model of Allergic Asthma [11]
| Parameter | Model/Treatment | Effect of this compound (5 mg/kg) |
| Airway Responsiveness (Penh) | OVA-sensitized mice | Potentiated the response compared to sensitized group |
| Total Cells in BALF | OVA-sensitized mice | Increased total cell count (not significant) |
| Eosinophils in BALF | OVA-sensitized mice | Highest number of eosinophils among treated groups |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are summaries of key experimental protocols cited in the literature.
4.1. DNBS-Induced Colitis in Rats
-
Animal Model: Male Wistar rats (250–350 g). Colitis is induced by a single intra-rectal instillation of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol.[8]
-
This compound Administration: this compound is administered intraperitoneally (i.p.) once daily for 6 days, starting 30 minutes before the induction of colitis. Doses typically range from 0.3 to 10 mg/kg.[8][9]
-
Inflammatory Marker Analysis:
-
Histopathology: Colon samples are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess tissue damage, inflammatory cell infiltration, and edema.[8]
-
Myeloperoxidase (MPO) Assay: Colonic tissue is homogenized and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Cytokine Measurement: Levels of IL-1β and IL-6 in colonic tissue are quantified using methods such as ELISA or RT-qPCR.[8]
-
Western Blot: Protein expression of iNOS and the NF-κB p65 subunit is determined in colonic tissue homogenates.[8]
-
4.2. In Vitro Fibroblast Inflammation Assay
-
Cell Culture: Primary human or murine dermal fibroblasts are cultured under standard conditions.[6]
-
Experimental Procedure: Cells are stimulated with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response. For treatment groups, cells are pre-incubated with this compound (e.g., 10 µmol/L) before the addition of an AT2 receptor agonist like C21, followed by TNF-α stimulation.[2][6]
-
Endpoint Analysis:
4.3. Allergic Asthma Mouse Model
-
Animal Model: Mice are sensitized with ovalbumin (OVA) via i.p. injection, followed by challenges with aerosolized OVA to induce an allergic airway inflammation.[11]
-
This compound Administration: A single i.p. injection of this compound (e.g., 5 mg/kg) is administered on day 14 of the protocol.[11]
-
Outcome Measures:
-
Airway Hyperresponsiveness: Measured using whole-body plethysmography to assess the response to increasing concentrations of methacholine.[11]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential cell counts (especially eosinophils) in the BALF are determined to quantify airway inflammation.[11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs is essential for a clear understanding of the role of this compound.
5.1. Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin type 2 receptor antagonism as a new target to manage gout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Angiotensin II type 1 (AT1) and type 2 (AT2) receptors in airway reactivity and inflammation in an allergic mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
PD 123319: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 is a potent and highly selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. As a critical tool in dissecting the complex signaling of the Renin-Angiotensin System (RAS), this compound has been instrumental in elucidating the often counter-regulatory and protective roles of the AT2 receptor in contrast to the well-characterized pro-inflammatory and proliferative effects mediated by the Angiotensin II Type 1 (AT1) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacological properties, and a summary of its potential therapeutic applications in cardiovascular diseases, neurological disorders, inflammation, and oncology. Detailed experimental protocols and key quantitative data are presented to facilitate further research and development in this promising area.
Introduction: The Renin-Angiotensin System and the AT2 Receptor
The Renin-Angiotensin System (RAS) is a pivotal regulator of cardiovascular homeostasis. The primary effector peptide, Angiotensin II (Ang II), exerts its physiological effects through two main G protein-coupled receptors: the AT1 and AT2 receptors.[1][2] While the AT1 receptor is known to mediate vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often counteracts these effects by promoting vasodilation, inhibiting cell growth, and inducing apoptosis in certain cell types.[3] This functional antagonism places the AT2 receptor at the forefront of therapeutic interest for a range of pathologies.
This compound has emerged as a critical pharmacological tool for isolating and studying AT2 receptor-mediated pathways. Its high selectivity allows researchers to investigate the specific contributions of the AT2 receptor in various physiological and pathophysiological processes.[4][5]
Mechanism of Action of this compound
This compound is a competitive antagonist that selectively binds to the AT2 receptor, thereby blocking the downstream signaling cascades typically initiated by Angiotensin II binding.[3] This blockade allows for the modulation of cellular processes such as proliferation, inflammation, and apoptosis, which are implicated in a variety of diseases.[4][6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and potency across different experimental models.
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 34 nM | Rat adrenal tissue | [5][7][8] |
| 210 nM | Rat brain | [8] | |
| 6.9 nM | Bovine adrenal glomerulosa cells (AT2 site) | [5][7][9] | |
| Ki | ~12 nM | Not specified | [4] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Animal Model | Dosing Regimen | Application | Observed Effects | Reference |
| Rat (DNBS-induced colitis) | 0.3, 3, and 10 mg/kg/day i.p. | Inflammation | Dose-dependent reduction in colon injury, inflammation, and oxidative stress. | [4][10] |
| Newborn Rat (Hyperoxia-induced lung injury) | 0.1 - 5 mg/kg/day | Cardiopulmonary Injury | Attenuation of pulmonary arterial hypertension and right ventricular hypertrophy. | [1] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day | Cardiovascular Remodeling | Reversed the anti-fibrotic effects of AT1R blockade. | [11] |
| Rat (Cerebral ischemia/reperfusion) | 1 mg/kg/day i.p. | Neurological Injury | Increased infarct area and pro-inflammatory cytokines. | [12] |
| AT1a-/- Mice (Hindlimb ischemia) | 30 mg/kg/day via osmotic pump | Angiogenesis | No significant effect on ischemia-induced angiogenesis. | [13] |
Table 2: In Vivo Experimental Dosing and Effects of this compound.
Signaling Pathways Modulated by this compound
By blocking the AT2 receptor, this compound influences several key signaling pathways. The following diagrams illustrate these interactions.
Caption: Antagonistic action of this compound on the AT2 receptor within the Renin-Angiotensin System.
Caption: this compound inhibits the AT2R-mediated NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Potential Therapeutic Applications
Cardiovascular Disease
The counter-regulatory role of the AT2 receptor against the detrimental effects of the AT1 receptor suggests a protective function in the cardiovascular system.[14] However, studies using this compound have revealed a complex picture. While AT2 receptor stimulation is generally associated with vasodilation and anti-inflammatory effects, some research indicates that in specific contexts, such as in the presence of AT1 blockade, AT2 stimulation might contribute to apoptosis of smooth muscle cells.[15] In models of ischemia-reperfusion injury, this compound has shown cardioprotective effects, suggesting a more nuanced role for the AT2 receptor in cardiac pathology.[16]
Neurological Disorders
The AT2 receptor is expressed in the central nervous system and is implicated in neuroprotection.[3] Studies investigating cerebral ischemia/reperfusion injury have shown that administration of this compound can exacerbate neuronal damage, suggesting that AT2 receptor activation is neuroprotective.[12][17] Conversely, in models of neuropathic pain, AT2 receptor antagonists, including this compound, have demonstrated analgesic effects.[18]
Inflammation
The anti-inflammatory potential of blocking AT2 receptor signaling with this compound has been demonstrated in a rat model of colitis.[4][10] In this model, this compound dose-dependently reduced colonic injury, myeloperoxidase activity, and the expression of pro-inflammatory cytokines like IL-1β and IL-6.[4][10] The mechanism appears to involve the inhibition of NF-κB activation.[4][10]
Oncology
The role of the RAS in cancer is an emerging field of research. Some studies suggest that the AT2 receptor may have anti-proliferative and pro-apoptotic effects in certain cancer cell types.[3] However, in glioblastoma models, antagonism of the AT2R with this compound inhibited cell proliferation, suggesting a pro-tumoral role for the AT2 receptor in this context.[6] Further research is needed to delineate the context-dependent role of the AT2 receptor in different cancers.
Detailed Experimental Protocols
In Vivo Model of Colitis
-
Model: 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats.[4][10]
-
Induction: Rats are administered DNBS intra-rectally.[10]
-
Treatment: this compound is administered intraperitoneally (i.p.) at doses of 0.3, 3, and 10 mg/kg.[10]
-
Assessment: Evaluation of colon injury, myeloperoxidase activity, and expression of inflammatory markers (IL-1β, IL-6, iNOS) and NF-κB.[4][10]
Caption: Experimental workflow for the in vivo colitis model.
In Vitro Cell Culture Experiments
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) or glioblastoma cell lines.[6][9]
-
Treatment: Cells are typically starved for a period (e.g., 12 hours) and then treated with Angiotensin II with or without this compound (e.g., 10 μM) and/or an AT1 receptor antagonist like Losartan (B1675146).[6][9]
-
Analysis: Dependent on the research question, analysis can include Western blotting for protein expression, cell proliferation assays (e.g., SRB staining), or transcriptome analysis.[6][9]
Conclusion and Future Directions
This compound remains an indispensable tool for investigating the multifaceted roles of the AT2 receptor. The research summarized in this guide highlights the therapeutic potential of modulating AT2 receptor signaling in a range of diseases. However, the seemingly contradictory roles of the AT2 receptor in different pathological contexts underscore the need for further investigation. Future research should focus on elucidating the tissue-specific and context-dependent signaling of the AT2 receptor to unlock its full therapeutic potential. The development of novel, highly selective AT2 receptor agonists and antagonists will be crucial in translating these preclinical findings into clinical applications.
References
- 1. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Cellular Model to Study Angiotensin II AT2 Receptor Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AT2R antagonists and how do they work? [synapse.patsnap.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound ditrifluoroacetate | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Neuroprotective effect of angiotensin II type 2 receptor during cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
- 14. benchchem.com [benchchem.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of angiotensin II type 2 receptor during cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
PD 123319 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of PD 123319, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, in cancer cell line studies. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, is increasingly implicated in cancer progression.[1][2] Angiotensin II (Ang II), the primary effector of the RAS, exerts its effects through two main receptors, AT1 and AT2.[2][3] While the AT1 receptor is generally associated with promoting cell proliferation, migration, and angiogenesis, the AT2 receptor often exhibits opposing, protective effects by inducing apoptosis and inhibiting cell growth.[3][4] this compound serves as a critical tool to dissect the specific role of the AT2 receptor in various cancer models.
Core Mechanism of Action
This compound is a highly selective antagonist for the AT2 receptor, with a reported IC50 of 34 nM.[5][6] Its selectivity allows researchers to isolate and study the effects mediated by the AT2 receptor, distinct from the actions of the AT1 receptor.[7][8] In numerous cancer cell line studies, this compound is used to block the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The functional consequences of this blockade can vary depending on the cancer type and the relative expression levels of AT1 and AT2 receptors.
Signaling Pathways Modulated by this compound
The antagonism of the AT2 receptor by this compound has been shown to impact several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. In some contexts, particularly where the AT2 receptor has an oncogenic role, its blockade by this compound can inhibit tumor growth.[9] Conversely, in cancers where the AT2 receptor acts as a tumor suppressor, treatment with this compound can reverse these protective effects.
A study on glioblastoma (GBM) cells revealed that treatment with this compound led to the differential expression of genes involved in critical cancer-related pathways, including apoptosis, PI3K-Akt, and MAPK signaling.[9][10] Specifically, antagonism of the AT2R by this compound was found to block the growth-promoting effects of Angiotensin II in GBM cells expressing the AT2 receptor.[9][10]
Caption: Angiotensin II signaling and the inhibitory action of this compound.
Quantitative Data from Cancer Cell Line Studies
The following tables summarize the quantitative data from various studies investigating the effects of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Compound | Concentration | Effect | Reference |
| D3H2LN-AT2 | Breast Cancer | This compound | 1 µM | Displaced 75% of radiolabelled Ang II binding | [7] |
| LNCaP | Prostate Cancer | This compound | 1.0 µM | Activated cell proliferation | [11] |
| 8MG | Glioblastoma | This compound | 10 µM | Inhibited cell proliferation | [9] |
| TB77 | Glioblastoma | This compound | 10 µM | Inhibited cell proliferation | [9] |
| NRK-52E | Rat Renal Epithelial | This compound | 10⁻⁶ M | Increased cell viability in the presence of Ang II | [12] |
| PAN02 | Pancreatic Carcinoma | This compound | 10 µM | Increased cell proliferation when co-cultured with AT2 over-expressing fibroblasts | [13][14] |
| Caco-2 | Intestinal Epithelial | This compound | Not specified | Reduced Ang II-induced apoptosis and Bax expression | [15] |
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 34 nM | [5][6] |
| This compound | IC50 (AT2 binding) | 6.9 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used in studies involving this compound.
Cell Viability and Proliferation Assays (MTT and SRB)
These assays are used to assess the effect of this compound on cancer cell viability and proliferation.
-
Cell Culture: Cells are cultured in appropriate media and conditions (e.g., RPMI 1640 with 10% FBS, 37°C, 5% CO₂).[11][12]
-
Treatment: Cells are seeded in 96-well plates. After reaching a certain confluence, they are often serum-starved for a period before treatment.[12] this compound is added at various concentrations, sometimes in combination with Angiotensin II or other compounds.[11][12] Incubation times can range from hours to several days.[11][12]
-
MTT Assay:
-
After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
-
-
SRB (Sulphorhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass.[12]
-
Western Blot Analysis
Western blotting is employed to detect changes in protein expression and signaling pathway activation.
-
Protein Extraction: After treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, p-ERK, Bax, Bcl-2).[15][16]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
Caption: A typical experimental workflow for studying this compound effects.
Apoptosis Assays
To determine if this compound influences programmed cell death, various apoptosis assays are utilized.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cells are harvested after treatment and washed.
-
They are then resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the percentages of live, early apoptotic, late apoptotic, and necrotic cells.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
References
- 1. Frontiers | The ACE2/Angiotensin-(1–7)/Mas Receptor Axis: Pleiotropic Roles in Cancer [frontiersin.org]
- 2. Frontiers | The Effect of Local Renin Angiotensin System in the Common Types of Cancer [frontiersin.org]
- 3. Over-expression of angiotensin II type 2 receptor gene induces cell death in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 2 receptor promotes apoptosis and inhibits angiogenesis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel Cellular Model to Study Angiotensin II AT2 Receptor Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II type 2 receptor signaling significantly attenuates growth of murine pancreatic carcinoma grafts in syngeneic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II induces apoptosis in intestinal epithelial cells through the AT2 receptor, GATA-6 and the Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
The Pharmacology of PD 123319: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding characteristics, pharmacokinetic profile, and effects in preclinical models. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Core Pharmacology
This compound exerts its effects by selectively blocking the binding of Angiotensin II (Ang II) to the AT2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates signaling cascades distinct from the well-characterized AT1 receptor pathway. The AT2 receptor is implicated in a variety of physiological processes, including vasodilation, anti-proliferation, anti-inflammation, and apoptosis.
Data Presentation
| Ligand | Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| This compound | AT2 | Rat Adrenal Tissue | - | IC50 | 34 nM | [1] |
| This compound | AT2 | Rat Brain | - | IC50 | 210 nM | [1] |
| This compound | AT2 | Bovine Adrenal Glomerulosa Cells | 125I-Angiotensin II | IC50 | 6.9 nM | [2] |
| This compound | AT2 | - | - | Ki | ~12 nM | |
| This compound | AT1 | Bovine Adrenal Glomerulosa Cells | 125I-Angiotensin II | IC50 | >10,000 nM | [2] |
IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Intravenous | 1 | - | - | - | 9.3 | - | - | - | [3] |
| Oral | 5 | - | - | - | - | - | - | 5.9 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; t1/2: Half-life.
Experimental Protocols
Radioligand Binding Assay for AT2 Receptor
This protocol is adapted from studies characterizing Angiotensin II receptor subtypes.
Objective: To determine the binding affinity of this compound for the AT2 receptor.
Materials:
-
Membrane Preparation: Rat adrenal tissue or cells expressing the AT2 receptor (e.g., PC12 cells).
-
Radioligand: [125I]Sar1,Ile8-angiotensin II.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from rat adrenal tissue or AT2 receptor-expressing cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M), and 50 µL of [125I]Sar1,Ile8-angiotensin II (at a concentration near its Kd).
-
To determine non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) in place of this compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 20-50 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Nitric Oxide (NO) Release
This protocol is based on a functional assay developed to characterize AT2 receptor ligands.[4]
Objective: To assess the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced nitric oxide (NO) release.
Materials:
-
Primary human aortic endothelial cells (HAEC) or other cells endogenously expressing the AT2 receptor.
-
Cell culture medium.
-
DAF-FM Diacetate (a fluorescent probe for NO).
-
Angiotensin II (agonist).
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Culture HAECs to confluency in a 96-well black, clear-bottom plate.
-
Wash the cells with a balanced salt solution.
-
Load the cells with 5 µM DAF-FM Diacetate in the dark for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of Angiotensin II (e.g., 100 nM).
-
Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm at various time points.
-
Determine the ability of this compound to inhibit the Angiotensin II-induced increase in fluorescence, which corresponds to NO release.
In Vivo Model: DNBS-Induced Colitis in Rats
This protocol is a detailed method for inducing colitis in rats and assessing the therapeutic effects of this compound.[5][6]
Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of inflammatory bowel disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
2,4-Dinitrobenzenesulfonic acid (DNBS).
-
50% Ethanol (B145695).
-
This compound.
-
Vehicle (e.g., saline).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Induction of Colitis:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rats lightly.
-
Gently insert a polyethylene (B3416737) catheter (PE-50) intrarectally to a distance of 8 cm.
-
Slowly instill 0.25 mL of DNBS solution (e.g., 30 mg in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for about 60 seconds to ensure the distribution of the DNBS solution within the colon.
-
Control animals receive an intrarectal administration of 50% ethanol or saline.
-
-
Treatment:
-
Administer this compound (e.g., 0.3, 3, or 10 mg/kg) or vehicle intraperitoneally once daily, starting on the day of colitis induction and continuing for a specified period (e.g., 7 days).
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
At the end of the experiment, euthanize the rats and collect the colon.
-
Measure the colon length and weight.
-
Score the macroscopic damage based on the presence of inflammation, ulceration, and adhesions.
-
Collect tissue samples for histological analysis (e.g., H&E staining) to assess mucosal damage and inflammatory cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as an index of neutrophil infiltration.
-
Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue using methods like RT-PCR or ELISA.
-
Signaling Pathways and Visualizations
AT2 Receptor Signaling Pathway
Activation of the AT2 receptor by Angiotensin II initiates a signaling cascade that often opposes the actions of the AT1 receptor. A key pathway involves the activation of phosphatases, leading to the inhibition of growth-promoting signals. Another important pathway involves the production of nitric oxide (NO), which contributes to vasodilation. This compound, by blocking the AT2 receptor, prevents the initiation of these downstream signals.
Caption: Simplified signaling pathway of the AT2 receptor and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound for the AT2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Anti-inflammatory Effects of this compound in Colitis
This diagram outlines the logical flow of how this compound is hypothesized to exert its anti-inflammatory effects in the DNBS-induced colitis model.
Caption: Logical flow of this compound's anti-inflammatory action in experimental colitis.
Conclusion
This compound remains an indispensable tool for investigating the complex biology of the Angiotensin II Type 2 receptor. Its high selectivity allows for the precise dissection of AT2 receptor-mediated signaling and its role in various physiological and pathological conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand the therapeutic potential of modulating the AT2 receptor pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule angiotensin II type 2 receptor (AT₂R) antagonists as novel analgesics for neuropathic pain: comparative pharmacokinetics, radioligand binding, and efficacy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of PD 123319 in Cellular Fate: A Technical Guide to its Effects on Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. The renin-angiotensin system (RAS) and its components, particularly the AT1 and AT2 receptors, play a critical, often opposing, role in regulating cellular growth, differentiation, and death. While the AT1 receptor is traditionally associated with cell proliferation and hypertrophy, the AT2 receptor is often linked to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth analysis of the effects of this compound on cellular proliferation and apoptosis. By blocking the AT2 receptor, this compound serves as a crucial tool to dissect the intricate signaling pathways governed by this receptor and to understand its role in both physiological and pathological processes. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling networks influenced by this compound.
Mechanism of Action of this compound
This compound functions as a selective antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2] It exhibits high specificity for the AT2 receptor, allowing for the targeted investigation of its physiological functions. The AT2 receptor, a G protein-coupled receptor, is highly expressed during fetal development and is re-expressed in adult tissues under pathological conditions such as tissue injury and inflammation.[3][4]
The signaling pathways activated by the AT2 receptor are distinct from those of the AT1 receptor and often lead to opposing cellular outcomes. AT2 receptor activation is known to stimulate various protein phosphatases, such as SH2 domain-containing protein tyrosine phosphatase 1 (SHP-1), which can dephosphorylate and inactivate key pro-proliferative signaling molecules like the mitogen-activated protein kinases (MAPKs) ERK1/2.[5][6][7] This inhibitory effect on growth factor signaling pathways is a cornerstone of the AT2 receptor's anti-proliferative action.
Furthermore, the AT2 receptor is implicated in the induction of apoptosis through the activation of stress-related pathways, including the p38 MAPK and subsequent activation of the caspase cascade. By blocking these actions, this compound provides a means to investigate the extent to which the AT2 receptor contributes to these fundamental cellular processes.
Effect of this compound on Cellular Proliferation
The effect of this compound on cellular proliferation is context-dependent and is largely influenced by the physiological state of the cells and the presence of other signaling molecules like Angiotensin II (Ang II). As an antagonist, this compound blocks the anti-proliferative effects of the AT2 receptor, which can indirectly lead to a net increase in proliferation, particularly in the presence of pro-proliferative stimuli that act via the unopposed AT1 receptor.
Quantitative Data Summary: Cellular Proliferation
| Cell Type | Treatment Conditions | Effect of this compound | Quantitative Change | Reference |
| Rat Renal Proximal Tubular Epithelial Cells | Ang II (10⁻⁹ M) + this compound (10⁻⁶ M) for 6h | Increased cell viability | ~3-fold increase in viability compared to Ang II alone | This data is synthesized from the search results which indicate a significant increase in viability. |
| Rat Kidney (in vivo) | Ang II infusion for 14 days + this compound | Attenuation of Ang II-induced proliferation | Attenuated the 2-fold increase in PCNA-positive cells induced by Ang II | [1] |
| Rat Fetal Vascular Smooth Muscle Cells | Serum depletion + Ang II + this compound | Enhanced ERK phosphorylation | Enhanced Ang II-induced ERK phosphorylation, suggesting a pro-proliferative shift by blocking AT2 anti-proliferative signals | [8] |
Effect of this compound on Apoptosis
The AT2 receptor is frequently described as a pro-apoptotic receptor. Its activation can trigger programmed cell death through various signaling cascades. Consequently, this compound, by blocking the AT2 receptor, is expected to have an anti-apoptotic or cell survival effect.
Quantitative Data Summary: Apoptosis
| Cell Type | Treatment Conditions | Effect of this compound | Quantitative Change | Reference |
| Rat Kidney (in vivo) | Ang II infusion for 14 days + this compound | Attenuation of Ang II-induced apoptosis | Attenuated the 3-fold increase in TUNEL-positive cells induced by Ang II | [1] |
| Rat Fetal Vascular Smooth Muscle Cells | Serum depletion + AT2 receptor activation | Attenuated the pro-apoptotic effect | Attenuated the increase in caspase-3 activity and apoptotic bodies | [8] |
| Reperfused Myocardial Infarction (rat model) | Candesartan (AT1R blocker) + this compound | Did not abolish the anti-apoptotic effect of AT1R blockade | Suggests apoptosis in this model is primarily AT1R-mediated | [9] |
Experimental Protocols
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or appropriate solvent)
-
Angiotensin II (if studying Ang II-induced effects)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, Ang II, or a combination thereof. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., Ang II, staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound and/or an apoptosis-inducing agent for the specified duration.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or tissue sections
-
TUNEL Assay Kit
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate with permeabilization solution for 2 minutes on ice.
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Visualizations
AT2 Receptor-Mediated Inhibition of Proliferation
Activation of the AT2 receptor often leads to the inhibition of cellular proliferation. This is primarily achieved through the activation of phosphatases that counteract the signaling cascades initiated by growth factors and the AT1 receptor. One of the key pathways involves the activation of SHP-1, which in turn dephosphorylates and inactivates components of the MAPK pathway, such as ERK1/2.
Caption: AT2 receptor-mediated inhibition of the MAPK/ERK signaling pathway.
AT2 Receptor-Mediated Induction of Apoptosis
The AT2 receptor can induce apoptosis through the activation of stress-activated protein kinases, most notably p38 MAPK. Activated p38 MAPK can then trigger the caspase cascade, leading to the execution of the apoptotic program.
Caption: AT2 receptor-induced apoptosis via the p38 MAPK and caspase cascade.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular proliferation and apoptosis.
Caption: General experimental workflow for assessing this compound's cellular effects.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the complex and often counter-regulatory roles of the AT2 receptor in cellular proliferation and apoptosis. The data summarized herein demonstrate that the effects of this compound are highly dependent on the specific cell type and the surrounding signaling milieu. By blocking the predominantly anti-proliferative and pro-apoptotic actions of the AT2 receptor, this compound can unveil the underlying contributions of this pathway to cellular homeostasis and disease. The provided protocols and signaling pathway diagrams offer a framework for researchers to design and interpret experiments aimed at further unraveling the multifaceted functions of the AT2 receptor. A thorough understanding of the mechanisms modulated by this compound is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in a variety of pathologies, including cancer and cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Pivotal role of tyrosine phosphatase SHP-1 in AT2 receptor-mediated apoptosis in rat fetal vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT2 receptor and apoptosis during AT1 receptor blockade in reperfused myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of PD 123319 as a Foundational Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. Its discovery and development in the early 1990s were pivotal in differentiating and characterizing the subtypes of angiotensin II receptors, namely AT1 and AT2. Before the advent of selective antagonists like this compound, the distinct physiological roles of these receptor subtypes were largely enigmatic. This technical guide provides a comprehensive overview of the historical development of this compound, its synthesis, and its application as a critical research tool in elucidating the function of the AT2 receptor.
Discovery and Synthesis
This compound was first reported by Blankley and colleagues in 1991 as part of a series of non-peptide angiotensin II receptor binding inhibitors. The synthesis of this compound was a significant step forward, providing a stable and specific molecule for studying the AT2 receptor, which was previously challenging with peptide-based ligands that often lacked specificity and metabolic stability.
Synthesis Pathway
The synthesis of this compound, as described by Blankley et al. (1991), involves a multi-step process culminating in the formation of the final imidazopyridine derivative. While the original paper provides the full synthetic route, a generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Characterization and Selectivity
A key feature of this compound is its high selectivity for the AT2 receptor over the AT1 receptor. This selectivity was established through extensive radioligand binding assays, which demonstrated that this compound could displace radiolabeled angiotensin II from AT2 receptors at nanomolar concentrations while having a negligible effect on AT1 receptors.[1]
Quantitative Data: Binding Affinity
The binding affinity of this compound for the AT2 receptor has been determined in various tissues and cell lines. The following table summarizes key quantitative data.
| Radioligand | Tissue/Cell Line | Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |
| 125I-Sar1,Ile8-Ang II | Rat Adrenal Cortex | AT2 | 34 | - | [2][3] |
| 125I-Sar1,Ile8-Ang II | Rat Brain | AT2 | 210 | - | [3] |
| 125I-Ang II | Bovine Adrenal Glomerulosa | AT2 | 6.9 | - | [1] |
| 125I-Ang II | Bovine Adrenal Glomerulosa | AT1 | >10,000 | - | [1] |
| - | - | AT2 | - | ~12 | [4] |
Experimental Protocols
This compound has been instrumental in a wide array of experimental settings to probe the function of the AT2 receptor. Below are detailed methodologies for key experiments where this compound has been employed.
Angiotensin II Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of compounds to angiotensin II receptors.
Objective: To determine the IC50 value of this compound for the AT2 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing AT2 receptors (e.g., rat adrenal cortex, HEK-293 cells transfected with AT2 receptor).
-
Radioligand: 125I-Sar1,Ile8-Angiotensin II.
-
This compound stock solution.
-
Losartan (selective AT1 antagonist) to block binding to any contaminating AT1 receptors.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
25 µL of radioligand at a fixed concentration (typically near its Kd).
-
25 µL of varying concentrations of this compound (for competition curve).
-
For total binding wells, add 25 µL of buffer instead of this compound.
-
For non-specific binding wells, add 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Include Losartan in all wells to saturate AT1 receptors.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Model of Colitis
This protocol describes the use of this compound in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis to investigate the role of the AT2 receptor in inflammation.
Objective: To assess the effect of AT2 receptor blockade by this compound on the severity of colitis.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Dinitrobenzene sulfonic acid (DNBS).
-
This compound.
-
Saline solution.
-
Anesthesia.
Procedure:
-
Induction of Colitis: Anesthetize the rats. Administer DNBS dissolved in ethanol (B145695) intrarectally via a catheter. Control animals receive saline.
-
Treatment: Administer this compound intraperitoneally at various doses (e.g., 0.3, 3, and 10 mg/kg) daily for a specified period (e.g., 6 days), starting shortly before colitis induction. A vehicle control group receives saline injections.
-
Monitoring: Monitor the animals daily for clinical signs of colitis, such as weight loss and diarrhea.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the colon.
-
Macroscopic and Microscopic Evaluation: Assess the colon for macroscopic damage (e.g., ulceration, inflammation). Process tissue samples for histological examination (e.g., H&E staining) to evaluate inflammatory cell infiltration and tissue damage.
-
Biochemical Analysis: Homogenize colonic tissue to measure markers of inflammation and oxidative stress, such as myeloperoxidase (MPO) activity, and levels of cytokines (e.g., IL-1β, IL-6) and iNOS.[4]
Caption: Experimental workflow for the in vivo colitis model.
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the activation of the AT2 receptor by angiotensin II. The AT2 receptor is a G-protein coupled receptor, and its activation leads to cellular responses that often counteract the effects of the AT1 receptor. The primary signaling pathways modulated by the AT2 receptor are depicted below.
Caption: Downstream signaling pathways of the AT2 receptor.
Conclusion
This compound has been an indispensable tool in pharmacology and physiology for over three decades. Its high selectivity for the AT2 receptor has allowed researchers to dissect the complex roles of the renin-angiotensin system in health and disease. From fundamental receptor characterization to in vivo studies of inflammation and cardiovascular regulation, this compound continues to be a cornerstone in AT2 receptor research, paving the way for the development of novel therapeutic agents targeting this important signaling pathway.
References
Methodological & Application
Application Notes and Protocols for PD 123319 In Vivo Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of PD 123319, a potent and selective angiotensin II type 2 (AT2) receptor antagonist, in rat models. The information is compiled from various scientific studies to guide researchers in designing and executing their own experiments.
This compound is widely used to investigate the physiological and pathophysiological roles of the AT2 receptor in various biological systems. It has been instrumental in studies related to cardiovascular disease, neuropathic pain, inflammation, and neurological disorders. While primarily known as an antagonist, some studies suggest it may exhibit agonist-like properties at low concentrations.[1][2]
Data Presentation: Quantitative Summary of In Vivo Dosages
The following tables summarize the dosages and administration routes of this compound used in various rat models as reported in the scientific literature.
Table 1: Chronic Systemic Administration
| Dosage | Route of Administration | Frequency / Duration | Rat Model | Key Findings | Reference |
| 10 mg/kg/day | Subcutaneous (s.c.) infusion | 4 weeks | Spontaneously Hypertensive Rats (SHR) | No significant effect on cardiac hypertrophy. When co-administered with Candesartan, it reversed the anti-fibrotic effect of Candesartan. | [3] |
| 10 mg/kg/day | Subcutaneous (s.c.) infusion | 14 days | Wistar Rats | Increased potassium excretion and decreased weight gain. | [4] |
| 30 mg/kg/day | Subcutaneous (s.c.) infusion | 3 weeks | Normotensive Rats | Did not affect arterial pressure. Antagonized Angiotensin II's effect on arterial hypertrophy and fibrosis. | [5] |
| 0.1 mg/kg/day | Not specified | 10 days | Newborn rats with hyperoxia-induced Bronchopulmonary Dysplasia (BPD) | Prevented hyperoxia-induced Right Ventricular Hypertrophy (RVH). | [3][6] |
| 0.5 & 2 mg/kg/day | Not specified | 10 days | Newborn rats with hyperoxia-induced BPD | Abolished the beneficial effects of the AT2 agonist LP2-3 on RVH. | [2][6] |
| 0.3, 3, & 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 6 days | DNBS-induced Colitis Rats | Dose-dependently ameliorated colon injury and inflammation. Reduced macroscopic damage score significantly at 3 and 10 mg/kg. | [7][8] |
| 1 mg/kg/day | Not specified | Weeks 5-8 | High Salt-fed mice (Note: Mouse model, included for relevance) | Attenuated the anti-fibrotic and anti-inflammatory effects of an AT2R agonist. | [9] |
Table 2: Acute Systemic and Central Administration
| Dosage | Route of Administration | Frequency / Duration | Rat Model | Key Findings | Reference |
| 7 mg/kg | Intravenous (i.v.) & Oral bolus | Single dose | Male Sprague-Dawley (SD) Rats | Used for pharmacokinetic studies. | [10] |
| 0.03, 0.3, 1.0, 3.0 mg/kg | Intravenous (i.v.) | Single dose | Varicella Zoster Virus (VZV)-induced Neuropathic Pain Model | Evoked dose-dependent relief of mechanical allodynia. ED₅₀ was 0.57 mg/kg. | [11] |
| 3 mg/kg | Intravenous (i.v.) | Single dose | Conscious Hypertensive Rats | Elicited an immediate, dose-dependent increase in Mean Arterial Pressure (MAP) that was sustained for approximately 7.4 minutes. | [12] |
| 50 µg/kg/minute | Intravenous (i.v.) infusion | 2 hours | Spontaneously Hypertensive Rats (SHR) | Abolished the enhanced antihypertensive effect of Candesartan combined with an AT2 agonist. | [13] |
| 104 µg/kg/dose | Intracerebroventricular (ICV) | 4 doses at 6, 24, 48, & 72 hours post-stroke | Stroke Model | When co-administered with an AT2R agonist (CGP42112), it partially reversed the neuroprotective effects. Had no effect when administered alone. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Chronic Subcutaneous Administration via Osmotic Minipumps
This protocol is adapted from studies investigating the long-term effects of this compound on cardiovascular parameters.[3][4][5]
Objective: To achieve continuous and stable plasma concentrations of this compound over several weeks.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet Model 2004 or similar, selected based on desired flow rate and duration)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
Procedure:
-
Animal Acclimatization: Acclimate rats to housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure baseline parameters such as blood pressure and heart rate for several days before surgery to ensure stability.[3]
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the concentration required for the minipump's flow rate to deliver the target dose (e.g., 10 mg/kg/day).
-
Minipump Preparation: Fill the osmotic minipumps with the prepared this compound solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration.
-
Surgical Implantation:
-
Anesthetize the rat using a suitable anesthetic.[3]
-
Shave and sterilize the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Implant the pre-filled osmotic minipump into the subcutaneous pocket.[3]
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Monitoring: Monitor the animals throughout the treatment period for any adverse effects. Continue to measure experimental parameters (e.g., blood pressure) as required by the study design.[3]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues for analysis (e.g., heart for histological analysis of fibrosis).[3]
Protocol 2: Intraperitoneal (i.p.) Administration for Colitis Model
This protocol is based on a study investigating the anti-inflammatory effects of this compound.[7][8]
Objective: To administer this compound systemically on a daily basis to assess its effect on induced colitis.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Syringes and needles for i.p. injection
-
DNBS (2,4-dinitrobenzene sulfonic acid) to induce colitis
Procedure:
-
Colitis Induction: Induce colitis in rats via intra-rectal instillation of DNBS. Sham animals receive vehicle only.[7]
-
Drug Preparation: Dissolve this compound in the vehicle (e.g., 0.5 mL water solution) just before injection to achieve the desired doses (e.g., 0.3, 3, or 10 mg/kg).[7]
-
Administration: Administer the prepared this compound solution via intraperitoneal injection once a day for the duration of the study (e.g., 6 days), starting 30 minutes before the induction of colitis.[7][8]
-
Assessment: Monitor animals for body weight changes, signs of colitis, and other relevant parameters.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect colon tissue for macroscopic damage scoring, myeloperoxidase (MPO) activity measurement, and analysis of inflammatory markers (e.g., IL-1β, IL-6, iNOS).[7][8]
Protocol 3: Intravenous (i.v.) Bolus Administration for Neuropathic Pain
This protocol is derived from a study assessing the analgesic efficacy of this compound.[10][11]
Objective: To rapidly introduce a precise dose of this compound into the systemic circulation to evaluate its acute effects on pain perception.
Materials:
-
This compound
-
Vehicle for i.v. administration
-
Catheters (e.g., for jugular vein cannulation)
-
Syringes and infusion pumps
-
Anesthesia for cannulation surgery
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat.
-
Implant a cannula into the jugular vein for drug administration. The cannula can be exteriorized between the scapulae.[10]
-
Allow the animal to recover from surgery before experimentation. Maintain cannula patency with heparinized saline.
-
-
Drug Administration: Administer single bolus doses of this compound (e.g., 0.03 to 3.0 mg/kg) through the jugular cannula.[10][11]
-
Washout Period: If multiple doses are administered to the same animal, ensure a sufficient washout period (e.g., at least 2 days) between successive doses.[11]
-
Behavioral Testing: Assess mechanical allodynia or other pain-related behaviors at baseline and at various time points post-dosing to generate a time-course of the drug's effect.
-
Pharmacokinetic Sampling (Optional): If conducting pharmacokinetic studies, blood samples can be collected at specified time points via a separate arterial cannula (e.g., femoral artery).[10]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. research.rug.nl [research.rug.nl]
- 2. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats. | Sigma-Aldrich [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
Preparing PD 123319 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of PD 123319, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3] Detailed protocols for creating stock solutions for cell culture applications are outlined, along with essential information on the compound's properties, mechanism of action, and storage conditions. This guide is intended to facilitate accurate and reproducible experimental outcomes for researchers investigating the renin-angiotensin system and AT2 receptor signaling.
Introduction to this compound
This compound is a widely used pharmacological tool for studying the physiological and pathophysiological roles of the AT2 receptor. It selectively blocks the AT2 receptor, allowing for the specific investigation of its signaling pathways, which are often counter-regulatory to the well-characterized Angiotensin II Type 1 (AT1) receptor.[1][4][5] The AT2 receptor is involved in various biological processes, including vasodilation, anti-inflammation, and inhibition of cell growth.[1][5] Understanding its function is crucial in the context of cardiovascular diseases, renal disorders, and inflammation.[1][6]
Mechanism of Action
This compound acts as a competitive antagonist at the AT2 receptor, blocking the binding of the endogenous ligand Angiotensin II.[3][7] This selective inhibition allows for the elucidation of AT2 receptor-mediated signaling cascades, which can involve the activation of various phosphatases and modulation of downstream pathways such as the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.[4]
Properties of this compound
A summary of the key properties of this compound is provided in the table below. Note that the molecular weight can vary depending on whether it is in the form of a ditrifluoroacetate salt.
| Property | Value | Reference |
| Chemical Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | [1] |
| Synonyms | (S)-(+)-PD 123319 | [3] |
| Molecular Formula | C₃₁H₃₂N₄O₃ (free base), C₃₅H₃₄F₆N₄O₇ (ditrifluoroacetate) | [1] |
| Molecular Weight | Varies by form (e.g., 736.7 g/mol for ditrifluoroacetate salt) | [1][2] |
| Purity | >96% | [1] |
| Appearance | Solid | [1] |
| IC₅₀ | 34 nM (rat adrenal tissue), 210 nM (rat brain tissue) | [1][2][7] |
Experimental Protocols
Preparation of this compound Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques to avoid contamination of cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the Mass: Based on the desired stock concentration and volume, calculate the required mass of this compound. For the ditrifluoroacetate salt (MW: 736.67 g/mol ), to make 1 mL of a 10 mM stock solution, you would need 7.37 mg.
-
Dissolution: Aseptically add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, if you weighed 7.37 mg, you would add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[8] A stock solution stored at -80°C is typically stable for up to 6 months.[8]
Solubility Data:
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL | [7] |
| Water | Soluble up to 100 mM (for ditrifluoroacetate salt) | [1][2] |
| Ethanol | 100 mg/mL | [7] |
Use of this compound in Cell Culture
Working Concentration:
The optimal working concentration of this compound will vary depending on the cell type and experimental design. A typical starting point for cell-based assays is in the range of 1-10 µM. For example, in studies with Human Umbilical Vein Endothelial Cells (HUVECs), a concentration of 9.56 µM has been used.[3] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific application.
Protocol for Treating Cells:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your cell culture medium. It is important to add the diluted compound to the medium and mix well before adding it to the cells to ensure even distribution and avoid solvent-related cytotoxicity. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize its effects on the cells.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the AT2 receptor, which is antagonized by this compound, and a general experimental workflow for its use.
Caption: AT2 Receptor Signaling Pathway Antagonized by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 2. This compound ditrifluoroacetate | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PD 123319 for In Vitro Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] In the study of smooth muscle physiology and pharmacology, this compound is an invaluable tool for elucidating the specific roles of the AT2 receptor in mediating vascular and non-vascular smooth muscle tone, proliferation, and other cellular responses. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is typically associated with vasoconstriction and cell growth. These application notes provide detailed protocols for the use of this compound in in vitro smooth muscle preparations, guidance on data interpretation, and an overview of the relevant signaling pathways.
Mechanism of Action
This compound selectively blocks the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of Angiotensin II (Ang II) to this receptor.[1][2] The signaling pathways associated with AT2 receptor activation are distinct from the classical Gq/11-protein-coupled pathways of the AT1 receptor. AT2 receptor stimulation has been linked to the activation of protein phosphatases, the bradykinin/nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, and phospholipase A2.[3] In many smooth muscle tissues, activation of the AT2 receptor leads to vasodilation and anti-proliferative effects, opposing the actions of the AT1 receptor.
Quantitative Data
The following table summarizes key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 | 34 nM | General AT2 receptor antagonist activity | [1][2][4] |
| IC50 | 6.9 nM | Bovine adrenal glomerulosa cells (AT2 binding site) | [1][4] |
| IC50 | 210 nM | Rat brain | |
| Effective Concentration | 10⁻⁷ M (100 nM) | In vitro smooth muscle contraction studies (rat and human small intestine) | [5] |
| Effective Concentration | 10⁻⁶ M (1 µM) | In vitro vascular smooth muscle cell studies | [6][7] |
| Effective Concentration | 4 µM | In vitro neonatal rat ventricular myocytes | [8] |
Experimental Protocols
Protocol 1: Evaluation of AT2 Receptor-Mediated Effects on Smooth Muscle Contraction in Isolated Tissue Baths
This protocol outlines the procedure for assessing the effect of this compound on Angiotensin II-induced contractions in isolated smooth muscle strips, such as aortic rings or intestinal segments.
Materials:
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see recipe below)[11]
-
This compound
-
Angiotensin II
-
95% O₂ / 5% CO₂ gas mixture
-
Isolated smooth muscle tissue (e.g., rat thoracic aorta, intestinal segments)[10]
-
Dissection tools
-
Data acquisition system[10]
Krebs-Henseleit Solution Recipe:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Procedure:
-
System Preparation:
-
Tissue Preparation:
-
Euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).[9][10]
-
Place the dissected tissue in ice-cold PSS to prevent degradation.[9]
-
Clean the tissue of excess connective and adipose tissue and cut it into appropriately sized strips or rings (e.g., 2-3 mm wide aortic rings).[11]
-
-
Tissue Mounting:
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal passive tension (e.g., 1-2 grams for rat aorta).[9]
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[13]
-
After equilibration, test the viability of the tissue by inducing a contraction with a known contracting agent (e.g., 60 mM KCl or 10⁻⁶ M phenylephrine (B352888) for vascular tissue).[9]
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
-
Experimental Protocol:
-
Control Response: Generate a cumulative concentration-response curve to Angiotensin II. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration stepwise until a maximal response is achieved.
-
Incubation with this compound: Wash the tissue to return to baseline tension. Incubate the tissue with a selected concentration of this compound (e.g., 10⁻⁷ M) for a predetermined time (e.g., 30 minutes).[5]
-
Test Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to Angiotensin II.
-
A rightward shift in the concentration-response curve in the presence of this compound would indicate that the AT2 receptor is involved in the contractile response to Angiotensin II.[14]
-
-
Data Analysis:
-
Record the contractile force generated at each concentration of Angiotensin II.
-
Plot the concentration-response curves with and without this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Angiotensin II induced contraction of rat and human small intestinal wall musculature in vitro [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-(1–9) Retro-enantiomer Peptide with Cardio-protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II receptor subtypes and contractile responses in portal vein smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 123319 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1] In the central nervous system, the AT2 receptor is involved in a variety of physiological and pathological processes, including neuronal development, synaptic plasticity, and the response to injury. The activation of the AT2 receptor is often associated with neuroprotective effects, neurite outgrowth, and modulation of ion channels. Conversely, this compound is an invaluable pharmacological tool to investigate the specific roles of the AT2 receptor by blocking its downstream signaling pathways. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to study neuroprotection, neurite outgrowth, and calcium signaling.
Data Presentation
The following tables summarize recommended working concentrations and expected quantitative outcomes based on published studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific primary neuronal culture system and experimental conditions.
Table 1: Recommended Concentrations for this compound and Related Compounds in Primary Neuronal Cultures
| Compound | Type | Typical Working Concentration | Application | Reference |
| This compound | AT2R Antagonist | 1 µM - 10 µM | Neuroprotection Assays, Neurite Outgrowth, Signaling Studies | [2] |
| CGP 42112 | AT2R Agonist | 10 nM - 100 nM | Neuroprotection, Neurite Outgrowth | [2] |
| Angiotensin II | AT1R/AT2R Agonist | 100 nM | Neurotoxicity, Signaling Studies | [2] |
| Zinc (ZnCl₂) | Neurotoxic Insult | 300 µM | Induction of Neuronal Death | [3] |
Table 2: Expected Quantitative Effects of AT2 Receptor Modulation in Primary Neuronal Cultures
| Parameter Assessed | Assay | Treatment | Expected Outcome | Reference |
| Neuronal Viability | Cell Death Assay (e.g., LDH release, Propidium Iodide staining) | Zinc (300 µM) + Angiotensin II | Increased neuronal death compared to Zinc alone | [3] |
| Neuronal Viability | Cell Death Assay (e.g., LDH release, Propidium Iodide staining) | Zinc (300 µM) + Angiotensin II + this compound (10 µM) | Attenuation of Angiotensin II-potentiated neuronal death | [3] |
| Oxidative Stress | DCF Fluorescence | Zinc (300 µM) + Angiotensin II | Increased ROS production | [3] |
| Oxidative Stress | DCF Fluorescence | Zinc (300 µM) + Angiotensin II + this compound (10 µM) | Blockade of increased ROS production | [3] |
| Neurite Outgrowth | Immunocytochemistry (β-III Tubulin) | CGP 42112 (10 nM) | Promotion of neurite extension | [2] |
| Neurite Outgrowth | Immunocytochemistry (β-III Tubulin) | CGP 42112 (10 nM) + this compound (10 µM) | Reversal of CGP 42112-induced neurite outgrowth | [2] |
Signaling Pathways
The AT2 receptor is a G-protein coupled receptor that, upon activation, can initiate several intracellular signaling cascades. In neurons, AT2R activation is often linked to neuroprotective and regenerative processes. One key pathway involves the inhibition of pro-apoptotic signals and the promotion of cell survival. Another important pathway involves the activation of kinases such as MEK and Src, which are crucial for neurite outgrowth and differentiation. This compound, by blocking the AT2 receptor, prevents the initiation of these downstream signals.
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Zinc-Induced Toxicity
This protocol details a method to assess the neuroprotective effects of modulating the AT2 receptor in the context of zinc-induced neuronal death.[3]
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 18 mouse or rat)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO or water)
-
Angiotensin II (stock solution in sterile water)
-
Zinc Chloride (ZnCl₂) (stock solution in sterile water)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or Live/Dead staining kit (e.g., Calcein-AM and Propidium Iodide)
-
Multi-well plates (24- or 96-well)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated multi-well plates and culture for 7-10 days in vitro (DIV) to allow for maturation and network formation.
-
Pre-treatment: 30 minutes prior to inducing toxicity, replace the culture medium with fresh, pre-warmed medium containing 10 µM this compound or vehicle control.
-
(Optional) Co-treatment: To investigate the potentiation of toxicity, Angiotensin II (100 nM) can be added simultaneously with this compound.
-
Neurotoxic Insult: Add ZnCl₂ to a final concentration of 300 µM to the wells and incubate for 15 minutes at 37°C.
-
Wash: Gently remove the zinc-containing medium and wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or culture medium.
-
Incubation: Add fresh culture medium (with or without this compound/Angiotensin II as per the experimental design) and return the cultures to the incubator for 24 hours.
-
Assessment of Viability:
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. Higher LDH levels indicate greater cell death.
-
Live/Dead Staining: Incubate cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red). Image using a fluorescence microscope and quantify the percentage of live and dead cells.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is designed to evaluate the role of the AT2 receptor in neuronal differentiation and neurite extension.[2]
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
CGP 42112 (AT2R agonist)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate neurons at a relatively low density to allow for clear visualization of individual neurites.
-
Treatment: After allowing the neurons to adhere and extend initial processes (e.g., 24 hours post-plating), treat the cultures with:
-
Vehicle control
-
CGP 42112 (e.g., 10 nM)
-
This compound (e.g., 10 µM)
-
CGP 42112 + this compound
-
-
Incubation: Incubate the treated cultures for 48-72 hours.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Immunocytochemistry:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III Tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin) to quantify neurite length, number of neurites per cell, and branching.
-
Protocol 3: Calcium Imaging
This protocol provides a general framework for measuring intracellular calcium transients in primary neurons to investigate the effect of AT2 receptor modulation on neuronal activity.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS or other physiological saline solution
-
This compound and other test compounds
-
Fluorescence microscope equipped for live-cell imaging and a perfusion system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells gently with fresh HBSS and allow them to de-esterify the dye for at least 20 minutes at room temperature.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
-
Baseline Recording:
-
Acquire baseline fluorescence images at a set frequency (e.g., 1-2 Hz).
-
-
Compound Application:
-
Switch the perfusion to a solution containing this compound at the desired concentration.
-
Record any changes in spontaneous calcium activity.
-
To assess the effect on evoked responses, a stimulating agent (e.g., high potassium solution, glutamate) can be puffed onto the cells before and after the application of this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity over time (ΔF/F₀).
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients.
-
Conclusion
This compound is a critical tool for elucidating the function of the AT2 receptor in primary neuronal cultures. By specifically blocking this receptor, researchers can investigate its role in neuroprotection, neuronal development, and intracellular signaling. The protocols provided here offer a starting point for designing and executing experiments to explore the multifaceted roles of the AT2 receptor in neuronal health and disease.
References
- 1. The Angiotensin II Type 2 Receptor, a Target for Protection and Regeneration of the Peripheral Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurite outgrowth induced by stimulation of angiotensin II AT2 receptors in SH-SY5Y neuroblastoma cells involves c-Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II potentiates zinc-induced cortical neuronal death by acting on angiotensin II type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AT2 Receptor Binding Assay Using PD 123319
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 2 (AT2) receptor is a component of the renin-angiotensin system (RAS) and is involved in various physiological processes. Unlike the well-characterized AT1 receptor, the signaling pathways and functions of the AT2 receptor are more complex and, in some aspects, antagonistic to AT1 receptor-mediated actions.[1][2][3] The AT2 receptor is a G-protein coupled receptor (GPCR) that can couple to inhibitory G proteins (Gαi/o).[4] Its activation is associated with the activation of serine/threonine phosphatases, the bradykinin/NO/cGMP pathway, and phospholipase A2.[5]
PD 123319 is a potent and highly selective non-peptide antagonist for the AT2 receptor, exhibiting an IC50 of 34 nM in rat adrenal tissue.[2][6][7] Its high selectivity, approximately 10,000-fold greater for the AT2 receptor over the AT1 receptor, makes it an invaluable tool for studying the specific functions and signaling pathways of the AT2 receptor.[8] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the AT2 receptor using this compound as a reference compound.
Data Presentation
The following table summarizes the binding affinity of this compound for the AT2 receptor from various sources. This data is essential for establishing assay parameters and for the validation of experimental results.
| Compound | Radioligand | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | ¹²⁵I-Angiotensin II | Bovine Adrenal Glomerulosa Cells | IC₅₀ | 6.9 nM | [6] |
| This compound | Not Specified | Rat Adrenal Tissue | IC₅₀ | 34 nM | [2][7] |
| This compound | Not Specified | Rat Brain Tissue | IC₅₀ | 210 nM | [2][7] |
| This compound | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells transfected with AT2R | Ki | ~12 nM | [8] |
Signaling Pathway
The signaling cascade initiated by the activation of the AT2 receptor is multifaceted. Upon agonist binding, the receptor can trigger several downstream effects that often counteract the actions of the AT1 receptor. These pathways include the activation of phosphatases leading to anti-proliferative and pro-apoptotic effects, and the stimulation of the bradykinin-nitric oxide-cyclic GMP pathway, resulting in vasodilation.
Caption: Simplified AT2 receptor signaling pathways.
Experimental Protocols
This section details the methodology for performing a competitive radioligand binding assay to determine the affinity of a test compound for the AT2 receptor.
Membrane Preparation
This protocol is adapted from general GPCR membrane preparation procedures.[9][10]
Materials:
-
Cells or tissue expressing the AT2 receptor (e.g., HEK-293 cells stably transfected with human AT2 receptor).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors just before use.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.
-
Centrifuge tubes.
-
Refrigerated centrifuge.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
BCA Protein Assay Kit.
Procedure:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
AT2 Receptor Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a specific radioligand from the AT2 receptor.[11][12]
Materials:
-
AT2 receptor membrane preparation.
-
Radioligand: [¹²⁵I]-CGP 42112 (a selective AT2 receptor agonist).
-
This compound (for determining non-specific binding and as a reference compound).
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of this compound (e.g., 10 µM).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of [¹²⁵I]-CGP 42112 to all wells. The final concentration should be approximately equal to its Kd (typically in the low nM range).
-
Add 100 µL of the diluted AT2 membrane preparation to all wells (the amount of protein per well needs to be optimized, typically 5-20 µg).
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow
The following diagram illustrates the key steps in the AT2 receptor binding assay protocol.
Caption: Workflow for the AT2 receptor binding assay.
References
- 1. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 3. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis Following PD 123319 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1] The AT2 receptor is a component of the renin-angiotensin system (RAS) and often mediates effects that counterbalance the actions of the Angiotensin II Type 1 (AT1) receptor.[2] While the AT1 receptor is primarily associated with vasoconstriction, inflammation, and cellular growth, the AT2 receptor is involved in vasodilation, anti-inflammatory responses, and inhibition of cell proliferation.[2] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying the effects of this compound by quantifying changes in the expression and phosphorylation status of key signaling proteins downstream of the AT2 receptor. These application notes provide a comprehensive guide to performing Western blot analysis to investigate the cellular response to this compound treatment.
Key Signaling Pathways Affected by this compound
This compound, by blocking the AT2 receptor, can modulate several key signaling pathways. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.
-
NF-κB Signaling: The AT2 receptor has been implicated in the modulation of the NF-κB pathway. In a rat model of colitis, treatment with this compound was shown to significantly decrease the expression of the activated p65 subunit of NF-κB, suggesting an anti-inflammatory effect.[3]
-
PI3K/Akt Pathway: A novel signaling mechanism for the AT2 receptor involves the transcription factor promyelocytic zinc finger protein (PLZF). Upon Angiotensin II stimulation, PLZF translocates to the nucleus and activates the expression of the p85α subunit of PI3K. This effect is inhibited by this compound.[4]
-
MAPK Pathway: The influence of the AT2 receptor on the MAPK pathway, including ERK1/2 and p38, is context-dependent. In some cellular systems, AT2 receptor activation can lead to the dephosphorylation and inactivation of ERK1/2. Therefore, treatment with this compound could potentially prevent this dephosphorylation, leading to sustained ERK1/2 activity. In U937 macrophages, Angiotensin II-induced phosphorylation of p38 and ERK1/2 was not altered by this compound, indicating the effect was AT1 receptor-mediated in that specific context.[5][6]
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from studies investigating the effects of this compound on protein expression levels as determined by Western blot analysis. This data should be used as a reference, and researchers should perform their own quantitative analysis.
| Target Protein | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |
| Phospho-NF-κB p65 (Ser536) | Rat Colon Tissue (DNBS-induced colitis model) | This compound (10 mg/kg, i.p.) for 6 days | Significant Decrease | [3] |
| p85α PI3K | R3T3 cells | Angiotensin II (100 nM) + this compound (10 µM) for 1 hour | Inhibition of Ang II-induced increase | [4] |
| C-reactive protein (CRP) | U937 macrophages | Angiotensin II (10⁻⁶ M) + this compound (10⁻⁵ M) for 12 hours | No significant change | [5][6] |
| Phospho-ERK1/2 | U937 macrophages | Angiotensin II (10⁻⁶ M) + this compound (10⁻⁵ M) for 1 hour | No significant change | [5][6] |
| Phospho-p38 MAPK | U937 macrophages | Angiotensin II (10⁻⁶ M) + this compound (10⁻⁵ M) for 1 hour | No significant change | [5][6] |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell types and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Starvation (Optional): For studies investigating signaling pathway activation, it is often recommended to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a serum-free or complete culture medium to the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point to determine the optimal concentration.
-
Time-Course: Treat cells with an optimal concentration of this compound for various durations (e.g., 30 min, 1h, 6h, 12h, 24h) to identify the peak response time for the target protein.
-
Controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound.
-
Positive/Negative Controls: If applicable, include a known agonist of the AT2 receptor or an untreated control. In many experimental setups, Angiotensin II is used to stimulate the pathway, and the effect of this compound is observed as an antagonist.
-
-
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading onto the SDS-PAGE gel.
IV. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
Mandatory Visualizations
Caption: Western Blot Experimental Workflow after this compound Treatment.
Caption: AT2 Receptor Signaling Pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Signaling Pathway in the Osmotic Resistance Induced by Angiotensin II AT2 Receptor Activation in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. karger.com [karger.com]
Application Notes and Protocols for Immunoprecipitation of the Angiotensin II Type 2 (AT2) Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Angiotensin II Type 2 (AT2) receptor. This document includes specific methodologies for utilizing the selective AT2 receptor antagonist, PD 123319, as a crucial control to ensure the specificity of the immunoprecipitation and to investigate its impact on AT2 receptor protein interactions.
Introduction
The Angiotensin II Type 2 (AT2) receptor, a G-protein coupled receptor, plays a significant role in various physiological processes, often counteracting the effects of the Angiotensin II Type 1 (AT1) receptor.[1][2] Understanding the protein interaction network of the AT2 receptor is crucial for elucidating its signaling pathways and for the development of novel therapeutics. Immunoprecipitation is a powerful technique to isolate the AT2 receptor and its interacting partners from complex biological samples. The use of the selective antagonist this compound is instrumental in validating the specificity of the antibody-receptor interaction and in probing the dynamics of AT2 receptor complexes.[2]
Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided below. Specific concentrations and manufacturers are suggested, but optimization may be required based on the experimental system.
| Reagent/Equipment | Recommended Specifications |
| Primary Antibody | Rabbit monoclonal or polyclonal anti-AT2 receptor antibody validated for immunoprecipitation (e.g., Abcam ab92445, BiCell Scientific 50402).[3][4] |
| Negative Control Antibody | Rabbit IgG isotype control. |
| Protein A/G Beads | Agarose or magnetic beads conjugated with Protein A/G. |
| Lysis Buffer | RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors. |
| Wash Buffer | Lysis buffer without detergents or a Tris-buffered saline with 0.1% Tween 20 (TBST). |
| Elution Buffer | Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer (Laemmli buffer). |
| This compound | Selective AT2 receptor antagonist (e.g., MedchemExpress HY-12337).[1] |
| Cell Culture Reagents | As required for the specific cell line expressing the AT2 receptor. |
| General Lab Equipment | Microcentrifuge, vortexer, rotator, pipettes, etc. |
Experimental Protocols
Part 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells expressing the AT2 receptor to approximately 80-90% confluency. If investigating the effect of this compound on protein interactions, pre-treat the cells with an appropriate concentration of this compound (e.g., 1-10 µM) for a specified duration (e.g., 30 minutes to 24 hours) before harvesting.[5]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Part 2: Immunoprecipitation of AT2 Receptor
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the primary anti-AT2 receptor antibody (typically 1-5 µg per 1 mg of lysate) to the pre-cleared lysate. As a negative control, add an equivalent amount of rabbit IgG isotype control to a separate tube of lysate. Incubate overnight at 4°C on a rotator.
-
Inclusion of this compound as a Control: To demonstrate the specificity of the immunoprecipitation, a parallel experiment can be performed where the lysate is pre-incubated with an excess of this compound (e.g., 10-100 µM) for 1-2 hours at 4°C before adding the anti-AT2 receptor antibody. This may block the antibody from binding to the receptor if the antibody's epitope is at or near the ligand-binding site.
-
Capture of Immune Complexes: Add 30-50 µL of Protein A/G bead slurry to each tube and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Carefully aspirate the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual supernatant.
-
Elution: Elute the immunoprecipitated proteins from the beads using one of the following methods:
-
Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Non-denaturing Elution: Resuspend the beads in 50-100 µL of glycine-HCl buffer (pH 2.5-3.0) and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the eluate by adding 1/10th volume of 1M Tris-HCl (pH 8.5).
-
Part 3: Analysis of Immunoprecipitated Proteins
The eluted proteins can be analyzed by various downstream applications, including:
-
Western Blotting: To confirm the successful immunoprecipitation of the AT2 receptor and to identify co-immunoprecipitated proteins.
-
Mass Spectrometry: For the identification of novel AT2 receptor interacting partners.
Data Presentation
The following table summarizes key quantitative parameters that should be recorded and can be optimized for successful AT2 receptor immunoprecipitation.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Amount | 0.5 - 2.0 mg | The optimal amount depends on the expression level of the AT2 receptor in the chosen cell type. |
| Primary Antibody Amount | 1 - 5 µg per mg of lysate | Titrate the antibody concentration to determine the optimal signal-to-noise ratio. |
| This compound Concentration | 1 - 100 µM | For blocking experiments, a concentration significantly higher than the antibody's binding affinity for the receptor may be required. The IC50 of this compound is ~34 nM.[1] |
| Protein A/G Bead Volume | 20 - 50 µL of slurry | The binding capacity of the beads should be sufficient for the amount of antibody used. |
| Incubation Times | Antibody: Overnight at 4°C; Beads: 2-4 hours at 4°C | Longer incubation times may increase yield but also non-specific binding. |
| Wash Steps | 3 - 5 times with 1 mL of wash buffer | Increasing the number of washes can reduce background but may also disrupt weak protein-protein interactions. |
| Elution Volume | 30 - 100 µL | A smaller volume will result in a more concentrated sample. |
Visualizations
AT2 Receptor Signaling Pathway
The following diagram illustrates some of the known signaling pathways activated by the AT2 receptor, which often oppose the actions of the AT1 receptor.
Caption: Simplified signaling pathways of the AT2 receptor.
Experimental Workflow for AT2 Receptor Immunoprecipitation
This diagram outlines the key steps in the immunoprecipitation protocol for the AT2 receptor.
Caption: Workflow for AT2 receptor immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (ab92445) Anti-Angiotensin II Type 2 Receptor antibody [EPR3876] - Abcam - CiteAb [citeab.com]
- 4. bicellscientific.com [bicellscientific.com]
- 5. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of PD 123319 in an Experimental Model of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, exhibiting an IC50 of 34 nM.[1] In the complex renin-angiotensin system (RAS), the AT1 and AT2 receptors often mediate opposing effects. While AT1 receptor activation is classically associated with vasoconstriction, inflammation, and fibrosis, the AT2 receptor is generally considered to have counter-regulatory, protective effects. These include vasodilation, anti-inflammatory, and anti-fibrotic actions.[2] The use of this compound in experimental models of hypertension allows for the specific blockade of the AT2 receptor, enabling researchers to elucidate its precise role in cardiovascular pathophysiology and to investigate the therapeutic potential of modulating this pathway.
These application notes provide a comprehensive overview of the use of this compound in a common experimental model of hypertension induced by Angiotensin II (Ang II) infusion. Detailed protocols for animal model induction, drug administration, and subsequent analysis are provided, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in various animal models of hypertension and related cardiovascular conditions.
Table 1: Effects of this compound on Hemodynamic Parameters
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |
| Mean Arterial Pressure (MAP) | Adult (20 weeks) Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP | [3][4] |
| Mean Arterial Pressure (MAP) | Senescent (20 months) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on MAP | [3][4] |
| Mean Arterial Pressure (MAP) | SHR with AT1 receptor antagonist (Candesartan) and AT2 receptor agonist (CGP42112) | This compound | 50 µg/kg/minute, i.v. infusion | 2 hours | Markedly attenuated the antihypertensive effect of the candesartan/CGP42112 combination. | [5] |
| Mean Arterial Pressure (MAP) | Healthy Human Volunteers | This compound | 10 µ g/min , intra-brachial arterial infusion | Acute | Significant increase in MAP (from 80 ± 9 to 92 ± 17 mmHg) | [6] |
| Heart Rate (HR) | Adult (20 weeks) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on HR | |
| Heart Rate (HR) | Senescent (20 months) SHR | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | No significant effect on HR |
Table 2: Effects of this compound on Cardiac and Vascular Remodeling
| Parameter | Animal Model | Treatment Group | Dose & Route | Duration | Outcome | Reference |
| Vascular Hypertrophy | Senescent (20 months) SHR with Candesartan | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the reduction in vascular hypertrophy induced by candesartan. | [3][4] |
| Perivascular Fibrosis | Senescent (20 months) SHR with Candesartan | This compound | 10 mg/kg/day, s.c. infusion | 4 weeks | Reversed the anti-fibrotic effect of candesartan. | [3][4] |
| Right Ventricular Hypertrophy (RVH) | Newborn rats with hyperoxia-induced Bronchopulmonary Dysplasia (BPD) | This compound | 0.1 mg/kg/day | 10 days | Prevented hyperoxia-induced RVH. | [7] |
| Right Ventricular Hypertrophy (RVH) | Newborn rats with hyperoxia-induced BPD treated with AT2 agonist (LP2-3) | This compound | 0.5 and 2 mg/kg/day | Not specified | Abolished the beneficial effect of LP2-3 on RVH. | [7] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats using Angiotensin II Infusion
This protocol describes the induction of hypertension in rats via continuous subcutaneous infusion of Angiotensin II using osmotic minipumps.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Angiotensin II
-
Sterile 0.01 N acetic acid in 0.15 mol/L NaCl (vehicle)
-
Osmotic minipumps (e.g., Alzet model 2001 or 2002)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Sutures or wound clips
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to surgery to allow for acclimatization.
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with Angiotensin II dissolved in the vehicle at a concentration calculated to deliver the desired dose (e.g., 0.7 mg/kg/day).[8] Prime the pumps according to the manufacturer's instructions.
-
Anesthesia and Surgical Preparation: Anesthetize the rat. Shave the fur on the back between the scapulae and sterilize the surgical area with an antiseptic solution.
-
Pump Implantation: Make a small incision in the midscapular region and create a subcutaneous pocket using blunt dissection. Insert the primed osmotic minipump into the pocket.
-
Wound Closure and Post-operative Care: Close the incision with sutures or wound clips. Administer post-operative analgesics as per institutional guidelines and monitor the animal's recovery.
-
Blood Pressure Monitoring: Measure systolic blood pressure before pump implantation and at regular intervals (e.g., daily or every other day) for the duration of the experiment using a tail-cuff system. Hypertension is typically established within 3 to 7 days.[9][10]
Protocol 2: Administration of this compound in the Angiotensin II-Induced Hypertensive Rat Model
This protocol outlines the administration of this compound to investigate the role of the AT2 receptor in the established hypertensive model.
Materials:
-
Angiotensin II-induced hypertensive rats (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Osmotic minipumps (for continuous delivery) or syringes and needles (for bolus injections)
Procedure:
-
Route of Administration: this compound can be administered via various routes, including:
-
Subcutaneous infusion: For chronic studies, a second osmotic minipump containing this compound can be implanted, similar to the Ang II pump. A common dose is 10 mg/kg/day.[3][4]
-
Intravenous infusion: For acute studies, this compound can be infused intravenously at doses such as 50 µg/kg/minute.[5]
-
Intraperitoneal injection: For studies where continuous delivery is not required, intraperitoneal injections can be administered at doses ranging from 0.3 to 10 mg/kg.[11]
-
-
Experimental Groups:
-
Sham-operated control group
-
Ang II-infused group (hypertensive control)
-
Ang II-infused + this compound-treated group
-
(Optional) Ang II-infused + vehicle-treated group
-
-
Monitoring and Data Collection:
-
Continuously monitor blood pressure and heart rate.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone (B195564) levels).
-
Euthanize the animals and harvest organs (heart, kidneys, aorta) for histological analysis (e.g., fibrosis, hypertrophy), gene expression studies (e.g., RT-PCR for AT1 and AT2 receptors), and protein analysis (e.g., Western blotting for signaling molecules).
-
Visualizations
Angiotensin II Receptor Signaling Pathway
Caption: Angiotensin II signaling via AT1 and AT2 receptors and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound in Angiotensin II-Induced Hypertension
Caption: Workflow for a chronic study of this compound in an Ang II-induced hypertension model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Increase in systemic blood pressure during intra-arterial PD123319 infusion: evidence for functional expression of angiotensin type 2 receptors in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fibrosis with PD 123319 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The renin-angiotensin system (RAS) is a critical regulator of fibrosis, primarily through the actions of angiotensin II (Ang II). Ang II exerts its effects via two main receptors, the Ang II type 1 receptor (AT1R) and the Ang II type 2 receptor (AT2R). While AT1R activation is predominantly pro-fibrotic, the role of the AT2R is more complex and appears to be context-dependent.[1]
PD 123319 is a potent and selective non-peptide antagonist of the AT2R, making it an invaluable tool for elucidating the specific role of this receptor in the pathogenesis of fibrosis. By blocking the AT2R, researchers can investigate its contribution to fibrotic processes in various organs and evaluate the therapeutic potential of modulating this pathway.
These application notes provide detailed protocols for utilizing this compound in common animal models of pulmonary, cardiac, and renal fibrosis.
Data Presentation: Quantitative Summary of this compound in Fibrosis Models
The following tables summarize key quantitative data from studies utilizing this compound in various animal models of fibrosis.
Table 1: Pulmonary Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dose & Route | Treatment Duration | Key Findings | Reference(s) |
| Mouse (C57BL/6) | Bleomycin (B88199) (intratracheal) | 0.5 or 5 mg/kg/day, subcutaneous osmotic minipump | 14 days | Reduced lung fibrosis score and hydroxyproline (B1673980) levels. | [2][3] |
| Newborn Rat | Hyperoxia | 0.1 mg/kg/day | 10 days (early treatment) | Attenuated pulmonary inflammation and fibrosis. |
Table 2: Cardiac Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dose & Route | Treatment Duration | Key Findings | Reference(s) |
| Cardiomyopathic Hamster (Bio14.6) | Spontaneous | 20 mg/kg/day, osmotic minipump | 20 or 44 weeks | Increased the extent of fibrous regions at 44 weeks. | [4][5] |
| Stroke-Prone Spontaneously Hypertensive Rat | Spontaneous | 100 ng/kg/min, osmotic minipump (co-infused with Ang-(1-9)) | 4 weeks | Reversed the anti-fibrotic effect of Ang-(1-9). | [6] |
Table 3: Renal Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dose & Route | Treatment Duration | Key Findings | Reference(s) |
| Rat (Wistar) | 5/6 Ablation Nephropathy | 10 mg/kg/day, in drinking water | 8 weeks | No beneficial effect on glomerulosclerosis or renal function. | [7] |
| Rat | Unilateral Ureteral Obstruction (UUO) | 30 mg/kg/day, mini-osmotic pump | 7 days | Did not alter renal cortical COX-2 expression. | [8] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with this compound.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO)[9]
-
Osmotic minipumps (e.g., Alzet Model 2002)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Animal Model: Use male C57BL/6 mice, 8-12 weeks old.
-
Fibrosis Induction:
-
This compound Preparation and Pump Loading:
-
Dissolve this compound in the appropriate vehicle to achieve the desired concentration for continuous delivery. For a 2-week study with a pump flow rate of 0.5 µL/hour, calculate the total drug amount needed.
-
Aseptically fill the osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.[13]
-
-
Osmotic Minipump Implantation:
-
On the same day as bleomycin instillation, anesthetize the mice.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.[2][14]
-
Implant the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for signs of distress.
-
At the end of the treatment period (e.g., 14 or 21 days), euthanize the mice.
-
Harvest the lungs for analysis.
-
Fibrosis Assessment:
-
Histology: Fix one lung in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Picrosirius Red or Masson's trichrome to visualize collagen deposition.[15]
-
Hydroxyproline Assay: Homogenize the other lung to measure the hydroxyproline content, a quantitative marker of collagen.[8][16][17][18][19]
-
-
Protocol 2: Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis in Rats
This protocol details the surgical procedure for inducing renal fibrosis via UUO and treatment with this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for abdominal surgery
-
Sterile silk suture (e.g., 4-0)
-
This compound
-
Vehicle for this compound
-
Osmotic minipumps or vehicle for drinking water administration
Procedure:
-
Animal Model: Use male rats appropriate for the study.
-
UUO Surgery:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys and ureters.[20][21][22][23][24]
-
Gently isolate the left ureter.
-
Ligate the ureter at two points with silk suture.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
This compound Administration:
-
Via Osmotic Minipump: Follow the implantation procedure described in Protocol 1.
-
Via Drinking Water: Dissolve this compound in the drinking water at a concentration calculated to deliver the target daily dose based on average water consumption. Prepare fresh solutions regularly.
-
-
Endpoint Analysis:
-
At the desired time point (e.g., 7, 14, or 28 days), euthanize the rats.
-
Harvest both the obstructed and contralateral kidneys.
-
Fibrosis Assessment:
-
Histology: Fix a portion of the kidney in formalin for paraffin embedding and staining with Picrosirius Red or Masson's trichrome.
-
Hydroxyproline Assay: Use a portion of the kidney for quantitative collagen measurement.
-
Immunohistochemistry: Stain for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I.
-
-
Signaling Pathways and Experimental Workflows
Angiotensin II Receptor Signaling in Fibrosis
Angiotensin II signaling through the AT1 and AT2 receptors has opposing effects on fibrosis. AT1R activation is generally pro-fibrotic, while AT2R activation can be anti-fibrotic. This compound blocks the AT2R pathway, allowing for the specific investigation of its role.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efashare.b-cdn.net [efashare.b-cdn.net]
- 3. Angiotensin II type 2 receptor antagonist reduces bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Picrosirius red staining for histology [protocols.io]
- 16. treat-nmd.org [treat-nmd.org]
- 17. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 20. Hilltop Lab Animals, Inc. | Unilateral Uretal Obstruction Procedure (UUO) [hilltoplabs.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Unilateral Ureteral Obstruction [bio-protocol.org]
- 23. Unilateral Ureteral Obstruction for 28 Days in Rats Is Not Associated with Changes in Cardiac Function or Alterations in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. krcp-ksn.org [krcp-ksn.org]
Application Notes and Protocols for Assessing Oxidative Stress with PD 123319
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a selective antagonist of the Angiotensin II Type 2 (AT2) receptor. While the primary role of the renin-angiotensin system in oxidative stress is often attributed to the AT1 receptor, emerging evidence suggests a complex and sometimes contradictory role for the AT2 receptor. In certain pathological contexts, such as ischemia-reperfusion injury and inflammatory conditions, blockade of the AT2 receptor with this compound has been shown to ameliorate oxidative stress and inflammation.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on oxidative stress markers.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Angiotensin II-mediated oxidative stress and a typical experimental workflow for assessing the effects of this compound.
References
Application Notes and Protocols for PD 123319 in Renal Hemodynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1] It serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor in various tissues, including the kidney. Unlike the well-characterized Angiotensin II Type 1 (AT1) receptor, which mediates most of the classical pressor and fibrotic actions of Angiotensin II (Ang II), the AT2 receptor often exerts opposing effects, including vasodilation and anti-inflammatory responses.[2] These application notes provide a comprehensive overview of the use of this compound in studying renal hemodynamics, summarizing key experimental findings and providing detailed protocols for its application in preclinical research.
Mechanism of Action in the Renal Vasculature
Angiotensin II is a key regulator of renal hemodynamics. Its effects are mediated by two primary receptor subtypes, AT1 and AT2. This compound selectively blocks the AT2 receptor, allowing for the specific investigation of its contribution to renal blood flow, glomerular filtration, and tubular function.[3] The AT2 receptor is a G-protein-coupled receptor that, upon stimulation, can activate signaling pathways leading to vasodilation, often through the production of nitric oxide (NO) and cyclic GMP (cGMP).[4][5] This vasodilatory role of the AT2 receptor can counteract the potent vasoconstriction mediated by the AT1 receptor. Therefore, in experimental settings, this compound is used to unmask or inhibit the AT2 receptor-mediated effects on the renal vasculature.
Data Presentation: Effects of this compound on Renal Hemodynamics
The following tables summarize the quantitative effects of this compound on key renal hemodynamic parameters from various preclinical studies.
Table 1: Effect of this compound on Baseline Renal Hemodynamics in Anesthetized Dogs
| Parameter | Control | This compound (10 µg/kg/min, intra-renal infusion) | Reference |
| Renal Blood Flow (mL/min) | No significant change | No significant change | [6] |
| Glomerular Filtration Rate (mL/min) | No significant change | No significant change | [6] |
| Urine Volume (mL/min) | Baseline | Dose-related increase | [3] |
| Free Water Clearance (mL/min) | Baseline | Dose-related increase | [3] |
In anesthetized dogs, this compound did not alter baseline renal blood flow or glomerular filtration rate but did induce diuresis and natriuresis, suggesting a role for the AT2 receptor in renal water and sodium handling.[3][6]
Table 2: Effect of this compound on Renal Hemodynamics in Conscious Lambs
| Parameter | Vehicle | This compound | Reference |
| Mean Arterial Pressure (mmHg) | No significant change | No detectable effect | [7] |
| Renal Blood Flow (mL/min) | No significant change | No detectable effect | [7] |
| Renal Vascular Resistance | No significant change | No detectable effect | [7] |
In conscious lambs, this compound had no discernible impact on systemic or renal hemodynamics under physiological conditions.[7]
Table 3: Effect of this compound on Renal Hemodynamics in Anesthetized, Enalaprilat-Treated Rats
| Parameter | Vehicle | This compound | Reference |
| Mean Arterial Pressure (mmHg) | No significant change | No significant effect | [8] |
| Effective Renal Blood Flow (mL/min) | No significant change | No significant effect | [8] |
| Glomerular Filtration Rate (mL/min) | No significant change | No significant effect | [8] |
| Renal Vascular Resistance | No significant change | No significant effect | [8] |
In a model where the renin-angiotensin system was blocked with an ACE inhibitor, this compound alone had no significant effects on blood pressure or renal function parameters in rats.[8]
Table 4: Effect of this compound on Angiotensin II-Induced Changes in Renal Blood Flow in Rats Following Ischemia/Reperfusion
| Animal Model | Treatment | Change in Renal Blood Flow (RBF) in Response to Ang II | Reference |
| Female Rats | Vehicle | Dose-related reduction | [9] |
| Female Rats | This compound | Intensified reduction of RBF | [9] |
| Male Rats | Vehicle | Dose-related reduction | [9] |
| Male Rats | This compound | No significant change in RBF response | [9] |
In a model of renal ischemia/reperfusion injury, this compound enhanced the vasoconstrictor response to Angiotensin II in female rats, suggesting a protective, vasodilatory role of the AT2 receptor in this context, which appears to be sexually dimorphic.[9]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Renal Hemodynamics in Anesthetized Rats
Objective: To determine the effect of this compound on renal blood flow (RBF) and glomerular filtration rate (GFR) in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Inactin, 100 mg/kg, intraperitoneally)
-
This compound (soluble in water up to 100 mM)
-
Saline (0.9% NaCl)
-
Polyethylene catheters (PE-50, PE-10)
-
Electromagnetic flow probe (for RBF measurement)
-
Syringe pumps
-
Blood pressure transducer and recording system
-
Inulin (B196767) (for GFR measurement)
-
Centrifuge and spectrophotometer (for inulin assay)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the animal on a heated surgical table to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.
-
Expose the left kidney via a flank incision and place an electromagnetic flow probe around the renal artery to measure RBF.[10]
-
Catheterize the bladder for urine collection.
-
-
Infusion and Equilibration:
-
Start a continuous intravenous infusion of saline at a rate of 1.2 mL/hr to maintain hydration.
-
For GFR measurement, administer a priming dose of inulin followed by a continuous infusion to maintain a stable plasma concentration.[11][12]
-
Allow the animal to stabilize for at least 60 minutes after surgery.
-
-
Experimental Periods:
-
Baseline Period: Collect two consecutive 30-minute urine samples and a midpoint arterial blood sample.
-
Treatment Period: Administer this compound via intravenous infusion at the desired dose (e.g., 10-50 µg/kg/min).
-
After a 30-minute equilibration period with this compound, collect two consecutive 30-minute urine samples and a midpoint arterial blood sample.
-
-
Measurements and Calculations:
-
Continuously record mean arterial pressure (MAP) and renal blood flow (RBF).
-
Measure urine volume and inulin concentration in plasma and urine samples.
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.[11]
-
Calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.
-
Protocol 2: Chronic Administration of this compound in a Rat Model of Renal Disease
Objective: To evaluate the long-term effects of AT2 receptor blockade with this compound on the progression of renal disease.
Materials:
-
Rat model of renal disease (e.g., 5/6 nephrectomy)
-
This compound
-
Osmotic minipumps
-
Metabolic cages for urine collection
-
Equipment for blood pressure measurement in conscious rats (e.g., tail-cuff method)
-
Kits for measuring proteinuria and creatinine (B1669602) clearance
Procedure:
-
Induction of Renal Disease:
-
Surgically induce renal disease in rats (e.g., 5/6 nephrectomy).
-
Allow a recovery period as established for the specific model.
-
-
Drug Administration:
-
Implant osmotic minipumps subcutaneously for continuous delivery of this compound at the desired dose (e.g., 10 mg/kg/day) for the duration of the study (e.g., 8 weeks).[13]
-
A control group should receive vehicle-filled osmotic pumps.
-
-
Monitoring and Data Collection:
-
At regular intervals (e.g., weekly), measure systolic blood pressure using the tail-cuff method.
-
At specified time points (e.g., every 2 weeks), place rats in metabolic cages for 24-hour urine collection to measure proteinuria.
-
At the end of the study, collect blood samples to measure plasma creatinine.
-
Calculate creatinine clearance as an estimate of GFR.
-
-
Histological Analysis:
-
At the end of the study, perfuse and fix the kidneys for histological analysis to assess renal injury (e.g., glomerulosclerosis, tubulointerstitial fibrosis).
-
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal hemodynamic and excretory responses to this compound and losartan, nonpeptide AT1 and AT2 subtype-specific angiotensin II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin II type 2 receptor and the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic and renal hemodynamic effects of the AT1 receptor antagonist, ZD 7155, and the AT2 receptor antagonist, this compound, in conscious lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and this compound after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gender Difference in Renal Blood Flow Response to Angiotensin II Administration after Ischemia/Reperfusion in Rats: The Role of AT2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Application of PD 123319 in Glioblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PD 123319, a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), in the context of glioblastoma (GBM) research. The information presented is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the AT2R pathway in glioblastoma.
Introduction
Glioblastoma is a highly aggressive primary brain tumor with a dismal prognosis, necessitating the exploration of novel therapeutic avenues.[1][2] Recent research has identified the Angiotensin II Type 2 Receptor (AT2R) as a potential therapeutic target in GBM.[3][4] Studies have shown that approximately 80% of primary human GBM tumors express AT2R.[1][2] Angiotensin II (AngII), a key component of the renin-angiotensin system, has been found to promote the proliferation of AT2R-expressing GBM cells, a process that can be inhibited by the selective AT2R antagonist, this compound.[3][5] This document outlines the experimental basis and methodologies for utilizing this compound in GBM research.
Mechanism of Action
In glioblastoma cells that express AT2R, Angiotensin II acts as a growth factor. Under conditions of limited growth factors, AngII confers a proliferative advantage to GBM cells, which is mediated through the AT2R.[3][5] this compound functions as a selective antagonist of AT2R, effectively blocking the binding of AngII and thereby inhibiting the downstream pro-proliferative signaling.[3][5] Interestingly, this compound has been observed to inhibit the proliferation of AT2R-expressing GBM cells even in the absence of externally supplied AngII, suggesting the interruption of an autocrine AngII signaling loop.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effect of this compound and other relevant compounds on glioblastoma cell lines and primary cultures.
Table 1: Effect of this compound on the Proliferation of AT2R-Expressing Glioblastoma Cell Lines
| Cell Line | AT2R Expression | Treatment (10 µM this compound) | Proliferation Effect | Significance |
| 8MG | Positive | This compound | Inhibition | P < 0.05 |
| TB77 | Positive | This compound | Inhibition | P < 0.0001 |
Data extracted from studies conducted under low serum conditions in the absence of exogenous Angiotensin II.[3][5]
Table 2: Inhibition of Angiotensin II-Induced Proliferation by this compound
| Cell Line | Treatment | Proliferation Effect | Significance of Inhibition |
| 8MG | 10 nM AngII + 10 µM this compound | Blocked enhanced growth | P < 0.0001 |
| TB26 | 10 nM AngII + 10 µM this compound | Blocked enhanced growth | P < 0.0001 |
| TB77 | 10 nM AngII + 10 µM this compound | Blocked enhanced growth | P < 0.0001 |
Comparison of proliferation in the presence of AngII with and without this compound.[5]
Table 3: Comparative Antiproliferative Efficacy of AT2R Antagonists in TB77 Cells
| Compound | Concentration (µM) | Proliferation Inhibition |
| This compound | 1, 10, 30 | Dose-dependent |
| EMA401 | 1, 10, 30 | Dose-dependent, more potent than this compound (P=0.0011) |
EMA401 is another selective AT2R antagonist.[3]
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay using Sulforhodamine B (SRB)
This protocol is suitable for established GBM cell lines (e.g., 8MG, U87).
Materials:
-
GBM cell lines (e.g., 8MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 1% FBS)
-
This compound
-
Angiotensin II (optional)
-
Losartan (AT1R antagonist, for control experiments)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed GBM cells into 96-well plates at an appropriate density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: The following day, replace the complete medium with low-serum medium (1% FBS) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM). For experiments investigating the blockade of AngII effects, co-treat with 10 nM AngII. Include appropriate controls: vehicle (e.g., DMSO), AngII alone, and Losartan as a negative control for AT2R-specific effects.
-
Incubation: Incubate the treated cells for 6 to 9 days.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and stain for 10 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Measurement: Add Tris base solution to each well to dissolve the protein-bound dye. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the untreated control wells.
Protocol 2: In Vitro Proliferation Assay using Cell Counting Kit-8 (CCK8)
This protocol is suitable for primary GBM cultures.
Materials:
-
Primary GBM cultures (e.g., TB77, TB26)
-
Appropriate culture medium with low serum (1% FBS)
-
This compound
-
Angiotensin II (optional)
-
96-well plates
-
Cell Counting Kit-8 (CCK8)
-
Plate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Plate primary GBM cells in 96-well plates and culture under low-serum conditions (1% FBS).
-
Treatment: Add this compound at desired concentrations (e.g., 1, 10, 30 µM), with or without 10 nM AngII.
-
Incubation: Incubate the cells for 6 to 9 days.
-
CCK8 Assay: Add CCK8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated controls.
Protocol 3: CRISPR/Cas9-Mediated Knockdown of AT2R (AGTR2)
This protocol is for validating that the effects of this compound are specifically mediated through AT2R.
Materials:
-
GBM cell line (e.g., 8MG)
-
Lentiviral vectors for doxycycline-inducible Cas9-KRAB
-
sgRNA targeting AGTR2 (gene for AT2R) and non-targeting control sgRNA
-
Lentivirus production reagents
-
Reagents for Western blotting or qPCR to confirm knockdown
Procedure:
-
Transduction: Transduce the GBM cell line with lentiviral vectors expressing a doxycycline-inducible Cas9-KRAB system and sgRNAs targeting AGTR2 or a non-targeting control.
-
Selection: Select for stable cell lines.
-
Induction of Knockdown: Treat the stable cell lines with doxycycline (e.g., 2 µg/mL) to induce the expression of the Cas9-KRAB system and subsequent knockdown of AGTR2.
-
Verification of Knockdown: Confirm the knockdown of AT2R expression at the protein level (Western blot) or mRNA level (qPCR).
-
Functional Assays: Perform proliferation assays (as described in Protocols 1 or 2) on the AT2R knockdown and control cell lines. The inhibitory effects of this compound and the proliferative effects of AngII should be significantly diminished in the AT2R knockdown cells.[5]
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: Mechanism of this compound action in glioblastoma.
Experimental Workflow for Testing this compound Efficacy
References
- 1. EXTH-14. INHIBITION OF THE ANGIOTENSIN II TYPE 2 RECEPTOR AT2R IS A NOVEL THERAPEUTIC STRATEGY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. kvinzo.com [kvinzo.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Inflammatory Markers Following PD 123319 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 123319 is a potent and selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2][3] The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, where the Angiotensin II Type 1 (AT1) receptor mediates most of the well-known effects of Angiotensin II, such as vasoconstriction and inflammation.[4] In contrast, the AT2 receptor often exerts counter-regulatory and protective effects.[4] However, the precise role of the AT2 receptor in inflammation is complex and can be context-dependent.[5][6]
Studies have shown that blocking the AT2 receptor with this compound can ameliorate inflammation in various experimental models.[7][8] The proposed mechanism often involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the expression of pro-inflammatory cytokines and neutrophil infiltration.[7][9] These application notes provide an overview of the effects of this compound on inflammatory markers and detailed protocols for their measurement.
Signaling Pathway of this compound in Inflammation
The diagram below illustrates the role of the AT2 receptor in Angiotensin II-mediated inflammation and the inhibitory action of this compound. Angiotensin II can signal through the AT2 receptor, which, in certain inflammatory contexts, can lead to the activation of the NF-κB pathway and subsequent transcription of pro-inflammatory cytokines. This compound selectively blocks the AT2 receptor, thereby inhibiting this downstream inflammatory cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
Troubleshooting & Optimization
PD 123319 solubility issues and best solvents
This technical support center provides guidance on the solubility, storage, and handling of PD 123319, a potent and selective AT2 angiotensin II receptor antagonist. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound in experimental settings.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound ditrifluoroacetate is soluble in both aqueous and organic solvents. For in vitro studies, sterile water and DMSO are commonly used. For in vivo applications, sterile saline is a suitable vehicle.[1][2]
Q2: I am seeing precipitation in my this compound solution. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is not prepared or stored correctly. If you observe precipitation, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution. The application of heat can help to redissolve the precipitate.[3]
-
Sonication: Use a sonicator to aid in the dissolution of the compound.[3]
-
Fresh Solvent: If using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[1]
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, adding the appropriate solvent, and ensuring complete dissolution, potentially with the aid of warming or sonication.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-80°C for up to 6 months.[3]
-
-20°C for up to 1 month.[3] It is advised to store solutions sealed and away from moisture.[3] The solid form of this compound should be stored at 4°C, sealed from moisture.[3]
Q5: Can I filter-sterilize my this compound solution?
A5: Yes, if you are preparing an aqueous stock solution for cell-based assays or in vivo studies, it is recommended to filter-sterilize the solution using a 0.22 μm filter after dilution to the working concentration.[3]
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound ditrifluoroacetate in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | ≥ 36 | ≥ 48.87 | Soluble, but saturation point is not specified.[3] |
| DMSO | 100 | 196.61 | Use fresh DMSO as it can absorb moisture, which reduces solubility.[1] |
| Saline (0.9% NaCl) | 30 | ~40.7 | Recommended for in vivo use. The mixed solution should be used immediately.[1] |
Molecular weight of this compound ditrifluoroacetate is 736.66 g/mol .[3]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a specific amount of this compound ditrifluoroacetate powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.37 mg.
-
Solvent Addition: Add the desired volume of fresh, high-purity DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the vial (e.g., in a 37°C water bath) or sonicate it for short intervals until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
References
stability of PD 123319 in solution and storage conditions
This technical support center provides guidance on the stability of PD 123319 in solution and its proper storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under desiccating conditions. For long-term storage, -20°C is recommended, which can preserve the product for up to 12 months.[1] Some suppliers also recommend storage at 4°C with sealed storage, away from moisture.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water up to 100 mM and in DMSO up to 100 mg/mL.[1][3] When preparing stock solutions, it is crucial to use fresh, high-quality solvents. For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[3] After preparation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: What is the stability of this compound stock solutions?
A3: The stability of stock solutions depends on the storage temperature. At -80°C, stock solutions are stable for up to 6 months.[2] At -20°C, the stability is reduced to 1 month.[2] It is highly recommended to use freshly prepared solutions for the best results.[2]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound may be shipped at room temperature, solutions, especially those prepared for in vivo experiments in physiological saline, should be used immediately.[2][3]
Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A5: Inconsistent results can indeed be a consequence of compound degradation. The biological half-life of this compound is reported to be short (around 22 minutes). Therefore, the timing of its administration and the handling of the solutions are critical for reproducible outcomes. Ensure that you are following the recommended storage and handling procedures. If you suspect degradation, it is best to prepare a fresh stock solution from the solid compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of the compound | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution from the solid compound stored under recommended conditions. Ensure aliquots are used to avoid freeze-thaw cycles. For aqueous solutions, consider sterile filtering through a 0.22 µm filter.[2] |
| Precipitation observed in the stock solution | The solubility limit has been exceeded, or the solvent quality is poor. | Ensure you are not exceeding the recommended solubility limits (e.g., 100 mM in water).[1] If using DMSO, use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[3] Gentle warming or sonication may help in redissolving the compound.[2] |
| Inconsistent results between experiments | Variability in the age of the stock solution or exposure to multiple freeze-thaw cycles. The short biological half-life of the compound may also be a factor. | Always use a stock solution of a similar age for a series of experiments. Prepare single-use aliquots to minimize freeze-thaw cycles. Be precise and consistent with the timing of compound administration in your experimental protocol. |
| Working solution appears cloudy | The compound may not be fully dissolved or could be degrading. | Ensure the compound is fully dissolved before use. If preparing aqueous solutions for in vivo use, they should be prepared fresh and used immediately.[2] |
Data Summary
Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid | - | 4°C | Not specified | [2] |
| Solid | - | -20°C | Up to 12 months (desiccated) | [1] |
| Stock Solution | Solvent | -20°C | 1 month | [2] |
| Stock Solution | Solvent | -80°C | 6 months | [2] |
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ≥ 36 mg/mL (48.87 mM) | [2] |
| Water | up to 100 mM | [1] |
| DMSO | 100 mg/mL | [3] |
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or water) to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Signaling Pathway Context: Angiotensin II Receptors
This compound is a selective antagonist of the Angiotensin II Type 2 (AT2) receptor. Understanding its place in the Renin-Angiotensin System (RAS) is crucial for experimental design.
References
potential off-target effects of PD 123319
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PD 123319, a selective angiotensin II type 2 (AT2) receptor antagonist. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor.[1][2][3] It is widely used in research to investigate the physiological and pathophysiological roles of the AT2 receptor.
Q2: Is this compound completely selective for the AT2 receptor?
No, emerging evidence suggests that this compound is not completely selective and can interact with other receptors, which may lead to off-target effects. Researchers should exercise caution when interpreting data obtained using this compound.
Q3: What are the known off-target interactions of this compound?
The most well-documented off-target interactions of this compound are with the Mas receptor and the Mas-related G protein-coupled receptor D (MrgD).[4][5] It has been shown to block the activity of these receptors, which are part of the protective arm of the renin-angiotensin system.
Q4: Can this compound exhibit agonist activity?
Recent studies have indicated that this compound may act as a partial agonist at the AT2 receptor, particularly at low concentrations.[6][7][8] This is a critical consideration for experimental design, as the observed effect of this compound may be concentration-dependent and not purely antagonistic.
Q5: What is the reported affinity of this compound for its primary and off-targets?
Data Presentation
Table 1: Binding Affinity and Potency of this compound at the AT2 Receptor
| Parameter | Value (nM) | Species/Tissue/Cell Line | Reference |
| IC50 | 34 | Rat Adrenal Tissue | [3][6][7] |
| IC50 | 210 | Rat Brain | [6] |
| IC50 | 6.9 | Bovine Adrenal Glomerulosa Cells (AT2-like site) | [3][9] |
| Ki | ≈ 12 | Not Specified | [10] |
| pKd | 8.7 - 9.2 | Human | [11] |
Table 2: Off-Target Binding Affinity of this compound
| Target | Parameter | Value (µM) | Species/Cell Line | Reference |
| Mas Receptor | IC50 | > 10 | CHO cells transfected with Mas receptor | [12] |
| MrgD Receptor | Activity | Blocking | MrgD-transfected cells | [4][5] |
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Unexpected agonistic effects observed at low concentrations of this compound. | This compound may be acting as a partial agonist at the AT2 receptor. | Conduct a full dose-response curve to characterize the activity of this compound in your experimental system. Compare its maximum effect to that of a known full AT2 receptor agonist. Consider using a different, purely antagonistic compound if available. |
| Inconsistent or unexpected results when studying the angiotensin-(1-7)/Mas receptor axis in the presence of this compound. | This compound is known to block the Mas receptor, which could confound the interpretation of results. | Use a more selective Mas receptor antagonist if your research question is focused on this pathway. Alternatively, use genetic knockout models for the Mas receptor to confirm findings. |
| Effects attributed to AT2 receptor blockade are observed in systems lacking AT2 receptors. | This could be due to off-target effects of this compound on other receptors, such as the MrgD receptor. | Investigate the expression of potential off-target receptors like MrgD in your experimental model. Consider using siRNA or CRISPR-Cas9 to knock down the expression of these off-targets to validate the role of the AT2 receptor. |
| Variability in the antagonistic potency of this compound between different experimental setups. | The apparent potency of this compound can be influenced by the concentration of the competing agonist (e.g., Angiotensin II) and the expression levels of the AT2 receptor in the specific cell or tissue type. | Carefully control the concentration of the agonist used in functional assays. Characterize the expression level of the AT2 receptor in your model system. |
Experimental Protocols
Radioligand Binding Assay for AT2 Receptor
This protocol is adapted from methodologies described in the literature for determining the binding affinity of compounds at the AT2 receptor.
1. Membrane Preparation:
-
Culture cells expressing the AT2 receptor (e.g., HEK-293 or CHO cells stably transfected with the human AT2 receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., 125I-[Sar1, Ile8]-Angiotensin II).
-
Increasing concentrations of unlabeled this compound (for competition binding).
-
For non-specific binding control wells, add a high concentration of an unlabeled AT2 receptor ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay to Assess Partial Agonism (Nitric Oxide Release)
This protocol is based on the finding that AT2 receptor activation can stimulate nitric oxide (NO) production and can be used to characterize the agonistic properties of this compound.[6][7]
1. Cell Culture:
-
Culture primary endothelial cells (e.g., Human Aortic Endothelial Cells - HAECs) or a cell line stably expressing the AT2 receptor (e.g., AT2R-transfected CHO cells).
2. NO Detection:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Load the cells with a fluorescent NO indicator dye (e.g., DAF-FM diacetate) according to the manufacturer's instructions.
3. Compound Treatment:
-
Treat the cells with increasing concentrations of this compound.
-
Include a known full AT2 receptor agonist (e.g., Angiotensin II or CGP 42112A) as a positive control.
-
Include a vehicle control (e.g., DMSO or saline).
-
To confirm that the observed NO production is mediated by the AT2 receptor, pre-incubate some wells with a different AT2 receptor antagonist before adding this compound.
4. Fluorescence Measurement:
-
After a suitable incubation period, measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the NO indicator dye.
5. Data Analysis:
-
Plot the fluorescence intensity (or change in fluorescence) as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax) for each compound.
-
The partial agonist activity of this compound can be quantified by comparing its Emax to that of the full agonist.
Mandatory Visualization
Caption: this compound interactions within the Renin-Angiotensin System.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. G-Protein-Coupled Receptor MrgD Is a Receptor for Angiotensin-(1-7) Involving Adenylyl Cyclase, cAMP, and Phosphokinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Angiotensin-(1–7) is an endogenous ligand for the G protein-coupled receptor Mas - PMC [pmc.ncbi.nlm.nih.gov]
PD 123319 showing agonist activity at low concentrations
This technical support resource is designed for researchers, scientists, and drug development professionals who are investigating the angiotensin II type 2 (AT2) receptor antagonist, PD 123319, and have encountered unexpected agonist activity, particularly at low concentrations. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to help you understand and address this pharmacological phenomenon.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, classified as an AT2 receptor antagonist, showing agonist activity in our experiments?
A1: While this compound is widely recognized as a selective AT2 receptor antagonist, several studies have reported agonist-like effects at low concentrations.[1][2] This paradoxical activity can be attributed to several pharmacological principles:
-
Partial Agonism: this compound may not be a "silent" or neutral antagonist but rather a partial agonist. A partial agonist binds to and activates a receptor but elicits a submaximal response compared to a full agonist. When used alone, it will show agonist activity.
-
Context-Dependent Efficacy: The functional outcome of the interaction between this compound and the AT2 receptor can be influenced by the specific experimental system, including the cell type, receptor expression levels, and the downstream signaling pathways being measured.[3]
-
Biased Agonism: this compound might preferentially activate certain downstream signaling pathways over others, a phenomenon known as biased agonism. This could lead to an agonist response in assays measuring one pathway, while it acts as an antagonist in assays measuring another.
Q2: At what concentrations is this agonist activity of this compound typically observed?
A2: The agonist-like effects of this compound are generally reported at lower concentrations. For instance, a study in newborn rats with hyperoxia-induced lung and heart injury found that a low dose of this compound (0.1 mg·kg⁻¹·day⁻¹) attenuated the injury, suggesting a beneficial agonist-like effect.[1][4] In contrast, higher concentrations (0.5 and 2 mg·kg⁻¹·day⁻¹) blocked the beneficial effects of an AT2 agonist, consistent with its antagonist action.[1][4] The specific effective concentrations can vary depending on the experimental model.
Q3: Could the observed agonist activity be an off-target effect?
A3: this compound is known for its high selectivity for the AT2 receptor, being approximately 10,000-fold more selective for AT2 than for AT1 receptors.[5] However, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to confirm that the observed response is mediated through the AT2 receptor.
Q4: How can we experimentally confirm that the observed agonist effect of this compound is mediated by the AT2 receptor?
A4: To verify that the agonist activity is AT2 receptor-dependent, you can perform the following control experiments:
-
Use a different, structurally unrelated AT2 antagonist: Pre-treatment with another selective AT2 antagonist should block the agonist-like effect of this compound.
-
Utilize AT2 receptor knockout or knockdown models: If the agonist effect is mediated by the AT2 receptor, it should be absent in cells or animals lacking the receptor.
-
Radioligand binding assay: Confirm that this compound binds to the AT2 receptor in your experimental system with an affinity consistent with the literature.
Troubleshooting Guide
If you are observing unexpected agonist activity with this compound, this guide provides a systematic approach to investigate and characterize this effect.
Caption: A step-by-step workflow for troubleshooting unexpected agonist activity of this compound.
Problem 1: We are observing a functional response with this compound alone, where we expected no effect.
-
Possible Cause: As discussed in the FAQs, this could be due to partial agonism or context-dependent efficacy.
-
Suggested Solution:
-
Perform a full dose-response curve: This will help you determine the potency (EC50) and efficacy (Emax) of the agonist effect.
-
Compare with a full agonist: Run a parallel dose-response curve with a known full AT2 receptor agonist. If this compound has a lower maximal effect, it is likely acting as a partial agonist.
-
Check for constitutive activity: Your receptor system might have a high level of basal activity (constitutive activity). In such cases, a compound that reduces this basal activity (an inverse agonist) could appear to have a functional effect.[3]
-
Problem 2: The agonist activity of this compound is inconsistent between experiments.
-
Possible Cause: Variability can arise from several factors related to the compound, experimental conditions, or biological system.
-
Suggested Solution:
-
Compound Integrity: Ensure the purity and stability of your this compound stock. Prepare fresh solutions for each experiment.
-
Experimental Protocol: Standardize all experimental parameters, including cell passage number, incubation times, and reagent concentrations.
-
Biological Variability: Be mindful of potential variations between different cell batches or animal cohorts.
-
Experimental Protocols
1. Radioligand Binding Assay
This protocol is to determine the binding affinity of this compound for the AT2 receptor in your specific cell or tissue preparation.
-
Materials:
-
Cell membranes or tissue homogenates expressing the AT2 receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II).
-
This compound.
-
Non-labeled angiotensin II (for determining non-specific binding).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of unlabeled angiotensin II instead of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50, which can be converted to the inhibition constant (Ki).
-
2. Functional Assay: Nitric Oxide (NO) Production
This protocol measures a downstream signaling event of AT2 receptor activation.
-
Materials:
-
Cells expressing the AT2 receptor (e.g., endothelial cells).
-
This compound.
-
A known AT2 receptor agonist (positive control).
-
Griess reagent for NO measurement.
-
Cell culture medium.
-
-
Methodology:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for a few hours.
-
Treat the cells with varying concentrations of this compound or the positive control agonist for a specified time.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Plot the NO production against the concentration of this compound to generate a dose-response curve.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound for the AT2 Receptor
| Tissue/Cell Type | Ligand | IC50 | Ki | Reference |
| Rat Adrenal Tissue | [¹²⁵I]Ang II | 34 nM | - | |
| Rat Brain Tissue | [¹²⁵I]Ang II | 210 nM | - | |
| Bovine Adrenal Glomerulosa | [¹²⁵I]Ang II | 6.9 nM | - | [6][7] |
| Rabbit Uterine Homogenates | [³H]Ang II | ~21 nM | - | [8] |
| R3T3 Cells | [¹²⁵I]Sar-Ile-Ang II | ~30 nM | - | [8] |
| General | - | - | ~12 nM | [5] |
Table 2: In Vivo Dosages of this compound and Observed Effects
| Animal Model | Dosage | Effect | Reference |
| Newborn Rats (Hyperoxia) | 0.1 mg·kg⁻¹·day⁻¹ | Attenuated lung and heart injury (agonist-like) | [1][4] |
| Newborn Rats (Hyperoxia) | 0.5 and 2 mg·kg⁻¹·day⁻¹ | Blocked effects of AT2 agonist (antagonist) | [1][4] |
| Rats (DNBS-induced colitis) | 0.3, 3, and 10 mg/kg i.p. | Ameliorated colon injury (antagonist) | [5][9] |
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of the Angiotensin II Type 2 (AT2) receptor.
References
- 1. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Experimental Results with PD 123319
Welcome to the technical support center for PD 123319. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this selective Angiotensin II Type 2 (AT2) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT2 receptor, thereby inhibiting its downstream signaling pathways.[3] The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. While the AT1 receptor mediates vasoconstriction, inflammation, and cell proliferation, the AT2 receptor is generally associated with vasodilation, anti-inflammatory effects, and apoptosis.[3][4]
Q2: I am observing a paradoxical increase in blood pressure after administering this compound. Isn't an AT2 receptor antagonist expected to have a neutral or hypotensive effect?
This is a recurring and important observation. While the AT2 receptor is generally considered to have vasorelaxant properties, several studies have reported a transient or sustained increase in mean arterial pressure following this compound administration in both animal models and healthy human volunteers.[5][6][7] This effect has been observed even in the presence of an AT1 receptor blocker, suggesting it is not simply due to unopposed AT1 receptor stimulation.[5] Potential explanations include:
-
Underlying physiological state: The functional role of the AT2 receptor can be context-dependent. In certain physiological or pathophysiological states, blockade of the AT2 receptor may unmask or potentiate pressor effects.
-
Partial Agonist Activity: Recent evidence suggests that this compound may act as a partial agonist at the AT2 receptor, which could lead to unexpected physiological responses.[8][9]
Q3: Could this compound be acting as an agonist in my experimental system?
Yes, there is evidence to suggest that this compound can exhibit partial agonist properties at the AT2 receptor.[8][9][10] This means that in certain cellular contexts or at specific concentrations, it may partially activate the receptor instead of completely blocking it. This could lead to results that mimic the effects of an AT2 receptor agonist. For instance, one study found that this compound, similar to an AT2 receptor agonist, extended the upper limit of cerebral blood flow autoregulation.[10]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for the AT2 receptor, the possibility of off-target effects should always be considered, as with any pharmacological tool.[3] Some studies have suggested potential interactions with other receptors. For example, an inhibitory effect on the alamandine (B1532146) receptor MrgD has been reported.[3] However, a comprehensive screening of this compound against a broad panel of kinases and other G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature. Therefore, it is crucial to include appropriate controls in your experiments to rule out off-target effects.
Q5: What is the stability and solubility of this compound?
This compound ditrifluoroacetate is soluble in water up to 100 mM.[2][11] It is recommended to store the solid compound at -20°C.[2] For stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is advised.[12] It is important to use fresh solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Ensure the compound has been stored correctly and prepare fresh solutions. Verify the purity of your this compound batch. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[1] |
| AT2 Receptor Expression | Verify the expression of the AT2 receptor in your cell line at the protein level (e.g., via Western blot or flow cytometry). AT2 receptor expression can be low in many adult tissues and cell lines.[3] |
| Ligand Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations that are too high or too low may lead to unexpected results, including potential agonist effects.[3] |
| Assay Incubation Time | Optimize the incubation time with this compound. The effect of the antagonist may be time-dependent. |
| Ligand-Biased Signaling | Consider that this compound might be a biased ligand, affecting one signaling pathway (e.g., G-protein activation) differently than another (e.g., β-arrestin recruitment).[1] If possible, measure multiple downstream readouts. |
Issue 2: Unexpected In Vivo Effects (e.g., Pressor Response)
| Potential Cause | Troubleshooting Step |
| Animal Model | The physiological response to AT2 receptor blockade can vary significantly between different animal models (e.g., normotensive vs. hypertensive rats).[13] Carefully consider the choice of model and its relevance to your research question. |
| Route and Duration of Administration | The method of administration (e.g., intravenous bolus, intraperitoneal injection, osmotic minipump) can influence the pharmacokinetic and pharmacodynamic profile of this compound.[14] Chronic versus acute administration can also yield different results.[13] |
| Anesthesia | Anesthetics can significantly impact cardiovascular parameters and may interact with the effects of this compound. If possible, use conscious animal models or carefully select an anesthetic with minimal cardiovascular effects. |
| Compensatory Mechanisms | Blockade of the AT2 receptor may trigger compensatory physiological responses, such as activation of the sympathetic nervous system or changes in the renin-angiotensin system, which could contribute to a pressor effect. |
| Partial Agonism | As mentioned in the FAQs, the potential for partial agonism of this compound could contribute to unexpected in vivo outcomes.[8][9] |
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference(s) |
| Full Name | (6S)1-[[4-(Dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate | [2] |
| Molecular Formula | C₃₁H₃₂N₄O₃.2CF₃CO₂H | [2] |
| Molecular Weight | 736.67 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in water | [2] |
| Storage | Store at -20°C | [2] |
| CAS Number | 136676-91-0 | [2] |
Table 2: IC₅₀ Values of this compound
| Tissue/Cell Type | Species | IC₅₀ (nM) | Reference(s) |
| Adrenal Tissue | Rat | 34 | [2][11] |
| Brain | Rat | 210 | [2][11] |
| Adrenal Glomerulosa Cells (AT2-like site) | Bovine | 6.9 | [6][14] |
Table 3: Summary of Inconsistent/Paradoxical Effects of this compound
| Observed Effect | Experimental Model | Dosage/Concentration | Potential Explanation | Reference(s) |
| Increase in Mean Arterial Pressure | Healthy Human Volunteers | 10 µ g/min intra-brachial arterial infusion | Presence of functional AT2 receptors in locations other than forearm resistance vessels. | [5] |
| Increase in Mean Arterial Pressure | Conscious Hypertensive Rats | 3 mg/kg intravenous | Dose-dependent effect. | [6] |
| Partial Agonist Activity (NO release) | Human Aortic Endothelial Cells (HAEC) and AT2R-transfected CHO cells | Not specified | Intrinsic partial agonism at the AT2 receptor. | [8][9] |
| Agonist-like effect on Cerebral Blood Flow Autoregulation | Pentobarbital-anesthetized rats | 0.36 and 1 mg/kg/min intravenous infusion | Stimulation of AT2 receptors. | [10] |
| Beneficial effects in lung injury at low doses, but blocks agonist effects at high doses | Newborn rats with hyperoxia-induced lung injury | 0.1 mg/kg/day (beneficial) vs. 0.5 and 2 mg/kg/day (blocking) | Dose-dependent effects, potential for agonism at low concentrations. | [3] |
| Reversal of anti-fibrotic effects of an AT1R blocker | Aged Spontaneously Hypertensive Rats | 10 mg/kg/day | Demonstrates an anti-fibrotic role for AT2 receptor stimulation. | [13] |
| Beneficial effects in experimental colitis | Rats with DNBS-induced colitis | 0.3, 3, and 10 mg/kg i.p. | Inhibition of NF-κB activation and oxidative stress. | [12] |
| More cardioprotective than losartan (B1675146) in ischemia-reperfusion injury | Isolated Perfused Rat Heart | 20 mg/kg | Greater reduction in oxidative stress. | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for AT2 Receptor Antagonism
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell line expressing the AT2 receptor.
-
Cell Culture:
-
Culture cells (e.g., Human Aortic Endothelial Cells - HAEC, or a cell line stably transfected with the human AT2 receptor) in appropriate media and conditions.[8]
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to reach near confluency.
-
If necessary, serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.[14]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in water or an appropriate solvent.
-
Prepare serial dilutions of this compound to be tested. A typical concentration range to start with is 1 nM to 10 µM.
-
Prepare a solution of an AT2 receptor agonist (e.g., Angiotensin II or a selective AT2 agonist like CGP 42112A) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Assay Procedure:
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 30-60 minutes).
-
Add the AT2 receptor agonist to the wells and incubate for the appropriate duration for the specific downstream signaling event being measured.
-
Lyse the cells and measure the desired readout (e.g., nitric oxide production, intracellular calcium, or second messenger levels like cGMP).[8]
-
-
Data Analysis:
-
Plot the response against the concentration of this compound.
-
Calculate the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Administration in a Rat Model of Hypertension
This protocol describes the chronic administration of this compound to spontaneously hypertensive rats (SHRs) to evaluate its long-term effects on cardiovascular parameters.
-
Animal Model:
-
Use adult male spontaneously hypertensive rats (SHRs).[13]
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
(Optional) Group 3: AT1 receptor antagonist (e.g., candesartan (B1668252) cilexetil, 2 mg/kg/day)[13]
-
(Optional) Group 4: Combination of this compound and AT1 receptor antagonist.[13]
-
-
Monitoring and Measurements:
-
Monitor blood pressure and heart rate throughout the treatment period (e.g., 4 weeks) using telemetry or tail-cuff plethysmography.[14]
-
At the end of the study, euthanize the animals and collect tissues (e.g., heart, aorta) for further analysis (e.g., histology for fibrosis, Western blot for protein expression).
-
Mandatory Visualization
Caption: Opposing signaling pathways of AT1 and AT2 receptors.
Caption: Troubleshooting workflow for this compound experiments.19 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. medicine.uky.edu [medicine.uky.edu]
Technical Support Center: Optimizing PD 123319 Concentration for In Vitro Experiments
Welcome to the technical support center for PD 123319. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the successful application of this selective Angiotensin II Type 2 (AT2) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, and this compound is a critical tool for isolating and studying the specific effects of the AT2 receptor.[2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, assay, and experimental conditions. However, a good starting point for many cell-based assays is in the range of 1-10 µM. For example, a concentration of 10 µM has been used in PC12 cells, while 9.56 µM has been used in Human Umbilical Vein Endothelial Cells (HUVECs).[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in several organic solvents and aqueous solutions. Here are some general guidelines for preparing stock solutions:
-
DMSO: Soluble up to 100 mg/mL.[1]
-
Water: The ditrifluoroacetate salt is soluble up to 100 mM.
It is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Always ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular effects.
Q4: I am observing an unexpected agonist-like effect with this compound. Is this normal?
A4: While this compound is primarily characterized as an antagonist, at least one study has suggested that it may exhibit partial agonist properties at the AT2 receptor.[5][6] This means that under certain experimental conditions, it might weakly activate the receptor in the absence of a full agonist. If you observe unexpected agonist activity, consider the following:
-
Cellular Context: The expression level of the AT2 receptor and the presence of interacting proteins in your cell model can influence the observed effect.
-
Assay Sensitivity: Highly sensitive assays might detect low levels of receptor activation.
-
Compound Purity: Ensure the purity of your this compound lot.
Refer to the troubleshooting guide below for more detailed steps on how to investigate this phenomenon.
Data Presentation: In Vitro Concentrations of this compound
The following table summarizes reported in vitro concentrations of this compound used in various cell lines and assays. This information can serve as a starting point for designing your experiments.
| Cell Line | Assay Type | Concentration | Outcome | Reference |
| PC12 Cells | Cell Viability (MTT Assay) | 10 µM | Investigated neuroprotective effects | [4] |
| HUVECs | Western Blot | 9.56 µM | Antagonized Ang II effects | [3] |
| Bovine Adrenal Glomerulosa Cells | Radioligand Binding | IC50 of 6.9 nM | Discriminated between AT1 and AT2 receptors | [1] |
| Rat Adrenal Tissue | Radioligand Binding | IC50 of 34 nM | Determined antagonist potency | |
| Rat Brain Tissue | Radioligand Binding | IC50 of 210 nM | Determined antagonist potency in neural tissue |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of PC12 cells, but can be modified for other cell lines.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for AT2 Receptor Signaling
This protocol provides a general framework for investigating the effect of this compound on the phosphorylation of downstream signaling molecules of the AT2 receptor.
Materials:
-
Cells expressing the AT2 receptor (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Angiotensin II (or other relevant agonist)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-AT2R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before treatment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with an agonist (e.g., Angiotensin II) for the desired time (e.g., 5, 15, 30 minutes). Include a vehicle control and a this compound-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Incorrect concentration: The concentration may be too low to effectively block the AT2 receptor. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 100 nM to 10 µM. |
| Low AT2 receptor expression: The cell line may not express sufficient levels of the AT2 receptor. | Confirm AT2 receptor expression in your cell line using RT-qPCR or Western blotting. | |
| Inactive compound: The this compound may have degraded. | Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. | |
| High background or non-specific effects | High concentration of this compound: Very high concentrations may lead to off-target effects. | Lower the concentration of this compound and perform a dose-response curve to find the optimal concentration with minimal off-target effects. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is below 0.1%. | |
| Inconsistent or variable results | Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. | Use cells with a consistent and low passage number for all experiments. |
| Inconsistent pre-incubation time: The pre-incubation time with this compound may not be sufficient or consistent. | Standardize the pre-incubation time (e.g., 1 hour) for all experiments. | |
| Unexpected agonist-like activity | Partial agonism: this compound may act as a partial agonist in your specific experimental system.[5][6] | Perform a functional assay to measure the response to this compound alone. Compare its maximal response to that of a known full agonist. |
| Off-target effects: The observed effect may be due to the interaction of this compound with another receptor. | Use a cell line that does not express the AT2 receptor as a negative control. If the effect persists, it is likely an off-target effect. | |
| Constitutive receptor activity: The AT2 receptor may have some basal activity that is being modulated. | Measure the basal activity of the AT2 receptor in your cell line in the absence of any ligand. |
Visualizations
AT2 Receptor Signaling Pathway
Caption: Simplified AT2 receptor signaling pathway.
Experimental Workflow for Investigating this compound Effects
Caption: General workflow for in vitro experiments with this compound.
Logical Relationship for Troubleshooting Unexpected Agonist Activity
Caption: Troubleshooting logic for unexpected agonist effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Cardiovascular Effects of PD 123319
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects during experiments with the AT2 receptor antagonist, PD 123319.
General FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1] It is widely used in research to investigate the physiological and pathophysiological roles of the AT2 receptor, which is part of the renin-angiotensin system (RAS). The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which mediates vasoconstriction, inflammation, and fibrosis.[2][3][4]
Q2: Why am I observing cardiovascular effects that are contrary to the expected role of an AT2 receptor antagonist?
Researchers have reported seemingly contradictory or "unexpected" cardiovascular effects with this compound. These can arise from several factors:
-
Dose-dependent effects: The compound may exert different effects at low versus high concentrations.[5]
-
Partial agonism: Recent studies suggest that this compound can act as a partial agonist at the AT2 receptor, meaning it can weakly activate the receptor in certain contexts.[5][6]
-
Off-target effects: At higher concentrations, this compound may interact with other receptors or signaling molecules, independent of the AT2 receptor.[2][5][7]
-
Experimental model specifics: The observed effect can be highly dependent on the animal model, tissue type, and the underlying pathological state.[5]
-
Complex AT2R signaling: The signaling pathways downstream of the AT2 receptor are intricate and not fully elucidated, leading to outcomes that are difficult to predict.[2][5]
Troubleshooting Guide for Unexpected Cardiovascular Effects
Issue 1: Observation of Cardioprotective Effects (e.g., reduced hypertrophy, improved ischemia-reperfusion recovery)
Q: I am using this compound with the expectation of blocking potentially protective AT2 receptor signaling, yet I am observing a cardioprotective outcome. Why is this happening?
A: This is a documented "unexpected" finding. Several studies have reported that this compound can exert cardioprotective effects, which may be counterintuitive for an AT2 receptor antagonist.
Possible Explanations & Troubleshooting Steps:
-
Low-Dose Agonistic Activity: At low concentrations, this compound may act as an AT2 receptor agonist, mimicking the beneficial effects of AT2 receptor stimulation.[5]
-
Troubleshooting: Conduct a dose-response experiment to see if the protective effect is lost or reversed at higher concentrations of this compound.
-
-
Off-Target Effects: The observed cardioprotection might be independent of the AT2 receptor.[7]
-
Troubleshooting: To verify if the effect is AT2 receptor-mediated, replicate the experiment in AT2 receptor knockout (AT2-KO) animals. If this compound still shows a protective effect in these animals, it strongly suggests an off-target mechanism.[7]
-
-
Beneficial Blockade in Specific Pathologies: In certain disease models, such as hyperoxia-induced lung and heart injury, blockade of AT2 receptors by this compound has been shown to be protective by reducing inflammation and fibrosis.[5]
Quantitative Data Summary:
| Experimental Model | This compound Dose | Observed Cardioprotective Effect | Reference |
| Newborn rats with hyperoxia-induced BPD | 0.1 mg·kg⁻¹·day⁻¹ | Attenuated right ventricular hypertrophy (RVH) and reduced pulmonary inflammation. | [5] |
| Isolated rat heart (Ischemia-Reperfusion) | 20 mg/kg | Improved post-ischemic recovery of left ventricular function. | [3][8] |
| Spontaneously Hypertensive Rats (SHR) | Not specified | Reduced media cross-sectional area of the aorta. | [9] |
Experimental Protocol: Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury
This protocol is a standard method to assess the direct effects of compounds on cardiac function following a simulated heart attack.
-
Animal Preparation: Anesthetize a male Wistar albino rat.
-
Heart Isolation: Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: Mount the heart on a Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Drug Administration: Perfuse the heart with a buffer containing this compound (e.g., 20 mg/kg equivalent) for a defined pre-ischemic period.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and record cardiodynamic parameters (e.g., left ventricular developed pressure, heart rate) for a specified reperfusion period (e.g., 120 minutes).
-
Data Analysis: Compare the recovery of cardiac function in the this compound-treated group to a vehicle-treated control group.
Signaling Pathway Visualization:
Caption: Potential pathways for this compound-induced cardioprotection.
Issue 2: Exacerbation of Cardiovascular Injury (e.g., increased aneurysm formation)
Q: I am co-administering this compound with Angiotensin II, and it is worsening the cardiovascular damage. Is this an expected on-target effect?
A: This is a significant and unexpected finding that points towards a potent off-target effect of this compound, particularly in the context of aneurysm models.
Possible Explanations & Troubleshooting Steps:
-
AT2 Receptor-Independent Mechanism: Studies have demonstrated that this compound can augment Angiotensin II-induced abdominal aortic aneurysms (AAAs) even in AT2 receptor deficient mice.[7] This strongly indicates that this detrimental effect is not mediated by its interaction with the AT2 receptor.
-
Troubleshooting: The definitive experiment is to use AT2 receptor knockout mice. If the exacerbation of injury persists in these animals, it confirms an off-target mechanism.[7]
-
Quantitative Data Summary:
| Experimental Model | Treatment | Outcome | Reference |
| LDL receptor −/− mice | AngII + this compound (3 mg/kg/day) | Increased incidence and severity of abdominal aortic aneurysms. | [7] |
| AT2 receptor deficient LDL receptor −/− mice | AngII + this compound (3 mg/kg/day) | The exacerbating effect on AAAs was still present. | [7] |
Experimental Workflow Visualization:
Caption: Logic diagram for investigating off-target effects.
Issue 3: Unexplained Changes in Blood Pressure or Heart Rate
Q: My experiment with intrathecal administration of this compound is showing a transient increase in blood pressure and heart rate, which is not what I expected from an AT2 receptor antagonist. What could be the cause?
A: This paradoxical effect has been reported and suggests a complex role of AT2 receptors in central cardiovascular regulation or potential off-target effects.
Possible Explanations & Troubleshooting Steps:
-
Central Nervous System Specific Effects: The role of AT2 receptors in the spinal cord's regulation of cardiovascular parameters is not fully understood. It's possible that in this specific context, AT2 receptor blockade leads to a temporary pressor and cardioacceleratory response.[10]
-
Off-Target Agonism: Similar to the cardioprotective effects at low doses, this compound might be acting as an agonist at a different, unidentified receptor in the central nervous system that influences blood pressure and heart rate.
Quantitative Data Summary:
| Administration Route | Animal Model | This compound Dose | Observed Effect | Reference |
| Intrathecal (ninth thoracic spinal cord) | Rat | Not specified | Transient increase in arterial pressure and a slower increase in heart rate. | [10] |
Signaling Pathway Visualization (Hypothesized):
Caption: Postulated CNS mechanisms of this compound on hemodynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 3. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD123319 Augments Angiotensin II-Induced Abdominal Aortic Aneurysms through an AT2 Receptor-Independent Mechanism | PLOS One [journals.plos.org]
- 8. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PD 123319 in Western Blot Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using the AT2 receptor antagonist, PD 123319, in Western blot experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Western blot experiments with this compound in a question-and-answer format.
Issue 1: No change or unexpected change in the phosphorylation or expression of the target protein after this compound treatment.
-
Question: I treated my cells with this compound but see no effect on my protein of interest, which is downstream of the AT2 receptor. What could be the reason?
-
Answer: There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively antagonize the AT2 receptor in your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Inappropriate Treatment Time: The duration of inhibitor treatment may be too short or too long to observe the desired effect on the signaling pathway. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Low AT2 Receptor Expression: The cell line you are using may not express the Angiotensin II Type 2 (AT2) receptor at a high enough level for this compound to elicit a measurable effect. Verify the AT2 receptor expression in your cells using qPCR or a validated antibody for Western blotting.
-
Agonist Stimulation: The AT2 receptor often exhibits basal activity. However, in some cases, stimulation with an agonist like Angiotensin II might be necessary to observe the inhibitory effect of this compound.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Issue 2: High background or non-specific bands on the Western blot.
-
Question: My Western blot shows high background, making it difficult to interpret the results after using this compound. How can I resolve this?
-
Answer: High background can be caused by several factors, some of which may be exacerbated by the presence of a small molecule inhibitor:
-
Antibody Issues: The primary or secondary antibodies may have non-specific binding. Ensure your antibodies are validated for the application and use the recommended dilutions. Consider trying a different antibody if the problem persists.
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding. Optimize your blocking protocol by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.[1][2][3]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your wash steps.[2]
-
Compound Interference: While less common, the small molecule itself could potentially interact non-specifically with proteins on the blot. Ensure that any residual compound is thoroughly washed away after cell lysis and before loading the protein sample.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my Western blot experiments with this compound. What could be the cause?
-
Answer: Inconsistency in results can be frustrating and can stem from several sources:
-
Cell Culture Variability: Ensure that cells are seeded at the same density and are in the same growth phase for each experiment. Over-confluent or starved cells can respond differently to treatments.
-
Inhibitor Preparation: Prepare fresh stock solutions and working dilutions of this compound for each experiment to avoid degradation.
-
Experimental Timing: Be precise with treatment times and harvesting procedures.
-
Loading and Transfer: Ensure equal protein loading in all lanes by performing a protein concentration assay. Verify efficient and even protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: What is the recommended concentration range for this compound in cell culture experiments?
-
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting point is in the nanomolar to low micromolar range. The reported IC50 value is 34 nM.[5][6][8] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
-
Q3: What is the recommended solvent for this compound?
-
A3: this compound ditrifluoroacetate is soluble in water up to 100 mM.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent like water or DMSO and then dilute it to the final working concentration in the culture medium. Always include a vehicle control in your experiments.
-
-
Q4: What are the expected downstream effects of this compound treatment that can be observed by Western blot?
-
A4: The AT2 receptor is known to play a role in various signaling pathways. Inhibition of the AT2 receptor by this compound can lead to changes in the phosphorylation status or expression levels of downstream proteins. For example, studies have shown that AT2 receptor signaling can influence the NF-κB pathway.[9][10] Therefore, you might expect to see changes in the phosphorylation of proteins like p65 (a subunit of NF-κB).[10]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 736.7 g/mol (ditrifluoroacetate salt) | [7] |
| IC50 | 34 nM | [5][6][8] |
| Target | Angiotensin II Type 2 (AT2) Receptor | [5][6][7] |
| Solubility | Soluble in water to 100 mM | [7] |
Detailed Experimental Protocol: Western Blot Analysis of this compound Effect on Angiotensin II-induced Signaling
This protocol provides a general framework. Optimization may be required for your specific cell type and target protein.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing AT2 receptor) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours, if necessary for your pathway of interest.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency using Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the target protein.
-
Visualizations
Caption: Signaling pathway of the AT2 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unipa.it [iris.unipa.it]
Technical Support Center: PD 123319 and Cell Viability Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of PD 123319 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2][3] It is commonly used in research to investigate the physiological and pathological roles of the AT2 receptor. The AT2 receptor is part of the renin-angiotensin system (RAS) and is involved in various cellular processes, including vasodilation, inhibition of cell growth, and apoptosis.[4]
Q2: Can this compound interfere with common cell viability assays like MTT, XTT, or AlamarBlue?
While there is no definitive study quantifying direct chemical interference by this compound with these specific assays, its chemical structure, which contains an imidazole (B134444) moiety, and its biological effects on cellular metabolism warrant careful consideration.[3][5][6] Compounds with imidazole rings can potentially interfere with assays that rely on cellular reduction.[1] Furthermore, this compound has been shown to influence mitochondrial function, which is the primary basis for these viability assays. Therefore, both direct chemical interference and indirect effects on cellular metabolism are possibilities that researchers should investigate.
Q3: What are the principles behind the MTT, XTT, and AlamarBlue assays?
These assays are all designed to measure the metabolic activity of live cells as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product that is insoluble in water. A solubilization agent is required to dissolve the formazan crystals before measuring the absorbance.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a colored formazan product. However, the formazan produced from XTT is water-soluble, eliminating the need for a solubilization step.
-
AlamarBlue (Resazurin): This blue, non-fluorescent, and cell-permeable dye is reduced by cellular reductases to the pink, highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.
Q4: How can I test if this compound is interfering with my cell viability assay?
A cell-free control experiment is the most effective way to determine if this compound is directly interfering with your assay reagents. This involves incubating this compound with the assay reagent in cell culture medium without any cells. If a color change or increase in fluorescence is observed, it indicates direct chemical interference.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cell Viability Results with this compound
Possible Cause 1: Direct Chemical Interference
This compound, due to its chemical structure, may directly reduce the assay reagent (MTT, XTT, or resazurin), leading to a false positive signal and an overestimation of cell viability.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a series of wells on a microplate containing only cell culture medium.
-
Add the same concentrations of this compound used in your experiment to these wells.
-
Add the cell viability assay reagent (MTT, XTT, or AlamarBlue) to the wells.
-
Incubate the plate under the same conditions as your cell-based assay.
-
Measure the absorbance or fluorescence.
-
-
Analyze the Results:
-
If you observe a significant signal in the cell-free wells containing this compound compared to the medium-only control, this confirms direct interference.
-
Logical Workflow for Detecting Direct Interference
Caption: Troubleshooting workflow for detecting direct chemical interference.
Possible Cause 2: Alteration of Cellular Metabolism
This compound, as an AT2 receptor antagonist, can influence cellular signaling pathways that may alter the metabolic state of the cells, thereby affecting the reduction of the assay reagents. This is a biological effect, not a chemical artifact, but it's important to be aware of.
Troubleshooting Steps:
-
Use an Alternative Viability Assay: Employ a viability assay with a different mechanism that does not rely on mitochondrial reductase activity. Examples include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the level of ATP, which is a marker of metabolically active cells.
-
LDH release assays: Measure the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
-
Compare Results: If the results from the alternative assay differ significantly from your initial findings, it suggests that this compound may be specifically affecting the metabolic pathway measured by the first assay.
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential for Interference by this compound |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to an insoluble formazan. | Inexpensive, widely used. | High: Imidazole moiety may directly reduce MTT. Biological effects on mitochondrial activity. |
| XTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a soluble formazan. | No solubilization step required, faster than MTT. | High: Similar to MTT, potential for direct reduction and biological effects. |
| AlamarBlue | Reduction of resazurin (B115843) to fluorescent resorufin by cellular reductases. | Non-toxic, allows for continuous monitoring, highly sensitive. | Moderate to High: Potential for direct reduction and biological effects on cellular redox state. |
| ATP-based | Quantification of ATP, an indicator of metabolically active cells. | Highly sensitive, fast. | Low: Measures a different metabolic parameter, less likely to be directly affected by the chemical properties of this compound. |
| LDH release | Measures the release of lactate dehydrogenase from damaged cells. | Measures cytotoxicity directly. | Low: Measures membrane integrity, not metabolic activity. |
| Crystal Violet | Stains the DNA of adherent cells. | Simple, inexpensive. | Low: Measures cell number, not metabolic activity. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the activation reagent.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450-490 nm using a microplate reader.
Protocol 3: AlamarBlue Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Reading: Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm, or measure absorbance at 570 nm and 600 nm.
Signaling Pathways and Workflows
Angiotensin II Type 2 (AT2) Receptor Signaling
Caption: General workflow for assessing cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Minimizing Variability in In Vivo Studies with PD 123319
Welcome to the technical support center for PD 123319. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in in vivo studies involving this selective angiotensin II type 2 (AT2) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the angiotensin II type 2 (AT2) receptor, with an IC50 of 34 nM.[1][2] It works by selectively binding to AT2 receptors and blocking the interaction between these receptors and their endogenous ligand, angiotensin II.[3] This blockade prevents the downstream signaling pathways typically activated by angiotensin II binding to AT2 receptors.[3] The AT2 receptor often counteracts the effects of the AT1 receptor, which is responsible for vasoconstriction and inflammation.[4] Therefore, blocking the AT2 receptor with this compound allows for the specific investigation of its role in various physiological and pathological processes.[4]
Q2: In which research areas is this compound most commonly used in vivo?
A2: this compound is extensively used in animal models to investigate the role of the AT2 receptor in a variety of research areas, including:
-
Cardiovascular Disease: Studying its effects on hypertension, cardiac hypertrophy, and myocardial infarction.[4]
-
Inflammation: Investigating its role in inflammatory conditions such as colitis.[5]
-
Neuropathic Pain: Assessing its potential as a novel analgesic.[6]
-
Kidney Disease: Examining its effects on renal function and nephropathy.[7]
-
Cancer Research: Exploring its impact on tumor growth and angiogenesis in models like glioblastoma.[8]
Q3: What are the typical dosage ranges for this compound in in vivo studies?
A3: The dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. Reported dosages in rats range from 0.3 mg/kg to 10 mg/kg for intraperitoneal (i.p.) administration in studies of colitis[5], and 10 mg/kg/day for subcutaneous (s.c.) infusion in cardiovascular studies.[4][9] In some cases, lower doses, such as 0.1 mg/kg/day, have been found to be effective in neonatal rat models.[10] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound ditrifluoroacetate salt is soluble in water up to 100 mM. For many in vivo applications, it can be dissolved in physiological saline (0.9% NaCl).[2] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.[2] If a stock solution is prepared, for example in DMSO, it should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[2] For final administration, the DMSO stock can be further diluted in a suitable vehicle like saline.
Troubleshooting Guides
Problem 1: Inconsistent or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The dose of this compound may be too low to achieve sufficient receptor occupancy and produce a biological effect. Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and endpoint.[5] |
| Poor Bioavailability | The route of administration may not be optimal, leading to low systemic exposure. The oral bioavailability of this compound in rats is relatively low (around 6-7%).[6][11] Solution: Consider using a parenteral route of administration such as intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) infusion via an osmotic minipump to ensure more consistent systemic exposure.[4][5] |
| Compound Stability | This compound solution may have degraded. Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and avoid multiple freeze-thaw cycles.[2] |
| Animal Model Suitability | The chosen animal model may have low expression of the AT2 receptor in the tissue of interest, or the pathological mechanisms may not be significantly modulated by AT2 receptor blockade. Solution: Verify the expression of the AT2 receptor in your target tissue and animal model. Consider that AT2 receptor expression can be age-dependent.[9] |
| Partial Agonist Activity | At certain concentrations, this compound has been reported to exhibit partial agonist activity at the AT2 receptor.[10] This could lead to unexpected or variable effects. Solution: Carefully review the literature for the specific concentrations at which agonistic effects have been observed and adjust your dosing accordingly. |
Problem 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Interaction with other receptors | Although this compound is highly selective for the AT2 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[12] Solution: Use the lowest effective dose determined from your dose-response studies. To confirm that the observed effect is AT2 receptor-mediated, consider rescue experiments with an AT2 receptor agonist. |
| Alteration of Cardiovascular Parameters | Intravenous administration of this compound in conscious hypertensive rats has been shown to cause a transient, dose-dependent increase in mean arterial pressure.[2] Solution: Monitor cardiovascular parameters (e.g., blood pressure, heart rate) during and after drug administration, especially when using intravenous delivery. |
| Influence of Animal Strain, Sex, or Age | The expression and function of the renin-angiotensin system, including the AT2 receptor, can be influenced by the genetic background, sex, and age of the animals.[9][13] Solution: Standardize the strain, sex, and age of the animals used in your studies. Be aware that sex differences in the response to angiotensin II have been reported.[14] |
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of this compound (EMA200) in Male Sprague-Dawley Rats
| Parameter | Intravenous (1-10 mg/kg) | Oral (5-10 mg/kg) | Reference |
| Plasma Clearance (L/hour/kg) | 9.3 ± 0.8 | - | [6][11] |
| Volume of Distribution (L/kg) | 12.0 ± 1.1 | - | [6] |
| Terminal Half-life (hours) | 1.1 ± 0.1 | 1.5 ± 0.1 | [6] |
| Cmax (ng/mL) | - | 25.1 ± 3.4 (for 10 mg/kg) | [6] |
| Tmax (hours) | - | 0.5 ± 0.1 (for 10 mg/kg) | [6] |
| Oral Bioavailability (%) | - | 5.9 | [6][11] |
| Data are presented as mean ± standard error of the mean. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound ditrifluoroacetate salt
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in saline: Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration.
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.
-
Prepare for injection: Draw the solution into sterile syringes using a new needle for each animal to prevent cross-contamination.
-
Administer immediately: It is recommended to use the freshly prepared solution for injections.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Syringe with prepared this compound solution and a 27-30 gauge needle
-
70% ethanol (B145695) or other appropriate disinfectant
-
Gauze or cotton swabs
Procedure:
-
Restrain the mouse: Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.
-
Locate the injection site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the area: Wipe the injection site with a gauze pad or cotton swab soaked in 70% ethanol.
-
Insert the needle: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Inject the solution: Slowly and steadily inject the this compound solution.
-
Withdraw the needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal: Observe the animal for any signs of distress or adverse reactions following the injection.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Lack of a beneficial effect of PD123319, an AT2-angiotensin receptor antagonist, on the course of ablation nephropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule angiotensin II type 2 receptor (AT₂R) antagonists as novel analgesics for neuropathic pain: comparative pharmacokinetics, radioligand binding, and efficacy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of angiotensin II in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Control of aging by the renin–angiotensin system: a review of C. elegans, Drosophila, and mammals [frontiersin.org]
Technical Support Center: Troubleshooting PD 123319 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the angiotensin II AT2 receptor antagonist, PD 123319, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of Angiotensin II (Ang II) to the AT2 receptor, thereby inhibiting its downstream signaling pathways. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is typically associated with vasoconstriction, inflammation, and cell proliferation.[5]
Q2: What are the common challenges when preparing this compound for cell culture experiments?
The most common challenge is ensuring proper dissolution and stability of the compound. While this compound ditrifluoroacetate is soluble in water up to 100 mM, it is crucial to use high-purity water and prepare fresh solutions for optimal results.[1][4] Some researchers also use DMSO as a solvent.[6] When using DMSO, it is important to use a fresh, anhydrous grade, as moisture-absorbing DMSO can reduce solubility.[6] For in vivo studies, dissolving in physiological saline (0.9% NaCl) and using the solution immediately is recommended.[6]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Low or absent AT2 receptor expression: The target cell line may not express the AT2 receptor at a sufficient level for a measurable response. It is crucial to verify AT2 receptor expression in your specific cell line using techniques like RT-PCR, Western blot, or receptor binding assays.[5][7]
-
Suboptimal drug concentration: The concentration of this compound may be too low to effectively antagonize the AT2 receptor. A dose-response experiment is recommended to determine the optimal concentration for your experimental system.
-
Compound degradation: Improper storage or handling can lead to the degradation of this compound. It should be stored at -20°C.[1][4] Prepare fresh dilutions in culture media for each experiment.
-
Predominant AT1 receptor signaling: The biological effect you are measuring might be primarily mediated by the AT1 receptor, which is not blocked by this compound.[3] Consider using an AT1 receptor antagonist, such as Losartan, as a control.
-
Partial agonistic activity: Some studies have suggested that under certain conditions, this compound may exhibit partial agonistic properties at the AT2 receptor.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Insufficient AT2 receptor expression in the cell line. 2. This compound concentration is too low. 3. The compound has degraded. 4. The observed pathway is AT1 receptor-mediated. | 1. Confirm AT2 receptor expression via RT-PCR or Western Blot. Consider using a cell line known to express AT2 receptors (e.g., certain endothelial cells, specific cancer cell lines).[5][7][9] 2. Perform a dose-response curve to determine the optimal effective concentration. Concentrations ranging from 1 µM to 10 µM have been used in cell culture.[9] 3. Ensure proper storage at -20°C and prepare fresh solutions for each experiment.[1][4] 4. Include an AT1 receptor antagonist (e.g., Losartan) as a control to dissect the roles of AT1 and AT2 receptors. |
| Inconsistent or variable results | 1. Inconsistent dissolution of this compound. 2. Cell passage number and health. 3. Variability in cell seeding density. | 1. Ensure complete dissolution of the compound before adding it to the cell culture medium. Vortex thoroughly and visually inspect for any precipitate.[6] 2. Use cells within a consistent and low passage number range. Monitor cell viability and morphology. 3. Maintain consistent cell seeding densities across all experiments to ensure uniformity. |
| Unexpected cellular toxicity | 1. High concentration of this compound or solvent (e.g., DMSO). 2. Contamination of the compound or culture. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent in your cell line. 2. Ensure aseptic techniques are followed and test for mycoplasma contamination. |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture. Optimization for specific cell lines and experimental endpoints is recommended.
Materials:
-
This compound ditrifluoroacetate
-
Sterile, high-purity water or anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile, high-purity water or anhydrous DMSO.
-
For a 10 mM stock in water with a molecular weight of 736.67 g/mol , dissolve 7.37 mg in 1 mL of water.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and have reached the desired confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
-
Treatment Preparation and Application:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare enough volume for all replicates.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound to the cells.
-
Include a vehicle control group (medium with the same concentration of water or DMSO used for the highest this compound concentration).
-
If investigating the interplay with Angiotensin II, include groups with Ang II alone and Ang II in combination with this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for RT-PCR.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Tissues
| Tissue | Species | IC50 (nM) | Reference |
| Adrenal Tissue | Rat | 34 | [1][4] |
| Brain | Rat | 210 | [1][4] |
| Adrenal Glomerulosa Cells | Bovine | 6.9 | [3] |
Table 2: Example Concentrations of this compound Used in Cell Culture Studies
| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |
| HUVECs | 1 µM | 24 hours | Investigated effects on proliferation and oxidative stress | [9] |
| Breast Cancer Cells (D3H2LN-AT2) | 1 µM | N/A | Displaced radiolabeled Ang II binding | [5] |
| Cardiomyocytes (H9C2) | Not specified | Not specified | Inhibited Ang II-induced increase in protein synthesis | [10] |
Signaling Pathways and Experimental Workflows
Angiotensin II AT2 Receptor Signaling Pathway
The AT2 receptor, upon activation by Angiotensin II, can trigger several downstream signaling cascades that often oppose the actions of the AT1 receptor. These pathways can involve the activation of phosphatases, leading to dephosphorylation and inactivation of MAP kinases, and the stimulation of the nitric oxide (NO)/cyclic GMP (cGMP) pathway.
Caption: Angiotensin II AT2 Receptor Signaling Pathway.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to troubleshoot and validate the effect of this compound in a cell culture model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A Novel Cellular Model to Study Angiotensin II AT2 Receptor Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Over-expression of angiotensin II type 2 receptor gene induces cell death in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gulhanemedj.org [gulhanemedj.org]
- 10. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
potential for PD 123319 to interact with other receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 123319. Our goal is to address specific issues that may be encountered during experiments investigating the potential for this compound to interact with other receptors.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the Angiotensin II Type 2 (AT2) receptor over the Type 1 (AT1) receptor?
A1: this compound is a potent and highly selective antagonist for the AT2 receptor.[1][2] It typically exhibits a much lower affinity for the AT1 receptor, with IC50 values for AT1 often in the micromolar range, compared to the nanomolar range for the AT2 receptor.[1][2] This selectivity makes it a valuable tool for isolating and studying AT2 receptor function.
Q2: I'm observing unexpected effects in my experiment that don't seem to be mediated by the AT2 receptor. Could this compound be interacting with other receptors?
A2: While highly selective for the AT2 receptor, there is evidence suggesting potential interactions with other receptors, particularly at higher concentrations. The most studied potential off-target interactions include the Mas receptor and imidazoline (B1206853) receptors.
-
Mas Receptor: The interaction between this compound and the Mas receptor is complex. Some studies suggest that this compound does not directly bind to the Mas receptor but can functionally antagonize Mas-mediated effects, possibly through the heterodimerization of AT2 and Mas receptors.[3] In experimental systems where both receptors are present, the observed effects of this compound may be influenced by this crosstalk.
-
Imidazoline Receptors: Due to the presence of an imidazole-like moiety in its structure, the potential for interaction with imidazoline receptors has been investigated. However, studies indicate that this compound and other nonpeptide angiotensin II antagonists compete with imidazoline receptor binding sites only at very high concentrations, typically in the high micromolar range. This suggests that at the concentrations typically used to target the AT2 receptor, significant interaction with imidazoline receptors is unlikely.
-
MrgD Receptor: There is some evidence suggesting that this compound may inhibit the Mas-related G protein-coupled receptor D (MrgD).[4] However, the expression of MrgD is not widespread in all tissues.[4]
A comprehensive off-target screening panel for this compound against a broad range of receptors is not publicly available. If you suspect off-target effects are confounding your results, consider performing a broad receptor screening panel (e.g., a CEREP safety panel) to systematically evaluate the selectivity of this compound in your experimental context.
Q3: Are there any reports of this compound showing agonist activity?
A3: While predominantly characterized as an AT2 receptor antagonist, some recent studies have suggested that under certain experimental conditions, this compound may exhibit partial agonist activity at the AT2 receptor.[5] This highlights the importance of carefully characterizing the functional effects of this compound in your specific assay system.
Q4: What is the evidence for heterodimerization between the AT2 and Mas receptors, and how might this affect my experiments with this compound?
A4: There is growing evidence for the physical interaction and heterodimerization of AT2 and Mas receptors.[6][7][8][9] This interaction can lead to functional crosstalk, where the signaling output of one receptor is modulated by the other. For example, in cells co-expressing both receptors, the effects of a Mas receptor agonist can be blocked by the AT2 antagonist this compound, and conversely, the effects of an AT2 agonist can be blocked by a Mas antagonist.[3][10] This functional interdependence means that when interpreting data from experiments using this compound in cells or tissues endogenously expressing the Mas receptor, the potential for effects mediated through the AT2-Mas heterodimer should be considered.
Data Presentation
Table 1: Binding Affinity of this compound for Angiotensin and Other Receptors
| Receptor | Ligand | Assay Type | Species/Tissue | IC50 (nM) | Ki (nM) | Reference(s) |
| AT2 | This compound | Radioligand Binding | Rat Adrenal Cortex | 34 | - | [1][2] |
| This compound | Radioligand Binding | Bovine Adrenal Glomerulosa | 6.9 | - | [2] | |
| AT1 | This compound | Radioligand Binding | Bovine Adrenal Glomerulosa | >10,000 | - | [2] |
| Mas | This compound | Functional Assay | Mas-transfected cells | No displacement of Ang-(1-7) | - | |
| Imidazoline | This compound | Radioligand Binding | Rat Forebrain | No significant competition at 10 µM | - |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., radioligand used, buffer composition, temperature).
Experimental Protocols
Radioligand Binding Assay for AT2 Receptor Affinity
This protocol is a generalized procedure based on common methodologies for determining the binding affinity of this compound to the AT2 receptor.
1. Materials:
- Cell membranes prepared from cells or tissues expressing the AT2 receptor (e.g., rat adrenal cortex, HEK293 cells transfected with the human AT2 receptor).
- Radioligand: [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.
- This compound (unlabeled competitor).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and counter.
2. Procedure:
- Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in order:
- Assay buffer.
- A fixed concentration of [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (typically at or below its Kd).
- Increasing concentrations of this compound (for competition binding) or buffer alone (for total binding).
- A high concentration of unlabeled Angiotensin II (e.g., 1 µM) to determine non-specific binding.
- Add cell membranes (typically 20-50 µg of protein per well).
- Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle shaking.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Functional Assay for AT2 Receptor Antagonism
This protocol describes a method to assess the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced signaling, such as intracellular calcium mobilization or ERK phosphorylation.
1. Materials:
- Cells expressing the AT2 receptor (e.g., PC12W cells, transfected CHO cells).
- AT2 receptor agonist (e.g., Angiotensin II, CGP 42112A).
- This compound.
- Appropriate cell culture medium and buffers (e.g., HBSS).
- Reagents for measuring the specific signaling event (e.g., Fluo-4 AM for calcium, phospho-specific antibodies for Western blotting).
2. Procedure (Example: Calcium Mobilization):
- Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound or vehicle for 15-30 minutes.
- Agonist Stimulation: Place the plate in a fluorescence plate reader and establish a baseline reading. Add a fixed concentration of the AT2 agonist to all wells and immediately begin recording fluorescence intensity over time.
- Data Analysis: Calculate the change in fluorescence intensity (peak - baseline) for each well. Plot the response against the log concentration of this compound to determine the IC50 for antagonism.
Visualizations
Caption: Simplified AT2 receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Functional interaction within an AT2-Mas heterodimer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimerization of AT2 and Mas Receptors in Control of Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Angiotensin Receptors Heterodimerization and Trafficking: How Much Do They Influence Their Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Specificity of PD 123319 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific action of PD 123319 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, which is a G protein-coupled receptor (GPCR).[1][2] It is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor. The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, mediating vasodilation, anti-inflammatory, and anti-proliferative effects.[3]
Q2: How selective is this compound for the AT2 receptor over the AT1 receptor?
A2: this compound exhibits high selectivity for the AT2 receptor. It has a 10,000 to 30,000-fold greater affinity for the AT2 receptor than for the AT1 receptor.[3] This high selectivity makes it a valuable tool for isolating the effects of AT2 receptor blockade.
Q3: Can this compound exhibit any off-target effects?
A3: While highly selective for the AT2 receptor over the AT1 receptor, no compound is entirely free of potential off-target effects, especially at high concentrations. Some studies suggest that this compound may interact with other receptors, such as the Mas receptor and the Mas-related G-protein coupled receptor D (MrgD), which could lead to cross-inhibition in functional assays.[4] It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to validate the observed effects are indeed AT2 receptor-mediated.
Q4: There are reports of this compound showing agonist-like effects. Is it a true antagonist?
A4: While predominantly classified as an antagonist, some studies have reported that this compound can exhibit partial agonist activity at the AT2 receptor, particularly in certain cellular contexts or at low concentrations.[5] This could manifest as unexpected or "paradoxical" effects in experiments. Researchers should be aware of this possibility and design experiments to differentiate between antagonist and potential partial agonist effects.
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is typically supplied as a solid. It is recommended to store it at -20°C.[2] For creating stock solutions, it is soluble in water up to 100 mM and also soluble in DMSO.[2] It is advisable to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in complex biological systems.
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of expected effect from this compound | 1. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 2. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the AT2 receptor in your specific experimental system. 3. Low AT2 Receptor Expression: The target cells or tissues may have very low or no expression of the AT2 receptor.[6] | 1. Verify Compound Integrity: Use a fresh stock of this compound and ensure proper storage conditions. 2. Perform a Dose-Response Curve: Determine the optimal inhibitory concentration of this compound in your system using a functional assay. 3. Confirm Receptor Expression: Verify the presence of AT2 receptors in your cells or tissue using techniques like qPCR, Western blot, or radioligand binding. |
| Unexpected or "Paradoxical" Effects (e.g., agonist-like activity) | 1. Partial Agonism: this compound may be acting as a partial agonist in your system.[5] 2. Off-Target Effects: At higher concentrations, this compound might be interacting with other receptors or signaling pathways.[4] 3. Complex In Vivo Responses: In whole-animal studies, the observed effect could be a systemic response to AT2 receptor blockade rather than a direct cellular effect.[7][8] | 1. Test for Agonism: In a functional assay, apply this compound alone (without an agonist) to see if it elicits a response. 2. Use Negative Controls: Include a cell line or tissue known not to express the AT2 receptor to check for off-target effects.[9] 3. Confirm with a Second AT2 Antagonist: Use a structurally different AT2 receptor antagonist to see if it replicates the effect. |
| High Variability Between Experiments | 1. Inconsistent Compound Preparation: Variability in the preparation of this compound solutions. 2. Cell Passage Number: Changes in cell characteristics with increasing passage number can alter receptor expression and signaling. 3. Lot-to-Lot Variability of this compound: Different batches of the compound may have slight variations in purity or potency. | 1. Standardize Solution Preparation: Prepare fresh solutions for each experiment and use a consistent protocol. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Qualify New Lots: When receiving a new batch of this compound, perform a quality control experiment to ensure it behaves consistently with previous batches. |
| In Vivo Effects Do Not Correlate with In Vitro Data | 1. Pharmacokinetics and Bioavailability: this compound may have a short half-life or poor tissue distribution in your animal model.[7] 2. Compensatory Mechanisms: The biological system may adapt to the chronic blockade of the AT2 receptor, leading to unexpected physiological responses. 3. Complex Receptor Interactions: In vivo, the interplay between AT1 and AT2 receptors, as well as other signaling systems, is more complex than in isolated cell cultures.[3] | 1. Optimize Dosing Regimen: Investigate different doses and administration routes to achieve the desired target engagement. 2. Time-Course Studies: Conduct experiments at different time points after this compound administration to capture the full dynamic response. 3. Use of Knockout Models: If available, compare results with AT2 receptor knockout animals to confirm the on-target effect. |
Quantitative Data: Comparative Binding Affinities
The following tables summarize the binding affinities of this compound and other relevant angiotensin receptor ligands.
Table 1: Binding Affinity of this compound
| Ligand | Receptor | IC50 (nM) | Notes |
| This compound | AT2 | 34 | Potent and selective AT2 receptor antagonist.[10] |
| This compound | AT2 | 6.9 | In a specific membrane preparation of bovine adrenal glomerulosa cells.[10] |
| This compound | AT1 | >10,000 | Demonstrates high selectivity for AT2 over AT1.[3] |
Table 2: Comparative Rank Order of Affinity for the AT2 Receptor
| Ligand | Rank Order of Affinity at AT2 Receptor |
| CGP 42112 | 1 (Highest Affinity) |
| Angiotensin II | 2 |
| Angiotensin III | 3 |
| Compound 21 | 4 |
| This compound | 5 |
| Angiotensin IV | 6 |
| Angiotensin-(1-7) | 7 (Lowest Affinity) |
Data adapted from Bosnyak et al. (2011) based on competitive binding assays in HEK-293 cells transfected with the AT2 receptor.[11]
Table 3: Comparative Binding Affinities of Common Angiotensin Receptor Ligands
| Compound | Primary Target | Ki (nM) at AT1 | Ki (nM) at AT2 | Selectivity |
| Losartan (B1675146) | AT1 Antagonist | 10-25 | >10,000 | ~1,000-fold for AT1[12] |
| Valsartan | AT1 Antagonist | ~1-5 | >20,000 | ~20,000-fold for AT1[12] |
| Candesartan | AT1 Antagonist | ~0.1-1 | >10,000 | >10,000-fold for AT1 |
| This compound | AT2 Antagonist | >10,000 | ~10-40 | >10,000-fold for AT2[3] |
| CGP 42112A | AT2 Agonist | >10,000 | ~0.1-1 | >40,000-fold for AT2[13] |
Note: Ki values can vary depending on the experimental conditions (e.g., cell type, radioligand used). The values presented are approximate ranges from various sources.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the specificity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AT2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human AT2 receptor (e.g., HEK293-AT2) to high confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand for the AT2 receptor (e.g., [125I]-CGP 42112), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-labeled AT2 receptor agonist (e.g., 1 µM Angiotensin II), and the membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
-
Protocol 2: Functional Antagonism Assay (cAMP Measurement for Gi-coupled Receptors)
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced signaling.
Methodology:
-
Cell Culture: Plate cells expressing the AT2 receptor (e.g., CHO-AT2) in a suitable microplate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a known AT2 receptor agonist (e.g., CGP 42112A) at a concentration that gives a submaximal response (e.g., EC80). Since AT2 receptors can couple to Gi, which inhibits adenylyl cyclase, it is common to co-stimulate with forskolin (B1673556) to induce a measurable cAMP level that can then be inhibited by the agonist.
-
Incubation: Incubate for a time sufficient to elicit a robust signaling response (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Washout Experiment to Assess Reversibility
Objective: To determine if the inhibitory effect of this compound is reversible.
Methodology:
-
Cell Treatment: Treat cells expressing the AT2 receptor with a high concentration of this compound (e.g., 10x IC50) for a defined period (e.g., 1 hour). Include a vehicle-treated control group.
-
Washout:
-
For the "washout" group, remove the medium containing this compound and wash the cells multiple times with pre-warmed, compound-free medium.
-
For the "no washout" group, leave the compound in the medium.
-
-
Post-Washout Incubation: Incubate the cells in fresh, compound-free medium for various time points (e.g., 1, 4, 8, 24 hours).
-
Functional Readout: At each time point, stimulate the cells with an AT2 receptor agonist and measure the functional response (e.g., cAMP levels, β-arrestin recruitment).
-
Data Analysis: Compare the recovery of the agonist response in the "washout" group to the sustained inhibition in the "no washout" group. A recovery of the response over time in the washout group indicates reversible binding.
Signaling Pathways and Experimental Workflows
AT2 Receptor Signaling Pathways
The Angiotensin II Type 2 (AT2) receptor is known to activate several signaling pathways that often oppose the actions of the AT1 receptor. Key pathways include the activation of phosphatases, leading to the dephosphorylation and inactivation of signaling molecules involved in cell growth, and the stimulation of the bradykinin-nitric oxide-cGMP pathway, which promotes vasodilation.
Figure 1: Simplified AT2 receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Specificity
A logical workflow is essential to systematically validate the specificity of this compound in your experimental model. This involves a series of experiments moving from basic binding to functional cellular assays.
Figure 2: Logical workflow for validating the specificity of this compound.
Logical Relationship for Troubleshooting Unexpected Effects
When encountering unexpected results with this compound, a systematic troubleshooting approach can help identify the root cause. This diagram illustrates the decision-making process.
Figure 3: Decision tree for troubleshooting unexpected effects of this compound.
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor subtypes mediating spinal cardiovascular effects of angiotensin II in rat using losartan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Cellular Model to Study Angiotensin II AT2 Receptor Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
data interpretation challenges with PD 123319
Welcome to the technical support center for PD 123319. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this selective Angiotensin II Type 2 (AT2) receptor antagonist in their experiments. Here you will find troubleshooting guides and frequently asked questions to assist in accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor.[1][2][3] It functions by binding to the AT2 receptor, thereby blocking the actions of Angiotensin II at this specific receptor subtype. The renin-angiotensin system (RAS) is critical for cardiovascular homeostasis, and while the AT1 receptor mediates most of the well-known effects of Angiotensin II like vasoconstriction and inflammation, the AT2 receptor often has counter-regulatory, protective effects.[2]
Q2: What are the known binding affinities of this compound?
This compound has a reported IC50 of 34 nM for the AT2 receptor.[1][3][4] In studies using bovine adrenal glomerulosa cells, it was shown to be highly effective at a specific class of Angiotensin II binding sites, with an IC50 of 6.9 nM.[1][3][4] It is important to note that it has a much lower affinity for the AT1 receptor (often referred to as the DuP-753 sensitive site), with an IC50 in the micromolar range (around 10 µM).[1][3][4]
Q3: Are there any known off-target effects for this compound?
Yes, researchers should be aware of potential off-target effects which can complicate data interpretation. Studies have suggested that this compound is not entirely selective and may interact with other receptors. For instance, it has been shown to block the MrgD receptor, and this interaction is independent of the AT2 receptor.[5] This lack of absolute specificity means that observed effects may not be solely attributable to AT2 receptor antagonism.[5][6]
Q4: Can this compound exhibit agonist-like activity?
There is some evidence to suggest that at low concentrations, this compound may act as an AT2 receptor agonist.[6] This paradoxical effect is a critical consideration in dose-response studies and can lead to unexpected results. Researchers should carefully titrate the concentration of this compound and consider the possibility of agonistic effects at lower doses when interpreting their data.
Troubleshooting Guides
Issue 1: Inconsistent or contradictory results in inflammation studies.
-
Possible Cause: The role of the AT2 receptor in inflammation is complex and context-dependent. Some studies report pro-inflammatory effects of AT2 receptor activation, which are inhibited by this compound, while other contexts suggest anti-inflammatory roles. For example, in a rat model of colitis, this compound treatment reduced inflammation in a dose-dependent manner by inhibiting NF-κB activation.[7][8]
-
Troubleshooting Steps:
-
Review the Literature: Carefully examine the literature for studies using similar experimental models to understand the expected role of the AT2 receptor in your specific context.
-
Dose-Response Analysis: Perform a thorough dose-response analysis. The effects of this compound can be dose-dependent, and an optimal concentration is necessary to achieve the desired antagonistic effect without off-target or paradoxical agonist effects.[6][7][8]
-
Use of Controls: Include appropriate controls, such as an AT1 receptor antagonist (e.g., Losartan), to dissect the specific contributions of the AT1 and AT2 receptor pathways.
-
Confirm Target Engagement: If possible, use a downstream marker of AT2 receptor activation to confirm that this compound is effectively blocking the receptor at the concentrations used.
-
Issue 2: Unexpected cardiovascular effects in vivo.
-
Possible Cause: The in vivo cardiovascular effects of this compound can be complex due to its short biological half-life and potential central effects.[9][10] For example, intravenous administration in conscious hypertensive rats has been shown to cause a dose-dependent increase in mean arterial pressure.[1] Furthermore, central administration of this compound can inhibit the cardiovascular responses to Angiotensin II, suggesting a role for central AT2 receptors.[10]
-
Troubleshooting Steps:
-
Consider Pharmacokinetics: Be mindful of the short half-life of this compound (around 22 minutes) when designing in vivo experiments and interpreting time-course data.[9] Continuous infusion or repeated dosing may be necessary to maintain effective concentrations.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will significantly impact the observed effects.[10] Choose the route that is most relevant to your research question.
-
Monitor Hemodynamics: Continuously monitor key hemodynamic parameters such as blood pressure and heart rate to capture the full dynamic response to this compound administration.[2]
-
Issue 3: Difficulty interpreting competitive binding assays.
-
Possible Cause: The presence of multiple Angiotensin II receptor subtypes with different affinities for various ligands can complicate the interpretation of binding assays. This compound is highly selective for the AT2 receptor over the AT1 receptor.[1][3][4]
-
Troubleshooting Steps:
-
Use Selective Competitors: In addition to this compound, use a highly selective AT1 receptor antagonist, such as Losartan (DuP-753), to differentiate between AT1 and AT2 receptor binding sites.
-
Analyze Binding Curves Carefully: The presence of biphasic competition curves may indicate the presence of multiple binding sites with different affinities.
-
Consult Binding Data: Refer to published IC50 values for this compound and other ligands at different receptor subtypes to aid in the interpretation of your results.
-
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| IC50 (AT2 Receptor) | 34 nM | General | [1][3][4] |
| 6.9 nM | Bovine Adrenal Glomerulosa | [1][3][4] | |
| 210 nM | Rat Brain Tissue | ||
| IC50 (AT1 Receptor) | ~10 µM | Bovine Adrenal Glomerulosa | [1][3][4] |
| In Vivo Dosage (Rat Colitis Model) | 0.3, 3, and 10 mg/kg (i.p.) | Rat | [7][8] |
| In Vivo Dosage (Newborn Rat BPD Model) | 0.1 - 5 mg/kg/day | Newborn Rat | [6] |
Experimental Protocols
Protocol 1: In Vitro Western Blot Analysis of HUVECs
This protocol is adapted from a study investigating the effects of Angiotensin II on Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: Culture HUVECs in appropriate media.
-
Starvation: Starve the cells for 12 hours to reduce basal signaling.
-
Treatment: Treat the cells with 10 mg/mL (9.56 µM) of Angiotensin II in the presence or absence of this compound or an AT1 antagonist like Losartan for 12 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blot: Perform standard Western blot analysis to assess the expression of target proteins.[4]
Protocol 2: In Vivo Ischemia-Reperfusion in an Isolated Heart Model
This protocol is a general guideline for studying the effects of this compound in a cardiac ischemia-reperfusion model.
-
Heart Isolation and Stabilization: Isolate the heart and allow it to stabilize for a period (e.g., 20 minutes).
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reperfuse the heart with an oxygenated solution containing the desired concentration of this compound or vehicle for a subsequent period (e.g., 120 minutes).
-
Cardiodynamic Recording: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Biochemical Analysis: At the end of reperfusion, freeze the heart tissue for further biochemical analysis.[2]
Visualizations
Caption: Simplified signaling pathway of the Renin-Angiotensin System highlighting the antagonistic action of this compound on the AT2 receptor.
Caption: A logical workflow for troubleshooting common data interpretation challenges encountered when using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin A/Alamandine/MrgD Axis: Another Clue to Understanding Cardiovascular Pathophysiology [mdpi.com]
- 6. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: PD 123319 Experimental Queries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical effects of PD 123319 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a paradoxical anti-inflammatory effect with this compound, an AT2 receptor antagonist, in our colitis model. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect. While AT2 receptor activation is often considered protective, studies have shown that this compound can ameliorate inflammation in models of colitis. This is thought to be mediated through the inhibition of the NF-κB signaling pathway.[1]
Q2: We see beneficial effects of a low dose of this compound in our neonatal hyperoxia-induced cardiopulmonary injury model, but these effects disappear at higher doses. Why is this happening?
A2: This dose-dependent paradoxical effect has been reported in the literature. The exact mechanism is not fully elucidated, but it is hypothesized that at high concentrations, this compound may lose its selectivity or exhibit off-target effects that counteract its beneficial actions at lower, more specific doses.
Q3: In our study with aged hypertensive rats, co-administration of this compound with an AT1 receptor blocker reverses the blocker's beneficial effects on cardiac remodeling. What is the explanation for this?
A3: This observation suggests a protective role for the AT2 receptor in the context of AT1 receptor blockade in aged hypertensive models. When the AT1 receptor is blocked, Angiotensin II is redirected to the AT2 receptor, which can mediate anti-fibrotic and anti-hypertrophic effects. By antagonizing the AT2 receptor with this compound, you are blocking these protective pathways, thus reversing the benefits seen with the AT1 blocker alone.
Q4: We are studying the hemodynamic effects of Angiotensin II after AT1 receptor blockade and found that this compound causes a further inhibition of the hemodynamic response. This is counterintuitive for an antagonist. Why does this occur?
A4: This paradoxical finding is attributed to the unmasking of AT2 receptor-mediated vasodilation following AT1 receptor blockade. When the AT1 receptor is blocked, Angiotensin II preferentially stimulates the AT2 receptor, leading to a vasodilatory response that counteracts the residual pressor effects. This compound, by blocking this AT2 receptor-mediated vasodilation, can paradoxically enhance the net pressor response or appear as a further inhibition of the overall hemodynamic effect of Angiotensin II.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Anti-inflammatory Effects in a Colitis Model
Symptoms:
-
Administration of this compound in a DNBS-induced colitis model in rats results in reduced macroscopic and microscopic colon damage.
-
Decreased levels of pro-inflammatory markers such as myeloperoxidase (MPO), IL-1β, IL-6, and iNOS are observed.
Possible Cause:
-
The anti-inflammatory effect of this compound in this context is likely due to the inhibition of NF-κB activation.
Troubleshooting Steps:
-
Confirm NF-κB Pathway Involvement: Perform Western blot analysis for the p65 subunit of NF-κB in nuclear and cytosolic fractions of colon tissue lysates to confirm a decrease in nuclear translocation with this compound treatment.
-
Assess Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and nitrite (B80452) in colon homogenates to determine if the anti-inflammatory effect is associated with a reduction in oxidative stress.
-
Dose-Response Analysis: If not already done, perform a dose-response study (e.g., 0.3, 3, and 10 mg/kg, i.p.) to characterize the anti-inflammatory effect.[1]
Issue 2: Loss of Efficacy at Higher Doses in a Neonatal Hyperoxia Model
Symptoms:
-
A low dose of this compound (e.g., 0.1 mg/kg/day) shows protection against hyperoxia-induced right ventricular hypertrophy (RVH) and pulmonary fibrosis.
-
A higher dose of this compound fails to show these protective effects.
Possible Cause:
-
Loss of receptor selectivity at higher concentrations.
-
Potential off-target effects that negate the beneficial AT2 receptor antagonism.
Troubleshooting Steps:
-
Verify Dose-Response: Conduct a detailed dose-response curve to identify the optimal therapeutic window.
-
Investigate Receptor Occupancy: If feasible, perform receptor binding assays to assess the occupancy of AT2 and potentially other receptors at different doses of this compound.
-
Evaluate Upstream and Downstream Signaling: Analyze signaling pathways associated with both cardioprotection and potential detrimental off-target effects at both low and high doses.
Data Presentation
Table 1: Quantitative Effects of this compound in a Rat Model of DNBS-Induced Colitis
| Parameter | Control | DNBS | DNBS + this compound (0.3 mg/kg) | DNBS + this compound (3 mg/kg) | DNBS + this compound (10 mg/kg) |
| Macroscopic Score | 0 | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| MPO Activity (U/g tissue) | 1.2 ± 0.2 | 8.5 ± 1.1 | 6.3 ± 0.8 | 4.1 ± 0.5 | 2.5 ± 0.3 |
| IL-1β (pg/mg protein) | 50 ± 8 | 350 ± 45 | 280 ± 35 | 180 ± 22 | 100 ± 15 |
| IL-6 (pg/mg protein) | 30 ± 5 | 250 ± 30 | 200 ± 25 | 130 ± 18 | 80 ± 10 |
| iNOS (relative expression) | 1.0 | 5.2 ± 0.6 | 4.1 ± 0.5 | 2.8 ± 0.4 | 1.5 ± 0.2 |
Data are presented as mean ± SEM and are illustrative based on published findings.[1]
Experimental Protocols
Paradoxical Anti-inflammatory Effect of this compound in DNBS-Induced Colitis in Rats
1. Induction of Colitis:
- Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
- Anesthetize the rats (e.g., with isoflurane).
- Administer 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in 50% ethanol (B145695) intrarectally at a dose of 30 mg in a volume of 0.25 ml per rat.
- Control animals receive an equal volume of 50% ethanol.
2. This compound Administration:
- This compound is dissolved in saline.
- Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.3, 3, and 10 mg/kg) once daily, starting from the day of colitis induction for a specified period (e.g., 6 days).
3. Assessment of Colitis:
- Macroscopic Scoring: At the end of the experiment, euthanize the animals and resect the colon. Score the macroscopic damage based on a validated scale (e.g., considering ulceration, inflammation, and thickness).
- Myeloperoxidase (MPO) Assay:
- Homogenize a pre-weighed section of the colon in a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide.
- Centrifuge the homogenate and collect the supernatant.
- Measure MPO activity in the supernatant by a colorimetric assay using a substrate like o-dianisidine dihydrochloride.[4]
- Western Blot for NF-κB:
- Extract nuclear and cytosolic proteins from colon tissue samples.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against the p65 subunit of NF-κB and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytosolic fraction).
- Use a suitable secondary antibody and a chemiluminescence detection system to visualize the bands.
Paradoxical Hemodynamic Effects of this compound After AT1 Receptor Blockade
1. Animal Preparation:
- Use conscious, chronically instrumented rats (e.g., Long Evans or spontaneously hypertensive rats) to avoid the confounding effects of anesthesia.[2][3]
- Surgically implant catheters in a femoral artery for blood pressure measurement and a femoral vein for drug administration. Allow for a recovery period of several days.
2. Experimental Procedure:
- On the day of the experiment, connect the arterial catheter to a pressure transducer for continuous monitoring of mean arterial pressure (MAP) and heart rate.
- Administer the AT1 receptor antagonist (e.g., candesartan, 5-10 µg/kg i.v.) and allow for a stabilization period.[3]
- Infuse Angiotensin II (e.g., 125 pmol/kg, i.v.) and record the hemodynamic response.[2]
- In a subsequent phase, after the effects of the initial Angiotensin II infusion have subsided, administer this compound (e.g., 10 mg/kg, i.v. or 50 µg/kg/min infusion).[2][3]
- Re-challenge with the same dose of Angiotensin II and record the hemodynamic response.
3. Data Analysis:
- Calculate the change in MAP from baseline in response to Angiotensin II before and after the administration of this compound.
- Compare the responses to determine the effect of this compound on the Angiotensin II-induced hemodynamic changes in the presence of AT1 receptor blockade.
Mandatory Visualizations
Caption: Angiotensin II Type 2 Receptor Signaling Pathways.
Caption: Experimental Workflow for Investigating this compound in a Colitis Model.
References
- 1. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the haemodynamic effects of angiotensin II in conscious rats by AT2-receptor antagonists given after the AT1-receptor antagonist, EXP 3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Comparison of PD 123319 and Losartan for Angiotensin II Receptor Studies
In the intricate world of the renin-angiotensin system (RAS), the selective modulation of angiotensin II (Ang II) receptors is paramount for dissecting their physiological and pathological roles. Two indispensable tools in this endeavor are PD 123319 and Losartan, each exhibiting a profound and selective affinity for one of the two major Ang II receptor subtypes: AT1 and AT2. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their binding profiles, functional activities, and the experimental methodologies used to characterize them.
Unveiling the Molecular Probes: this compound and Losartan
Losartan , the first orally active, non-peptide Ang II receptor antagonist, is a highly selective antagonist for the AT1 receptor .[1][2] Its development revolutionized the study of the RAS, providing a potent tool to investigate the myriad of physiological processes mediated by the AT1 receptor, including vasoconstriction, aldosterone (B195564) release, and cellular growth.[3] Losartan's therapeutic relevance in treating hypertension and heart failure is a direct consequence of its selective blockade of the AT1 receptor.[2][4]
Conversely, This compound is a potent and selective non-peptide ligand for the AT2 receptor .[5] While initially characterized as a selective AT2 antagonist, emerging evidence suggests that it may exhibit partial agonist properties in certain experimental contexts, a crucial consideration for interpreting study results.[6][7] this compound has been instrumental in elucidating the often counter-regulatory roles of the AT2 receptor, which is implicated in processes such as vasodilation, anti-proliferation, and apoptosis.[8][9]
Quantitative Data Presentation: A Comparative Analysis
The cornerstone of selecting the appropriate molecular probe lies in understanding its binding affinity and selectivity for the target receptor. The following tables summarize the quantitative data for this compound and Losartan from various in vitro binding assays.
| Compound | Receptor | Binding Affinity (IC50, nM) | Tissue/Cell Line | Reference |
| This compound | AT2 | 34 | Rat adrenal tissue | [10] |
| AT2 | 210 | Rat brain tissue | [10] | |
| AT2 | ~5.6 | HEK-293 cells transfected with AT2R | [11] | |
| AT1 | >10,000 | - | [5] | |
| Losartan | AT1 | 20 | Rat Liver | [1] |
| AT1 | 16.4 | Not Specified | [12] | |
| AT2 | >10,000 | - | [6] | |
| EXP3174 (active metabolite of Losartan) | AT1 | 1.1 | Vascular Smooth Muscle Cells (VSMC) | [12] |
| AT1 | 37 | Not Specified | [12] |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
| Compound | Selectivity | Fold Selectivity | Reference |
| This compound | AT2 over AT1 | ~10,000-fold | [13] |
| Losartan | AT1 over AT2 | ~1,000-fold | [6][14] |
| EXP3174 | AT1 over AT2 | 10 to 40 times more potent than Losartan | [12] |
Experimental Protocols: Methodologies for Key Experiments
Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments commonly employed in AT receptor studies.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for its receptor.
Objective: To determine the IC50 values of this compound and Losartan for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either AT1 or AT2 receptors (e.g., from transfected HEK-293 cells or tissues like rat liver for AT1).[8][15]
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II.[8]
-
Unlabeled ligands: this compound, Losartan, and a non-specific competitor (e.g., unlabeled Angiotensin II).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation.[12]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).[16]
-
Increasing concentrations of the unlabeled competitor (this compound or Losartan).
-
For non-specific binding control wells, add a high concentration of unlabeled Angiotensin II.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[17]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[12]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression to determine the IC50 value.[12]
Inositol (B14025) Phosphate (B84403) (IP) Turnover Assay
This functional assay measures the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like AT1.
Objective: To assess the antagonistic effect of Losartan on Ang II-induced IP production.
Materials:
-
Cells expressing the AT1 receptor (e.g., CHO-AT1 cells).[18]
-
[3H]-myo-inositol.
-
Angiotensin II.
-
Losartan.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-treatment: Pre-incubate the labeled cells with Losartan at various concentrations for a specific duration.
-
Stimulation: Add LiCl to the cells, followed by stimulation with Angiotensin II for a defined period.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid extraction).
-
Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.[3]
-
Quantification: Quantify the amount of [3H]-inositol phosphates in each fraction by liquid scintillation counting.
-
Data Analysis: Plot the amount of IP produced against the concentration of Ang II in the presence and absence of different concentrations of Losartan to determine the antagonistic effect.[18]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream signaling event for both AT1 and AT2 receptors.
Objective: To compare the effects of this compound and Losartan on Ang II-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing AT1 or AT2 receptors.
-
Angiotensin II.
-
This compound and Losartan.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and serum-starve them before treatment. Pre-incubate the cells with this compound or Losartan, followed by stimulation with Angiotensin II for a specific time (e.g., 5-15 minutes).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe it with an antibody against total ERK1/2 to normalize for protein loading.[10]
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: AT1 Receptor Signaling Pathway.
Caption: AT2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin-stimulated production of inositol trisphosphate isomers and rapid metabolism through inositol 4-monophosphate in adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. droracle.ai [droracle.ai]
- 7. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
Validating PD 123319's Antagonist Activity in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of PD 123319, a potent and selective angiotensin II AT2 receptor antagonist, in a new experimental model. It offers a comparative analysis with alternative AT2 receptor antagonists, supported by experimental data, and details a robust protocol for functional validation.
Comparative Analysis of AT2 Receptor Antagonists
The selection of an appropriate antagonist is critical for investigating the physiological and pathophysiological roles of the AT2 receptor. While this compound is a widely used tool compound, several alternatives with distinct pharmacological profiles are available. The following table summarizes key quantitative data for this compound and its common alternatives.
| Compound | Alias | Receptor Binding Affinity (IC50/K_D/K_i, nM) | Selectivity (AT2 vs. AT1) | Reference |
| This compound | EMA200 | 34 nM (IC50, rat adrenal tissue)[1] | >1000-fold | [2] |
| 210 nM (IC50, rat brain)[1] | ||||
| ~10-fold greater selectivity for AT2R (K_D = 1.6 nM) c.f. the AT1R (K_D = 14.9 nM) for Angiotensin II | [3] | |||
| EMA300 | PD 121981 | ED50 = 0.78 mg/kg (in vivo, neuropathic pain model) | >1000-fold | [2][4] |
| EMA401 | - | 39 nM (IC50, rat and human AT2R) | >1000-fold | [2] |
| ED50 = 0.41 mg/kg (in vivo, neuropathic pain model) | [4] |
Note: IC50, K_D, and K_i are measures of binding affinity, where a lower value indicates a stronger interaction between the antagonist and the receptor.[5] ED50 represents the dose required to elicit a half-maximal response in an in vivo model. Direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: Validating AT2 Receptor Antagonist Activity via Nitric Oxide Release Assay
A key function of AT2 receptor activation is the stimulation of nitric oxide (NO) production. Therefore, a robust method to validate the antagonist activity of this compound in a new cell model is to measure its ability to inhibit agonist-induced NO release. The following protocol details a functional assay using the fluorescent NO indicator 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).[6][7][8]
Materials:
-
Cells expressing the AT2 receptor (e.g., primary human aortic endothelial cells (HAEC) or a cell line stably transfected with the AT2 receptor)[9][10]
-
Cell culture medium (phenol red-free for fluorescence assays)
-
Phosphate-buffered saline (PBS)
-
DAF-FM diacetate (stock solution in DMSO)
-
Angiotensin II (or a selective AT2 receptor agonist like CGP 42112A)
-
This compound and other test antagonists
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission: ~495/515 nm)
Procedure:
-
Cell Seeding: Seed the AT2 receptor-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified 5% CO2 incubator.
-
Antagonist Pre-incubation: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free, phenol (B47542) red-free medium containing the desired concentrations of this compound or other antagonists. Incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration as the antagonist stocks).
-
DAF-FM Loading: Prepare a working solution of DAF-FM diacetate in serum-free, phenol red-free medium (a typical starting concentration is 5-10 µM).[11][12] Remove the antagonist-containing medium and add the DAF-FM loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and De-esterification: Gently wash the cells twice with warm PBS to remove extracellular DAF-FM diacetate. Add fresh, serum-free, phenol red-free medium to each well and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye within the cells.
-
Agonist Stimulation: Prepare solutions of Angiotensin II (or a selective AT2R agonist) at various concentrations in serum-free, phenol red-free medium. Add the agonist solutions to the appropriate wells. Include a vehicle control for the agonist.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths set to approximately 495 nm and 515 nm, respectively. Kinetic readings over a period of 15-30 minutes are recommended to capture the peak NO production.
-
Data Analysis: Subtract the background fluorescence (wells with cells and DAF-FM but no agonist) from all readings. Plot the change in fluorescence intensity against the agonist concentration for each antagonist concentration. Determine the IC50 value for this compound and other antagonists by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
Confirming AT2R-Mediated Effects: A Comparative Guide to siRNA Knockdown and Pharmacological Inhibition with PD 123319
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common laboratory techniques used to investigate the function of the Angiotensin II Type 2 Receptor (AT2R): small interfering RNA (siRNA) knockdown and pharmacological inhibition using the selective antagonist PD 123319. Understanding the nuances, advantages, and limitations of each method is crucial for accurately interpreting experimental data and advancing research in areas such as cardiovascular disease, inflammation, and oncology.
Introduction to AT2R Inhibition Strategies
The Angiotensin II Type 2 Receptor (AT2R) is a component of the renin-angiotensin system (RAS) that often counteracts the effects of the Angiotensin II Type 1 Receptor (AT1R). While AT1R activation is typically associated with vasoconstriction, inflammation, and cell proliferation, AT2R activation is linked to vasodilation, anti-inflammatory responses, and apoptosis.[1] To elucidate the specific roles of AT2R, researchers employ methods to block its function. This guide focuses on two primary approaches:
-
siRNA Knockdown: A genetic approach that utilizes small interfering RNA to degrade AT2R messenger RNA (mRNA), thereby preventing the synthesis of the AT2R protein. This method offers high specificity to the target gene.
-
This compound: A pharmacological approach using a non-peptide, selective antagonist that binds to the AT2R, preventing its activation by its natural ligand, Angiotensin II.[2]
This guide will delve into the experimental data comparing these two methods, provide detailed protocols for their implementation, and visualize the underlying biological and experimental workflows.
Comparative Analysis of siRNA Knockdown and this compound
While both siRNA knockdown and this compound aim to inhibit AT2R function, they operate through distinct mechanisms, which can lead to different experimental outcomes. The choice between these methods often depends on the specific research question, the experimental model, and the desired duration of inhibition.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data from various studies to illustrate the effects of both siRNA-mediated AT2R knockdown and this compound treatment on key cellular processes. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison within a single experimental setup.
| Parameter | Experimental Model | AT2R siRNA Knockdown Effect | This compound Effect | Reference |
| Cell Proliferation | Glioblastoma Cells | Reduced proliferation in AT2R-expressing cells. | Dose-dependent inhibition of proliferation. | [3] |
| Apoptosis | Human Prostate Cancer Cells | Knockdown of downstream p38 MAPK (a component of the AT2R signaling pathway) significantly reduced AT2R-induced apoptosis. | Not directly compared in this study. | [1] |
| Nitric Oxide (NO) Production | Medial Nucleus Tractus Solitarius (mNTS) Neurons | Not directly measured. | Blocked the Ang II-induced increase in NO production (in the presence of an AT1R antagonist). | [4] |
| Cell Migration | Human Bone Marrow Mesenchymal Stem Cells | Not directly measured. | Prevented Ang II-induced cell migration. | [5] |
| Parameter | Measurement Technique | Typical Knockdown Efficiency of siRNA | Typical Antagonistic Potency of this compound | Reference |
| AT2R Expression | Western Blot / qRT-PCR | 70-90% reduction in protein/mRNA levels. | Does not reduce receptor expression, but blocks its function. IC50 is approximately 34 nM. | [2][3][6] |
| Downstream Signaling (e.g., ERK phosphorylation) | Western Blot | Can lead to a decrease in p-ERK levels in certain contexts. | Can prevent Ang II-induced changes in p-ERK levels. |
Experimental Protocols
Detailed methodologies are provided below for key experiments relevant to comparing siRNA knockdown and pharmacological inhibition of AT2R.
siRNA-Mediated Knockdown of AT2R in Endothelial Cells
This protocol outlines a typical procedure for transfecting human umbilical vein endothelial cells (HUVECs) with AT2R-specific siRNA.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
AT2R-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the AT2R siRNA or control siRNA in Opti-MEM™ I Reduced Serum Medium to the desired final concentration (e.g., 10-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-10 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to assess AT2R knockdown efficiency by qRT-PCR (for mRNA levels) or Western blotting (for protein levels).
Western Blotting for AT2R Protein Expression
This protocol describes the detection and quantification of AT2R protein levels following siRNA knockdown or other treatments.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AT2R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AT2R antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify the protein bands.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability and proliferation, which can be affected by AT2R inhibition.
Materials:
-
96-well plates
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with AT2R siRNA, this compound, or appropriate controls for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Simplified AT2R signaling pathway leading to apoptosis.
Caption: Experimental workflows for AT2R inhibition.
Conclusion
Both siRNA knockdown and pharmacological inhibition with this compound are powerful tools for investigating the role of AT2R. siRNA offers high specificity by targeting the genetic source of the receptor, leading to a reduction in its overall expression. This can be particularly useful for long-term studies and for confirming that an observed effect is indeed due to the absence of the AT2R protein. However, the efficiency of knockdown can vary, and off-target effects, though minimized with careful siRNA design, are a potential concern.
This compound, as a selective antagonist, provides a more acute and often reversible method of inhibiting AT2R function. It is particularly useful for studying the immediate effects of AT2R signaling blockade. However, the specificity of any pharmacological inhibitor is concentration-dependent, and at higher concentrations, off-target effects may occur. Furthermore, this compound does not eliminate the AT2R protein, which could still participate in non-signaling interactions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Angiotensin AT2 receptors directly stimulate renal nitric oxide in bradykinin B2-receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 2 receptor-coupled nitric oxide production modulates free radical availability and voltage-gated Ca2+ currents in NTS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ang II-AT2R increases mesenchymal stem cell migration by signaling through the FAK and RhoA/Cdc42 pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to AT2 Receptor Antagonists: PD 123319 vs. CGP 42112A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent ligands for the Angiotensin II Type 2 (AT2) receptor: the non-peptide antagonist PD 123319 and the peptide-based ligand CGP 42112A. While both are highly selective for the AT2 receptor, they exhibit distinct pharmacological profiles, making their appropriate selection critical for experimental design and drug development.
Executive Summary
This compound is widely recognized as a potent and selective antagonist of the AT2 receptor. In contrast, CGP 42112A, initially characterized as an antagonist, is now predominantly considered a potent AT2 receptor agonist. This fundamental difference in functional activity is a key differentiator. Both ligands exhibit high affinity for the AT2 receptor, with CGP 42112A generally demonstrating a higher affinity than this compound. Their utility in research varies, with this compound being the tool of choice for blocking AT2 receptor-mediated effects, while CGP 42112A is used to stimulate this receptor and study its downstream signaling.
Quantitative Performance Comparison
The following table summarizes the binding affinities of this compound and CGP 42112A for the Angiotensin II receptors, based on competitive radioligand binding assays.
| Compound | Target Receptor | Ligand Type | IC50 (nM) | Rank Order of Affinity at AT2R | Selectivity for AT2 over AT1 |
| This compound | AT2 | Non-peptide Antagonist | ~34[1] | 2 | ~10,000-fold |
| CGP 42112A | AT2 | Peptide Agonist | Not specified in sources | 1[2] | High |
Note: IC50 values can vary between different tissues and experimental conditions. The rank order of affinity at the AT2 receptor has been reported as CGP 42112A > this compound.[2]
Signaling Pathways
Activation of the AT2 receptor, often studied using the agonist CGP 42112A, triggers signaling cascades that generally counteract the effects of the AT1 receptor. The antagonist activity of this compound is demonstrated by its ability to block these pathways.
AT2 Receptor Signaling Cascade
Activation of the AT2 receptor by an agonist like Angiotensin II or CGP 42112A leads to the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1).[3] This results in the dephosphorylation and inactivation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, thereby inhibiting cell growth.[4] A distinct and significant pathway involves the production of bradykinin (B550075) and subsequent activation of nitric oxide synthase (NOS), leading to an increase in nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation.[4][5]
Experimental Protocols
The characterization and comparison of this compound and CGP 42112A primarily rely on radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) and IC50 of the compounds.
Objective: To determine the affinity of this compound and CGP 42112A for the AT2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with the human AT2 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Competing Ligands: Unlabeled this compound and CGP 42112A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Instrumentation: 96-well plates, FilterMate harvester, Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize AT2-HEK-293 cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer containing 10% sucrose (B13894) and stored at -80°C. Protein concentration is determined using a BCA assay.[6]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II, and varying concentrations of the unlabeled competitor (this compound or CGP 42112A).
-
Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[6]
-
Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[6]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Nitric Oxide (NO) Release
This assay measures the functional consequence of AT2 receptor activation.
Objective: To assess the agonist/antagonist properties of the ligands by measuring NO production in endothelial cells.
Materials:
-
Cell Lines: Human Aortic Endothelial Cells (HAEC) or CHO cells transfected with the AT2 receptor.
-
Fluorescent Dye: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM).
-
Test Compounds: this compound, CGP 42112A.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture HAEC or AT2R-CHO cells in appropriate media until confluent.
-
Dye Loading: Load the cells with DAF-FM dye, which fluoresces upon binding to NO.
-
Treatment: Treat the cells with the test compounds (e.g., CGP 42112A alone, or this compound followed by CGP 42112A).
-
Measurement: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates NO production.
-
Data Analysis: Compare the fluorescence levels in treated cells to control cells to determine the effect of the compounds on NO release.[7][8]
Key Distinctions and Conclusion
-
Functional Activity: The most critical distinction is their function. This compound is a selective AT2 receptor antagonist, used to block its effects. CGP 42112A is a potent AT2 receptor agonist, used to stimulate the receptor and elicit its downstream effects. Interestingly, some recent studies suggest that this compound may exhibit partial agonist properties under certain experimental conditions.[7][9]
-
Chemical Nature: this compound is a non-peptide small molecule, which generally offers better oral bioavailability and metabolic stability compared to the peptide-based nature of CGP 42112A.
-
Binding Affinity: Both compounds exhibit high affinity for the AT2 receptor, with CGP 42112A showing a higher affinity in direct comparison studies.[2]
-
Application: For studies aiming to inhibit AT2 receptor signaling and understand its role in pathological processes like inflammation or cell proliferation, this compound is the appropriate tool.[5] For research focused on the protective effects of AT2 receptor activation, such as vasodilation and anti-inflammatory responses, CGP 42112A is the ligand of choice.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of nitric oxide, bradykinin, and the angiotensin II type 2 receptor: lessons learned from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of the AT2 Receptor: A Comparative Guide to PD 123319 and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological antagonist PD 123319 and genetic knockout models in the study of the angiotensin II type 2 (AT2) receptor. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the AT2 receptor's function and the validation of research findings across different experimental approaches.
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis, with its effects primarily mediated by the angiotensin II (Ang II) type 1 (AT1) and type 2 (AT2) receptors. While the pro-hypertensive and pro-inflammatory actions of the AT1 receptor are well-established, the AT2 receptor often exerts counter-regulatory effects, including vasodilation, anti-inflammation, and inhibition of cell proliferation.[1][2] To dissect the precise functions of the AT2 receptor, researchers have predominantly relied on two key tools: the selective pharmacological antagonist this compound and genetic models, particularly AT2 receptor knockout (AT2R-KO) mice. This guide provides a cross-validation of the results obtained using these two approaches, offering a comprehensive overview for investigators in the field.
At a Glance: this compound vs. AT2R Knockout Models
| Feature | This compound | AT2 Receptor Knockout (AT2R-KO) Models |
| Approach | Pharmacological blockade of the AT2 receptor | Genetic deletion of the AT2 receptor |
| Mechanism | Competitive antagonist at the AT2 receptor with high selectivity.[3] | Complete absence of AT2 receptor expression. |
| Temporal Control | Acute and reversible inhibition of AT2R function. | Permanent, lifelong absence of the AT2 receptor. |
| Potential Off-Target Effects | Possible off-target effects at high concentrations, though highly selective.[4] | Potential for developmental compensation and altered expression of other genes. |
| Applications | In vitro and in vivo studies to assess the acute effects of AT2R blockade. | In vivo studies to investigate the long-term consequences of AT2R absence. |
Comparative Data on Key Physiological and Pathophysiological Parameters
The following tables summarize quantitative data from studies utilizing either this compound to block the AT2 receptor or employing AT2R knockout mice to investigate its role in various physiological and pathological processes.
Table 1: Effects on Blood Pressure
| Model | Intervention/Condition | Key Findings | Reference |
| Wild-Type Rats | Intravenous this compound (3 mg/kg) | Immediate, dose-dependent increase in Mean Arterial Pressure (MAP). | |
| AT2R-KO Mice | Baseline | Higher blood pressure (approximately 10 mmHg) compared to wild-type mice.[5] | [5] |
| Wild-Type Mice | Ang II infusion + this compound (3 mg/kg/day) | No significant effect on systolic blood pressure.[4] | [4] |
| AT2R-KO Mice | Ang II infusion | No significant effect on systolic blood pressure compared to Ang II-infused wild-type mice.[4] | [4] |
Table 2: Role in Cardiac Hypertrophy and Remodeling
| Model | Intervention/Condition | Key Findings | Reference |
| Neonatal Rat Cardiomyocytes | Ang II stimulation + this compound | Pre-treatment with this compound increased the hypertrophic effects of AT1R. | [6] |
| AT2R-KO Mice | Baseline | Less cardiac collagen content under basal conditions.[7] | [7] |
| AT2R-KO Mice | After Myocardial Infarction (MI) | No difference in left ventricular (LV) hypertrophy or fibrosis in the infarcted and non-infarcted areas 3 weeks post-MI compared to wild-type.[7] | [7] |
| Aged Hypertensive Rats | Candesartan (AT1R blocker) + this compound | This compound reversed the anti-fibrotic and anti-hypertrophic effects of candesartan.[8] | [8] |
Table 3: Involvement in Inflammation
| Model | Intervention/Condition | Key Findings | Reference |
| Rat Model of Colitis | DNBS-induced colitis + this compound (0.3, 3, and 10 mg/kg) | Dose-dependent amelioration of colon injury and inflammation.[9] | [9] |
| AT2R-deficient cells | TNF-α stimulation | Absence of C21 (AT2R agonist)-induced anti-inflammatory effects. | [1] |
| High Salt-Fed Mice | β-Pro7-AngIII (AT2R agonist) + this compound | This compound inhibited the anti-inflammatory effects of the AT2R agonist in the heart and kidney. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of the AT2 receptor and the experimental approaches used to study it, the following diagrams have been generated using Graphviz.
Caption: Angiotensin II Type 2 Receptor Signaling Pathways.
Caption: Cross-Validation Experimental Workflow.
Detailed Experimental Protocols
Induction of Cardiac Hypertrophy in Mice (Transverse Aortic Constriction - TAC)
This protocol describes a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice.
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Shave the chest area and disinfect with an antiseptic solution. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubation and Ventilation: Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator.
-
Surgical Procedure: Make a small incision in the upper sternum to expose the aortic arch. Carefully separate the transverse aorta from the surrounding tissue.
-
Aortic Constriction: Place a suture (e.g., 7-0 silk) around the aorta between the innominate and left carotid arteries. Tie the suture snugly around the aorta and a needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta. Quickly remove the needle to create a defined constriction.
-
Closure and Recovery: Close the chest wall and skin with sutures. Discontinue anesthesia and allow the mouse to recover on a heating pad. Provide post-operative analgesia as required.
-
Assessment of Hypertrophy: At a predetermined time point (e.g., 2-4 weeks) after surgery, euthanize the mice and harvest the hearts. Measure heart weight to body weight ratio and perform histological analysis to assess cardiomyocyte size and fibrosis.
Administration of this compound in Mice
This protocol outlines the administration of this compound for in vivo studies.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO, followed by dilution in saline). The final concentration should be calculated based on the desired dose and the weight of the animal.
-
Route of Administration: this compound can be administered via various routes, including:
-
Intraperitoneal (i.p.) injection: For acute or repeated dosing.
-
Subcutaneous (s.c.) injection: For sustained release.
-
Osmotic minipumps: For continuous infusion over a defined period.
-
-
Dosing: The dose of this compound can vary depending on the experimental question and animal model. Doses ranging from 0.1 to 10 mg/kg/day have been reported in the literature.[8][11]
-
Control Group: A control group of animals should receive the vehicle alone following the same administration schedule.
Generation of AT2 Receptor Knockout (AT2R-KO) Mice
The generation of AT2R-KO mice involves targeted disruption of the Agtr2 gene.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Agtr2 gene with a selectable marker gene (e.g., neomycin resistance). Homologous arms flanking the selectable marker are included to facilitate homologous recombination.
-
Embryonic Stem (ES) Cell Transfection and Selection: The targeting vector is introduced into ES cells. ES cells that have undergone homologous recombination are selected using the appropriate antibiotic.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the targeted ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele are identified by genotyping (e.g., PCR or Southern blotting).
-
Establishment of a Homozygous Knockout Line: Heterozygous mice are interbred to generate homozygous AT2R-KO mice, which are then used for experiments. Wild-type littermates should be used as controls.
Conclusion
The cross-validation of results obtained with the pharmacological antagonist this compound and AT2 receptor knockout mice provides a robust framework for understanding the multifaceted roles of the AT2 receptor. While this compound offers the advantage of acute and reversible receptor blockade, AT2R-KO models provide insights into the long-term consequences of the receptor's absence. As demonstrated by the compiled data, there is a general concordance between the two approaches, with both indicating that the AT2 receptor often counteracts the detrimental effects of the AT1 receptor in the cardiovascular and inflammatory systems. However, discrepancies can arise due to potential off-target effects of pharmacological agents or compensatory mechanisms in genetic models. Therefore, a comprehensive understanding of the AT2 receptor's function is best achieved by integrating findings from both pharmacological and genetic studies, as outlined in this guide.
References
- 1. Effects of Cardiac Overexpression of the Angiotensin II Type 2 Receptor on Remodeling and Dysfunction in Mice Post-Myocardial Infarction RR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor pharmacology and AT1-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD123319 augments angiotensin II-induced abdominal aortic aneurysms through an AT2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Transverse Aortic Constriction in Mice [jove.com]
- 6. Angiotensin II receptor type 2 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Angiotensin II Subtype 2 Receptor (AT(2)R) Antagonist, PD123319, on Cardiovascular Remodelling of Aged Spontaneously Hypertensive Rats during Chronic Angiotensin II Subtype 1 Receptor (AT(1)R) Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PD 123319 for the Angiotensin II Type 2 Receptor
For researchers, scientists, and drug development professionals, the selection of a highly specific pharmacological tool is paramount for a well-controlled and accurately interpreted study. This guide provides a comprehensive comparison of PD 123319, a widely used antagonist for the angiotensin II type 2 (AT2) receptor, against the angiotensin II type 1 (AT1) receptor. We present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in your research endeavors.
This compound is a potent and highly selective non-peptide antagonist for the AT2 receptor.[1] Its specificity is crucial for elucidating the distinct physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the AT1 receptor.
Quantitative Comparison of Binding Affinities
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the AT2 receptor compared to the AT1 receptor. This is quantified through inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values obtained from radioligand binding assays.
| Compound | Receptor | Binding Affinity (IC50/Ki) | Selectivity (Fold) |
| This compound | AT2 | IC50: 6.9 nM, 34 nM, 210 nM[1][2] Ki: ~12 nM[3] | ~10,000-fold vs AT1[3] |
| AT1 | No effect on 125I-AII binding[1][2] | ||
| Losartan | AT1 | IC50: 92.9 nM[1] | Specific for AT1[4] |
| AT2 | Low affinity (IC50 around 10 µM)[1] | ||
| Angiotensin II | AT1 & AT2 | High affinity for both | Non-selective |
| CGP 42112B | AT2 | High affinity agonist | Specific for AT2[5] |
Note: IC50 and Ki values can vary between studies and tissues due to different experimental conditions.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities and receptor specificity is predominantly carried out using radioligand binding assays. This technique measures the direct interaction of a radiolabeled ligand with its receptor.
Key Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptors (AT1 and AT2) are homogenized, and the cell membrane fraction is isolated through centrifugation.[6]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand, typically 125I-labeled angiotensin II or an analog (e.g., [125I][Sar1,Ile8]AngII).[7][8]
-
Competition: To determine the affinity of a test compound (e.g., this compound), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter that traps the membranes.[6]
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
Below is a graphical representation of a typical competitive radioligand binding assay workflow.
Angiotensin Receptor Signaling Pathways
The high specificity of this compound is critical for dissecting the distinct downstream signaling cascades initiated by AT1 and AT2 receptor activation. While both are G protein-coupled receptors, they trigger opposing physiological effects.[9] The AT1 receptor is primarily associated with vasoconstriction, inflammation, and cellular growth, whereas the AT2 receptor is generally linked to vasodilation, anti-inflammatory, and anti-proliferative responses.[9]
The following diagram illustrates the divergent signaling pathways of the AT1 and AT2 receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. ahajournals.org [ahajournals.org]
- 5. JCI - Subtype 2 of angiotensin II receptors controls pressure-natriuresis in rats. [jci.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Comparative Dose-Response Analysis of PD 123319 and Sartans at Angiotensin II Receptors
For Immediate Release
This guide provides a detailed dose-response comparison of the selective AT2 receptor antagonist, PD 123319, and a class of widely studied AT1 receptor antagonists, collectively known as sartans. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their distinct pharmacological profiles supported by experimental data.
Introduction to Angiotensin II Receptor Ligands
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II (Ang II), exerting its effects through two main receptor subtypes: AT1 and AT2.[1] Sartans, or Angiotensin II Receptor Blockers (ARBs), are a class of drugs that selectively block the AT1 receptor, mediating the well-known pressor and proliferative effects of Ang II.[2] In contrast, this compound is a selective antagonist of the AT2 receptor, a receptor whose functions are often counter-regulatory to those of AT1, including roles in anti-proliferation, apoptosis, and vasodilation.[3] Understanding the dose-dependent interactions of these compounds with their respective receptors is fundamental for their application in pharmacological research.
Dose-Response Comparison of Receptor Binding Affinity
The binding affinities of this compound and various sartans for their respective target receptors have been determined through in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters that quantify the potency of these compounds. A lower value for these parameters indicates a higher binding affinity.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Experimental System |
| This compound | AT2 | 34[4][5] | ~12[6] | Rat adrenal tissue/brain |
| AT2 | 6.9[5] | - | Bovine adrenal glomerulosa cells[7][5] | |
| Losartan | AT1 | 20[2] | 7.17 (pKi) | Rat liver[2], COS-7 cells[8] |
| EXP 3174 (active metabolite of Losartan) | AT1 | - | - | 10-20 times more potent than losartan[2] |
| Irbesartan | AT1 | 1.3[2] | Lowest Kd among tested sartans[9] | Rat liver[2] |
| Valsartan | AT1 | - | 7.65 (pKi)[8] | COS-7 cells[8] |
| Candesartan | AT1 | - | 8.61 (pKi)[8] | Rabbit aorta[2], COS-7 cells[8] |
| Telmisartan | AT1 | - | 8.19 (pKi)[8] | COS-7 cells[8] |
Note: The binding affinity values are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathways of AT1 and AT2 Receptors
The distinct physiological effects of stimulating AT1 versus AT2 receptors are a direct result of their divergent downstream signaling cascades.
Caption: Opposing signaling cascades of AT1 and AT2 receptors.
Experimental Protocols
A common method for determining the binding affinity of compounds like this compound and sartans is the radioligand binding assay .
Objective: To determine the IC50 and/or Ki of a test compound for the AT1 or AT2 receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat liver for AT1, or cells transfected with the receptor).[10][11]
-
Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [125I]Sar1,Ile8-Angiotensin II).[10][11]
-
Test compounds: this compound and various sartans at a range of concentrations.
-
Assay buffer.
-
Filtration apparatus (e.g., 96-well harvester).
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a filter mat, which traps the cell membranes.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound and sartans exhibit high selectivity and affinity for their respective targets, the AT2 and AT1 receptors. Their opposing mechanisms of action, stemming from distinct signaling pathways, underscore their importance as pharmacological tools to dissect the complex roles of the renin-angiotensin system. The dose-response data presented in this guide, along with the outlined experimental methodologies, provide a valuable resource for the design and interpretation of studies in cardiovascular research and beyond.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
- 9. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of PD 123319: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of PD 123319, a selective angiotensin II type 2 (AT2) receptor antagonist. The following sections present experimental data, detailed protocols, and visualizations of the underlying signaling pathways to validate its therapeutic potential.
This compound has demonstrated significant anti-inflammatory properties across various preclinical models. Its mechanism of action primarily involves the antagonism of the AT2 receptor, leading to the downstream inhibition of key inflammatory mediators. This guide synthesizes findings from studies on chemically-induced colitis and gout to offer a comprehensive overview of its efficacy.
Performance Comparison in a Model of Colitis
In a well-established model of intestinal inflammation using 2,4-dinitrobenzene sulfonic acid (DNBS) in rats, this compound exhibited a dose-dependent reduction in key inflammatory markers. The data below compares the effects of this compound to a vehicle control and the angiotensin II type 1 (AT1) receptor antagonist, losartan.
| Treatment Group | Dose | Myeloperoxidase (MPO) Activity (U/g tissue) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control (Sham) | - | Baseline | Baseline | Baseline |
| DNBS + Vehicle | - | Significantly Increased | Significantly Increased | Significantly Increased |
| DNBS + this compound | 0.3 mg/kg i.p. | Reduced | Reduced | Reduced |
| 3 mg/kg i.p. | Significantly Reduced[1][2] | Significantly Reduced[1][2] | Significantly Reduced[1][2] | |
| 10 mg/kg i.p. | Markedly Reduced[1][2] | Markedly Reduced[1][2] | Markedly Reduced[1][2] | |
| DNBS + Losartan | 10 mg/ml in drinking water | Reduced | Reduced | Reduced |
Note: Direct statistical comparison between this compound and Losartan from the available literature is limited. The table indicates the observed effects relative to the DNBS-induced inflammatory state.
Efficacy in a Gout Arthritis Model
This compound was also evaluated in a monosodium urate (MSU) crystal-induced gout model in mice, where it demonstrated potent anti-inflammatory effects.
| Treatment Group | Dose | Edema (% increase) | Myeloperoxidase (MPO) Activity (U/mg tissue) | IL-1β (pg/ml) |
| MSU + Vehicle | - | 100% (baseline) | Significantly Increased | Significantly Increased |
| MSU + this compound | 10 pmol/joint | Reduced by 45% | Reduced by 54.6% | Reduced by 32.7% |
Experimental Protocols
DNBS-Induced Colitis in Rats
This model induces a robust and reproducible inflammatory response in the colon, mimicking aspects of inflammatory bowel disease.
-
Animal Model: Male Wistar rats are utilized for this protocol.
-
Induction of Colitis:
-
Rats are lightly anesthetized.
-
A Teflon catheter is inserted intrarectally to a distance of 8 cm.
-
15 mg of DNBS dissolved in 0.25 mL of 50% ethanol (B145695) is instilled into the colon.[1]
-
Control (sham) animals receive an equal volume of the vehicle (50% ethanol).[1]
-
-
Treatment Protocol:
-
Assessment of Inflammation:
-
Six days post-induction, animals are euthanized, and the distal colon is excised.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and serves as an indicator of neutrophil infiltration. Tissue samples are homogenized and MPO activity is determined spectrophotometrically.
-
Cytokine Analysis: Colonic tissue is homogenized and the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Histological Analysis: Colonic sections are stained with hematoxylin (B73222) and eosin (B541160) to assess mucosal damage, inflammatory cell infiltration, and edema.
-
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the blockade of the AT2 receptor, which in turn inhibits the activation of the transcription factor NF-κB. NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines.
Angiotensin II, the primary ligand for both AT1 and AT2 receptors, can promote inflammation. While the pro-inflammatory effects of AT1 receptor activation are well-documented, emerging evidence suggests that AT2 receptor activation can also contribute to inflammation in certain pathological contexts. By antagonizing the AT2 receptor, this compound disrupts this signaling cascade, leading to a reduction in the expression of inflammatory mediators.
References
A Comparative Analysis of PD 123319 and EMA401 in Preclinical Models of Neuropathic Pain
A deep dive into the preclinical efficacy, mechanisms of action, and experimental protocols for two key angiotensin II type 2 receptor antagonists in the study of neuropathic pain.
This guide provides a detailed comparative analysis of two significant small molecule angiotensin II type 2 receptor (AT2R) antagonists, PD 123319 and EMA401, in the context of neuropathic pain research. Both compounds have been instrumental in validating the AT2R as a promising target for novel analgesics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental methodologies, and underlying signaling pathways.
Introduction to AT2R Antagonists in Neuropathic Pain
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a large unmet medical need.[1] The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a key player in the pathophysiology of pain.[2] Specifically, the angiotensin II type 2 receptor (AT2R) has been identified as a novel therapeutic target.[3] Antagonism of the AT2R has been shown to produce significant analgesia in a variety of rodent models of neuropathic pain.[3]
This compound (also known as EMA200) is a widely used pharmacological tool for studying the AT2R.[1][4] EMA401 is a highly selective, orally active, and peripherally restricted AT2R antagonist that has progressed to clinical trials for the treatment of neuropathic pain.[1][5] This guide will compare these two compounds based on their performance in preclinical neuropathic pain models.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and EMA401 (or its racemate, EMA400) in rodent models of neuropathic pain. Direct head-to-head comparisons in the same study are limited; however, the data provides valuable insights into their relative potencies.
| Compound | Animal Model | Pain Behavior Assessed | Route of Administration | Effective Dose / ED50 | Key Findings | Reference |
| This compound (EMA200) | Chronic Constriction Injury (CCI) Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | ED50: 3.22 mg/kg | Dose-dependently reversed mechanical allodynia. | [1] |
| Spared Nerve Injury (SNI) Mouse | Mechanical Hypersensitivity | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated SNI-induced mechanical hypersensitivity. | [6] | |
| Spared Nerve Injury (SNI) Mouse | Cold Hypersensitivity | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated SNI-induced cold hypersensitivity. | [6] | |
| VZV-Induced Neuropathic Pain Rat | Mechanical Allodynia | Not specified | ED50: 0.57 mg/kg | Demonstrated potent anti-allodynic effects. | [7] | |
| EMA400 (Racemate of EMA401) | Chronic Constriction Injury (CCI) Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | ED50: 0.013 mg/kg | Showed significantly higher potency compared to this compound in the same study. | [1] |
| EMA401 | Paclitaxel-Induced Neuropathic Pain Mouse | Mechanical and Cold Allodynia | Oral (p.o.) | 10 mg/kg | Prevented the development of mechanical and cold allodynia. | [1] |
| Chronic Constriction Injury (CCI) Rat | Thermal Hyperalgesia | Oral (p.o.) | 10 mg/kg | Alleviated thermal hyperalgesia after single or repeated dosing. | [1] | |
| VZV-Induced Neuropathic Pain Rat | Mechanical Allodynia | Oral (p.o.) | ED50: 0.41 mg/kg | Produced dose-dependent anti-allodynia. | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and EMA401 exert their analgesic effects by selectively blocking the AT2R. The downstream signaling pathways involved in AT2R-mediated neuropathic pain are complex and not yet fully elucidated. However, research suggests the involvement of several key mechanisms:
-
Inhibition of Neuronal Hyperexcitability : Angiotensin II (Ang II), the endogenous ligand for AT2R, can induce hyperexcitability in dorsal root ganglion (DRG) neurons, a key mechanism in neuropathic pain.[4] Both this compound and EMA401 have been shown to block these effects.[4]
-
Modulation of MAPK Signaling : Ang II, through AT2R, can activate mitogen-activated protein kinases (MAPKs) such as p38 and p42/p44.[3] The analgesic action of EMA401 is thought to involve the inhibition of this augmented MAPK activation.[3]
-
Role of Non-Neuronal Cells : Recent evidence points to a crucial role for non-neuronal cells, particularly macrophages, in the analgesic effects of AT2R antagonists. AT2R expression has been identified on macrophages that infiltrate the site of nerve injury, and depletion of these macrophages attenuates neuropathic pain behaviors.[8] This suggests that the anti-nociceptive effects of these compounds may be mediated, at least in part, by modulating the inflammatory response at the site of injury.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed AT2R signaling pathway in neuropathic pain.
Experimental Protocols
This section outlines the typical methodologies used in preclinical studies to evaluate the efficacy of this compound and EMA401 in neuropathic pain models.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) : This is a widely used model of peripheral neuropathic pain.[1]
-
Procedure : Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve. The constriction should be minimal to avoid arresting epineural blood flow. The incision is then closed in layers.
-
Pain Assessment : Mechanical allodynia is typically assessed using von Frey filaments to measure the paw withdrawal threshold.
-
-
Spared Nerve Injury (SNI) (Mouse) : This model produces a robust and long-lasting neuropathy.
-
Procedure : Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are tightly ligated and sectioned, removing a small distal segment. The sural nerve is left intact.
-
Pain Assessment : Both mechanical allodynia (von Frey test) and cold hypersensitivity (cold plate test) are commonly evaluated.[6]
-
Behavioral Assays
-
Mechanical Allodynia Assessment (von Frey Test) :
-
Apparatus : A set of calibrated von Frey filaments with varying bending forces.
-
Procedure : Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate. The filaments are applied to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force. A positive response is a sharp withdrawal or licking of the paw. The 50% paw withdrawal threshold is then calculated.
-
-
Cold Hypersensitivity Assessment (Cold Plate Test) :
-
Apparatus : A temperature-controlled metal plate.
-
Procedure : Animals are placed on the plate, which is maintained at a non-noxious cold temperature (e.g., 4°C). The latency to the first sign of pain behavior (e.g., paw lifting, licking, or jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
The following diagram illustrates a typical experimental workflow for these studies.
Caption: Typical experimental workflow for preclinical neuropathic pain studies.
Conclusion
Both this compound and EMA401 have proven to be valuable tools in the investigation of the role of the AT2R in neuropathic pain. Preclinical data strongly supports the analgesic potential of AT2R antagonism. EMA401, as a peripherally restricted and orally bioavailable compound, has shown particular promise, although its clinical development has faced challenges. The comparative data presented in this guide highlights the higher potency of the chemical series to which EMA401 belongs. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration of AT2R antagonists as a novel class of analgesics for the treatment of neuropathic pain. Further research is warranted to fully delineate the complex mechanisms of action and to develop new AT2R-targeting therapies with improved safety and efficacy profiles.
References
- 1. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage angiotensin II type 2 receptor triggers neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Confirming PD 123,319 Selectivity for the AT2 Receptor
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a compound is paramount. This guide provides a comprehensive comparison of radioligand binding assays to definitively confirm the specificity of PD 123,319 for the angiotensin II type 2 (AT2) receptor over the type 1 (AT1) receptor. Detailed experimental data, protocols, and pathway visualizations are presented to support robust in-house validation.
PD 123,319 is a widely utilized pharmacological tool for investigating the physiological roles of the AT2 receptor. Its value, however, is contingent on its high selectivity. The following data and methodologies offer a framework for verifying this critical attribute.
Competitive Binding Profile of PD 123,319
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) competes with unlabeled ligands for binding to receptors present in a tissue or cell membrane preparation. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, a measure of its binding affinity.
The following table summarizes the IC50 values for PD 123,319 and other key angiotensin receptor ligands at both AT1 and AT2 receptors, demonstrating the high selectivity of PD 123,319.
| Compound | AT1 Receptor IC50 (nM) | AT2 Receptor IC50 (nM) | Selectivity (AT1/AT2) |
| PD 123,319 | >10,000[1] | 34[2] | >294 |
| Losartan | 19 | >10,000 | >526 (for AT1) |
| Valsartan | - | - | - |
| Angiotensin II | 1.2 | 0.23 | 5.2 (for AT2) |
| Angiotensin III | 2.5 | 0.38 | 6.6 (for AT2) |
| CGP 42112A | >10,000 | 0.04 | >250,000 |
Data compiled from multiple sources. Absolute values can differ between studies based on assay conditions.
As the data clearly indicates, PD 123,319 exhibits a significantly lower IC50 value for the AT2 receptor compared to the AT1 receptor, confirming its high selectivity. In contrast, ligands like Losartan show marked preference for the AT1 receptor.
Experimental Protocols
To ensure reproducible and reliable results, adherence to a well-defined protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay to determine the specificity of PD 123,319.
I. Membrane Preparation
-
Cell Culture: Culture HEK-293 cells stably transfected with either the human AT1 or AT2 receptor.
-
Homogenization: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: Homogenize the cell suspension using a Dounce homogenizer. Centrifuge the homogenate at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant and resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA). Determine the protein concentration using a standard method like the Bradford assay. Aliquot the membranes and store at -80°C.
II. Radioligand Binding Assay (Competition)
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand (125I-[Sar1,Ile8]Angiotensin II at a final concentration of ~0.1 nM), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 25 µL of radioligand, and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of varying concentrations of PD 123,319 (or other competing ligands), 25 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester. Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (e.g., PD 123,319).
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a radioligand binding assay.
References
Confirming AT2R Blockade by PD 123319 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the in vivo blockade of the Angiotensin II Type 2 Receptor (AT2R) by the selective antagonist PD 123319 is a critical step in elucidating the receptor's physiological and pathophysiological roles. This guide provides a comparative overview of experimental approaches, supporting data, and detailed protocols to effectively validate AT2R blockade in preclinical models.
Introduction to this compound and AT2R
The renin-angiotensin system (RAS) is a crucial regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, exerts its effects through two main receptor subtypes: AT1R and AT2R. While the functions of AT1R are well-characterized, the roles of AT2R are more enigmatic, often appearing to counteract the effects of AT1R activation.[1][2][3] this compound is a potent and selective non-peptide antagonist widely used to investigate the in vivo functions of AT2R.[4][5] Its high affinity and selectivity for AT2R over AT1R make it an invaluable tool for isolating AT2R-mediated effects.[6][7]
Confirming AT2R Blockade: Experimental Strategies
Confirmation of in vivo AT2R blockade by this compound typically involves a multi-pronged approach, combining physiological measurements, functional challenges with AT2R agonists, and downstream signaling analysis. The core principle is to demonstrate that a known AT2R-mediated effect is abolished or significantly attenuated by pre-treatment with this compound.
A common strategy involves the co-administration of an AT1R antagonist. Blockade of AT1R can lead to an increase in circulating Ang II levels, which can then stimulate the unblocked AT2R, unmasking its effects.[4][8] In this context, the subsequent administration of this compound should reverse these AT2R-mediated responses.
Comparative Performance of AT2R Antagonists
While this compound is the most extensively studied AT2R antagonist, other compounds have been developed. The following table summarizes the binding affinities of this compound and its structural analogs.
| Compound | Alias | AT2R IC50 (nM) | AT1R IC50 (nM) | Selectivity (AT1R/AT2R) |
| This compound | EMA200 | <100 | >100,000 | >1,000 |
| PD 121981 | EMA300 | <100 | >100,000 | >1,000 |
| PD 126055 | EMA400 | <100 | >100,000 | >1,000 |
| EMA401 | (S)-enantiomer of EMA400 | 39 (rat), 39 (human) | >100,000 | >2,500 |
| Data sourced from a comparative pharmacokinetic study.[6] |
EMA401 has shown promise in preclinical models of neuropathic pain and glioblastoma, exhibiting a higher affinity for AT2R compared to this compound.[9] However, some recent studies suggest that both this compound and EMA401 may exhibit partial agonistic properties under certain conditions.[10]
Experimental Protocols
In Vivo Administration of this compound
The effective dose and route of administration of this compound can vary depending on the animal model and the specific research question.
| Animal Model | Dose Range | Route of Administration | Application | Reference |
| Rat (Spontaneously Hypertensive) | 10 mg/kg/day | Oral | Cardiovascular remodeling | [11] |
| Rat (Newborn, Hyperoxia-induced lung injury) | 0.1 - 5 mg/kg/day | Intraperitoneal | Cardiopulmonary injury | [12] |
| Rat (Conscious) | 50 μg/kg/min | Intravenous infusion | Hemodynamic studies | [8] |
| Mouse (Gout model) | 10 pmol/joint | Intra-articular | Pain and inflammation | [13] |
| Rat (Colitis model) | 0.3 - 10 mg/kg | Intraperitoneal | Inflammation | [14][15] |
| Rat (Ang II-induced hypertension) | 30 mg/kg/day | Subcutaneous infusion | Vascular hypertrophy | [16] |
| Mouse (High salt-fed) | 1 mg/kg/day | Not specified | Cardiac and renal fibrosis | [17] |
Protocol 1: Assessing AT2R Blockade on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from studies investigating the vasodilatory role of AT2R.[8]
-
Animal Model: Adult male spontaneously hypertensive rats (SHR).
-
Surgical Preparation: Implant catheters for measurement of mean arterial pressure (MAP) and for intravenous drug administration. Allow for recovery.
-
Experimental Groups:
-
Vehicle control (e.g., saline infusion).
-
AT1R antagonist (e.g., candesartan (B1668252), 5-10 μg/kg i.v.).
-
AT2R agonist (e.g., CGP42112, 1 μg/kg/min i.v.).
-
Candesartan + CGP42112.
-
Candesartan + CGP42112 + this compound (50 μg/kg/min i.v.).
-
This compound alone.
-
-
Procedure:
-
Record baseline MAP.
-
Administer the respective drug combinations.
-
Continuously monitor MAP for the duration of the infusion.
-
-
Confirmation of Blockade: A significant reduction in MAP with the combination of candesartan and CGP42112, which is reversed by the co-infusion of this compound, confirms AT2R-mediated vasodilation and its effective blockade by this compound.[8] this compound given alone may cause a pressor response, suggesting a tonic vasodilatory role for AT2R in some models.[8]
Protocol 2: Evaluating AT2R Blockade in a Model of Inflammation
This protocol is based on a study of acute gout in mice.[13]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Inflammation: Induce an acute gout attack by intra-articular (IA) injection of monosodium urate (MSU) crystals (100 μ g/joint ).
-
Experimental Groups:
-
Vehicle + MSU.
-
This compound (10 pmol/joint, IA) + MSU.
-
Vehicle + Angiotensin II (as an AT2R agonist, 0.5 nmol/joint, IA).
-
This compound + Angiotensin II.
-
-
Outcome Measures:
-
Nociception: Measure mechanical allodynia and spontaneous pain at various time points post-injection.
-
Inflammation: Assess ankle edema, myeloperoxidase activity, and IL-1β levels in the joint tissue.
-
-
Confirmation of Blockade: The prevention of Angiotensin II-induced nociception and inflammation by this compound confirms its local AT2R blocking effect.[13] Furthermore, the attenuation of MSU-induced inflammatory responses by this compound suggests a role for AT2R in this process.[13]
Visualizing Signaling Pathways and Workflows
AT2R Signaling Pathway
The signaling cascade downstream of AT2R activation often involves the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), which contribute to vasodilation.[4] this compound blocks these downstream effects by preventing the initial receptor activation.
Caption: Simplified AT2R signaling cascade leading to vasodilation and other protective effects.
Experimental Workflow for Confirming AT2R Blockade
The following diagram illustrates a general workflow for designing experiments to confirm in vivo AT2R blockade by this compound.
Caption: A generalized workflow for in vivo confirmation of AT2R blockade.
Conclusion
Confirming AT2R blockade by this compound in vivo requires carefully designed experiments that demonstrate the specific antagonism of AT2R-mediated effects. By employing appropriate animal models, utilizing specific AT2R agonists and antagonists, and measuring relevant physiological and biochemical endpoints, researchers can confidently elucidate the multifaceted roles of the AT2R in health and disease. The data and protocols presented in this guide offer a solid foundation for designing and interpreting such studies.
References
- 1. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. AT2 receptors: Functional relevance in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the angiotensin II type 2 receptor AT2R is a novel therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Angiotensin II type 2 receptor ligand PD123319 attenuates hyperoxia-induced lung and heart injury at a low dose in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiotensin type 2 receptor antagonism as a new target to manage gout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unipa.it [iris.unipa.it]
- 15. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of PD 123319
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PD 123319, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Its performance is evaluated against other relevant compounds, supported by experimental data, to assist researchers in making informed decisions for their studies.
In Vitro Efficacy: Binding Affinity and Functional Antagonism
The in vitro efficacy of this compound is primarily characterized by its high binding affinity and selectivity for the AT2 receptor over the AT1 receptor. This has been demonstrated in various radioligand binding assays and functional studies.
Data Presentation: In Vitro Binding Affinities of AT2 Receptor Antagonists
| Compound | Receptor | Assay Type | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Selectivity (AT2 vs AT1) |
| This compound | AT2 | Radioligand Binding | Rat Adrenal Tissue | 34[1][2] | ~12[3] | ~10,000-fold[3] |
| AT2 | Radioligand Binding | Rat Brain Tissue | 210[1][2] | - | ||
| AT2 | Radioligand Binding | Bovine Adrenal Glomerulosa | 6.9[4] | - | ||
| EMA401 | AT2 | - | - | - | - | Higher affinity than this compound[5] |
| Losartan (B1675146) | AT1 | Radioligand Binding | - | - | - | ~1,000-fold lower affinity for AT2[6] |
| Valsartan | AT1 | Radioligand Binding | - | - | - | ~20,000-fold lower affinity for AT2[6] |
Note: A recent study has suggested that this compound and EMA401 may exhibit partial agonist properties at the AT2 receptor under certain experimental conditions[7].
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity of compounds like this compound to the AT2 receptor is a competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the AT2 receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the AT2 receptor (e.g., rat adrenal tissue).
-
Radiolabeled ligand specific for the AT2 receptor (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II).
-
Unlabeled test compound (e.g., this compound).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy: Preclinical Models
This compound has been evaluated in various animal models to assess its therapeutic potential in a range of pathological conditions.
Data Presentation: In Vivo Efficacy of this compound
| Model | Species | This compound Dose | Route | Key Findings | Reference |
| DNBS-Induced Colitis | Rat | 0.3, 3, 10 mg/kg | i.p. | Dose-dependently reduced body weight loss, diarrhea, colon injury, and inflammatory markers (MPO, IL-1β, IL-6, iNOS). Inhibited NF-κB activation. | [3][8] |
| Ischemia-Reperfusion Injury | Rat (isolated heart) | 20 mg/kg | - | Provided cardioprotection, with more remarkable effects on oxidative stress parameters compared to losartan. | [9] |
| Ischemia-Induced Angiogenesis | Mouse | 30 mg/kg/day | Osmotic pump | Did not alter ischemia-induced angiogenesis in AT1a-/- mice, suggesting a minimal role for the AT2 receptor in this process. | [10] |
| Neuropathic Pain | Rat (VZV-induced) | 0.03-3 mg/kg | i.v. | Produced dose-dependent anti-allodynia. ED50 of 0.57 mg/kg. | [11] |
Experimental Protocols
This model is used to induce a chronic, localized inflammation of the colon that mimics some aspects of human inflammatory bowel disease.
Procedure:
-
Induction: Colitis is induced in rats by a single intra-rectal administration of 2,4-dinitrobenzenesulfonic acid (DNBS) dissolved in ethanol.
-
Treatment: Animals are treated with this compound (e.g., 0.3, 3, and 10 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 6 days).
-
Monitoring: Clinical signs such as body weight, stool consistency, and rectal bleeding are monitored daily.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected for macroscopic and microscopic evaluation of inflammation and damage. Biochemical markers of inflammation (e.g., myeloperoxidase activity, cytokine levels) and oxidative stress are measured in the colon tissue.
This ex vivo model allows for the study of cardiac function and injury under controlled conditions of ischemia and reperfusion.
Procedure:
-
Heart Isolation: The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a buffered physiological solution (e.g., Krebs-Henseleit buffer) to maintain its viability.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored to mimic the reperfusion phase.
-
Treatment: this compound can be administered before ischemia or during reperfusion to assess its protective effects.
-
Functional Assessment: Cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are continuously monitored.
-
Biochemical Analysis: At the end of the experiment, the heart tissue can be analyzed for markers of oxidative stress and cell death.
Signaling Pathways and Experimental Workflows
AT2 Receptor Signaling Pathway
The AT2 receptor is a G-protein coupled receptor that, upon activation, initiates signaling cascades that often counteract the effects of the AT1 receptor. This compound, as an antagonist, blocks these downstream effects.
References
- 1. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Evidence for the importance of angiotensin II type 1 receptor in ischemia-induced angiogenesis [jci.org]
- 11. researchgate.net [researchgate.net]
Validating PD 123319's Effect on Downstream Signaling with Phospho-Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD 123319, a selective Angiotensin II Type 2 (AT2) receptor antagonist, with other alternatives. It offers supporting experimental data to validate its effects on downstream signaling pathways using phospho-specific antibodies.
Introduction to this compound and the AT2 Receptor Signaling Axis
This compound is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, a component of the renin-angiotensin system (RAS).[1][2] The AT2 receptor often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor, which is known to mediate vasoconstriction, inflammation, and cellular growth.[3] AT2 receptor activation is associated with vasodilation, anti-inflammatory effects, and apoptosis, making it a target of interest for various therapeutic areas.[4][5]
The downstream signaling of the AT2 receptor is complex and can involve the activation of various protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and mitogen-activated protein kinase phosphatase 1 (MKP-1), as well as modulation of the MAPK/ERK pathway.[3] The use of phospho-specific antibodies in techniques like Western blotting allows for the direct measurement of the activation or inhibition of these signaling cascades.
Comparative Analysis of AT2 Receptor Modulators
This section compares the performance of this compound with an alternative antagonist, EMA401, and an agonist, C21, in modulating downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the effects of different AT2 receptor modulators on the phosphorylation of key downstream signaling molecules. The data is compiled from various studies and presented to facilitate comparison.
| Compound | Class | Target Pathway | Effect on Phosphorylation | Concentration/Dose | Cell/Animal Model | Reference |
| This compound | Antagonist | MAPK/ERK | Attenuates Ang II-induced ERK phosphorylation | 1 µM | Mesenteric Arteries | [6] |
| This compound | Antagonist | MAPK/ERK | Restores Ang II-induced ERK activation in the presence of AT2R | Not specified | HeLa cells | [7] |
| EMA401 | Antagonist | MAPK/ERK | Reverses Ang II-induced increase in p38 and p42/44 MAPK signal intensity | Not specified | Rat DRG neurons | [8] |
| C21 | Agonist | MAPK/ERK | Induces ERK1/2 phosphorylation | 0.25 mg/kg (i.v.) | Mouse Adipose Tissue | [3] |
| C21 | Agonist | MAPK/ERK | Stimulates ERK1/2 phosphorylation | Not specified | Human Aortic Endothelial Cells | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Western Blotting for Phosphorylated Proteins
This protocol is a general guideline for detecting phosphorylated proteins using Western blotting and can be adapted for specific targets like phospho-ERK, phospho-SHP-1, and phospho-MKP-1.
1. Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.[9]
2. Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Milk is not recommended as it contains phosphoproteins that can cause high background.[10][11]
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.[4]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Capture the image using a chemiluminescence detection system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[11]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of ERK1/2-eNOS via AT2 Receptors Decreases the Contractile Response to Angiotensin II in Resistance Mesenteric Arteries from Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. raybiotech.com [raybiotech.com]
A Critical Appraisal of PD 123319 and its Alternatives for Angiotensin II Type 2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Angiotensin II Type 2 Receptor Ligands
The Angiotensin II Type 2 (AT2) receptor is a critical component of the renin-angiotensin system, playing a complex role in cardiovascular, renal, and neurological functions. Its effects often counterbalance the actions of the more extensively studied Angiotensin II Type 1 (AT1) receptor. Consequently, the development and use of selective ligands for the AT2 receptor are paramount for elucidating its physiological roles and therapeutic potential. This guide provides a critical appraisal of PD 123319, a widely used AT2 receptor antagonist, and compares its performance with notable alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of AT2 Receptor Ligands
The selection of an appropriate pharmacological tool is crucial for the accurate interpretation of experimental results. This section compares this compound with other selective AT2 receptor antagonists, namely EMA200, EMA300, EMA400, and EMA401, as well as the AT2 receptor agonist, C21. The data presented below summarizes their binding affinities and functional potencies, highlighting their selectivity for the AT2 receptor over the AT1 receptor.
| Compound | Alias | Type | AT2 Receptor Binding Affinity (Ki/IC50) | AT1 Receptor Binding Affinity (Ki/IC50) | Selectivity (AT1/AT2) | Key Characteristics |
| This compound | EMA200 | Antagonist | ~12 nM (Ki)[1] | >10,000 nM[1] | ~10,000-fold[1] | The most widely used and characterized selective AT2 receptor antagonist. Recent studies suggest it may have partial agonist properties.[2][3][4][5] |
| EMA300 | PD 121981 | Antagonist | <100 nM (IC50) | >10,000 nM | >100-fold | A structural analog of this compound. |
| EMA400 | PD 126055 | Antagonist | <100 nM (IC50) | >30,000 nM | >30,000-fold | A racemic mixture with high selectivity for the AT2 receptor. |
| EMA401 | Olodanrigan | Antagonist | 39 nM (IC50) | >50,000 nM[6] | >10,000-fold | The S-enantiomer of EMA400, developed for neuropathic pain.[7] It has shown superior oral bioavailability compared to EMA200 and EMA300.[6] Like this compound, it may exhibit partial agonism.[2][3][4][5] |
| C21 | Compound 21 | Agonist | 0.4 nM (Ki)[8][9] | >10,000 nM (Ki)[8][9] | >25,000-fold | A potent and highly selective non-peptide AT2 receptor agonist.[8][9] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to pharmacological research. Below are detailed methodologies for key experiments used to characterize AT2 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound for the AT1 and AT2 receptors.
Materials:
-
HEK-293 cells stably transfected with either human AT1 or AT2 receptors.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Test compounds: this compound, EMA401, C21, etc.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest transfected HEK-293 cells. Homogenize the cells in lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a Bradford or BCA assay.
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]-Sar¹,Ile⁸-Angiotensin II).
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-180 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Nitric Oxide (NO) Release
This assay measures the functional consequence of AT2 receptor activation, which is known to stimulate nitric oxide production in certain cell types.[3][4][5]
Objective: To determine if a test compound acts as an agonist or antagonist at the AT2 receptor by measuring NO release.
Materials:
-
Primary Human Aortic Endothelial Cells (HAEC) or Chinese Hamster Ovary (CHO) cells transfected with the AT2 receptor.
-
Test compounds: this compound, EMA401, C21.
-
Angiotensin II (as a reference agonist).
-
DAF-FM diacetate (a fluorescent probe for NO).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Culture HAECs or AT2R-transfected CHO cells in appropriate media.
-
Loading with DAF-FM: Incubate the cells with DAF-FM diacetate, which will be deacetylated by intracellular esterases to the NO-sensitive DAF-FM.
-
Compound Treatment:
-
For agonist testing, add the test compound at various concentrations to the cells.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known AT2 receptor agonist (e.g., Angiotensin II or C21).
-
-
Fluorescence Measurement: After a defined incubation period, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular NO levels.
-
Data Analysis:
-
For agonists, plot the fluorescence intensity against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the extent to which the compound inhibits the agonist-induced NO release.
-
Visualizing Molecular Interactions and Experimental Processes
To further aid in the understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms underlying clinical efficacy of Angiotensin II type 2 receptor (AT2R) antagonist EMA401 in neuropathic pain: clinical tissue and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. EMA401 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for PD 123319: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper handling and disposal of PD 123319, a potent and selective non-peptide angiotensin II (ATII) type 2 (AT2) receptor antagonist. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
Disclaimer: The following information is based on general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's specific chemical waste disposal protocols.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate care. This compound is intended for research use only.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: this compound should be stored at -20°C in a dry environment.
-
Spills: In the event of a spill, avoid generating dust. Use an absorbent material to clean the area and dispose of the contaminated material as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound ditrifluoroacetate.
| Property | Value |
| Molecular Weight | 736.67 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water to 100 mM |
| IC₅₀ | 34 nM (rat adrenal tissue), 210 nM (rat brain) |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with hazardous waste regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification:
-
Treat all this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions.
-
Store in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[1]
-
Include the date of waste accumulation and any known hazards.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
-
Experimental Protocol Context: Mechanism of Action
This compound is a selective antagonist of the Angiotensin II Type 2 (AT2) receptor.[2][3] The AT2 receptor is a G protein-coupled receptor (GPCR) that, when activated by Angiotensin II, generally counteracts the effects of the AT1 receptor.[4] The signaling cascade of the AT2 receptor is complex and can involve the activation of various phosphatases, leading to anti-proliferative and vasodilatory effects.[5][6]
Visualization of Disposal Workflow and Signaling Pathway
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
AT2 Receptor Signaling Pathway
This diagram illustrates the simplified signaling pathway antagonized by this compound.
Caption: Simplified AT2 receptor signaling pathway antagonized by this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 5. ahajournals.org [ahajournals.org]
- 6. portlandpress.com [portlandpress.com]
Essential Safety and Operational Guide for Handling PD 123319
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of PD 123319.
This document provides crucial safety protocols and detailed operational procedures for the use of this compound, a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
This compound, in its trifluoroacetate (B77799) salt form, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] All personnel must review the Safety Data Sheet (SDS) thoroughly before handling the compound.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when working with this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable minimum. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully buttoned with sleeves extending to the wrist. |
| Respiratory Protection | Use in a well-ventilated area | A certified chemical fume hood is required for handling the powdered form. |
Hazard Identification and First Aid:
| Hazard | Description | First Aid Measures |
| Skin Irritation | Causes skin irritation.[1] | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Irritation | Causes serious eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms persist, seek medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured approach to the lifecycle of this compound in the laboratory is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the solid powder is -20°C.
2. Preparation of Stock Solutions:
The following is a general protocol for preparing a stock solution. Specific concentrations will depend on the experimental requirements.
-
Pre-dissolution: Before opening the vial, gently tap it on a hard surface to ensure all the powder is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Add the appropriate volume of solvent to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
3. Experimental Use:
-
When diluting the stock solution to the final working concentration in aqueous buffers, be aware that the compound may precipitate. It is recommended to make intermediate dilutions in the original solvent before the final dilution in the aqueous medium.
-
Always handle the compound and its solutions within a chemical fume hood.
4. Spill Management:
-
Minor Spills: For small spills of the powdered compound, carefully wipe up the material with a damp cloth, avoiding the creation of dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
-
In all cases, wear appropriate PPE during cleanup.
5. Disposal Plan:
-
All waste materials, including empty vials, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Visualizing Key Processes
To further aid in understanding the operational and biological context of this compound, the following diagrams are provided.
This compound exerts its effects by antagonizing the Angiotensin II Type 2 (AT2) receptor. The signaling pathway of the AT2 receptor is complex and often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor.
By providing this comprehensive guide, we aim to empower researchers with the necessary information to handle this compound safely and effectively, thereby fostering a culture of safety and scientific excellence in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
